Product packaging for 4-Ethynyl-2-fluorobenzoic acid(Cat. No.:CAS No. 736117-41-2)

4-Ethynyl-2-fluorobenzoic acid

Cat. No.: B2472034
CAS No.: 736117-41-2
M. Wt: 164.135
InChI Key: OKFQFYAGCCDDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethynyl-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C9H5FO2 and its molecular weight is 164.135. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FO2 B2472034 4-Ethynyl-2-fluorobenzoic acid CAS No. 736117-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFQFYAGCCDDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethynyl-2-fluorobenzoic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Ethynyl-2-fluorobenzoic acid, a versatile trifunctional building block of significant interest in pharmaceutical and materials science research. We will delve into its core chemical properties, reactivity profile, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic organic compound distinguished by its unique arrangement of three key functional groups on a benzene ring: a terminal alkyne (ethynyl group), a fluorine atom, and a carboxylic acid. This strategic combination makes it a highly valuable intermediate for constructing complex molecular architectures.

The core identifiers and physicochemical properties are summarized below. It is important to note that while some physical data like melting point and pKa are not widely published, we can infer educated estimates based on structurally related analogs.

PropertyValueSource / Comment
IUPAC Name This compound---
CAS Number 736117-41-2[1][2]
Molecular Formula C₉H₅FO₂[1]
Molecular Weight 164.13 g/mol [1]
Appearance Likely a white to off-white solidInferred from analogs like 2- and 4-fluorobenzoic acid.[3][4]
Melting Point Data not readily available. Estimated >160 °C.Based on precursors like 4-bromo-2-fluorobenzoic acid (174-178 °C) and analogs.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF, Methanol).Inferred from fluorobenzoic acid analogs.[5]
pKa Data not readily available. Estimated ~3.8-4.0.The ortho-fluorine atom's inductive electron-withdrawing effect should increase acidity (lower pKa) compared to 4-fluorobenzoic acid (pKa 4.14).[3][4][6]
Storage 2-8°C, under dry and sealed conditions.[1]

Spectral Analysis (Predicted)

Experimental spectra for this compound are not broadly available in public databases. However, a detailed prediction of its spectral characteristics can be made based on the known effects of its constituent functional groups and data from analogous structures like 4-fluorobenzoic acid.[2][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are highly informative due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR: The spectrum will feature distinct signals for the carboxylic acid proton, the terminal alkyne proton, and the three aromatic protons. The aromatic region will be complex due to H-H and H-F coupling.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals, including two for the alkyne, one for the carboxyl group, and six for the aromatic ring. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable.

  • ¹⁹F NMR: A single resonance is expected, which will appear as a multiplet due to coupling with adjacent aromatic protons (H-3 and H-5).

Table of Predicted NMR Chemical Shifts (in DMSO-d₆):

NucleusPredicted Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H ~13.5br s--COOH
~8.0tJ(H,H) ≈ 8.0H-6
~7.5ddJ(H,H) ≈ 8.0, J(H,F) ≈ 10.0H-5
~7.4ddJ(H,H) ≈ 1.5, J(H,F) ≈ 1.5H-3
~4.5s--C≡CH
¹³C ~165d³J(C,F) ≈ 3C OOH
~162d¹J(C,F) ≈ 250C 2-F
~135d⁴J(C,F) ≈ 3C 5
~132s-C 6
~128d²J(C,F) ≈ 15C 1
~125s-C 4
~115d²J(C,F) ≈ 25C 3
~84s--C ≡CH
~83s--C≡C H
Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups.

  • ~3300 cm⁻¹ (sharp, medium): Alkyne C-H stretch (≡C-H).

  • ~3200-2500 cm⁻¹ (broad): Carboxylic acid O-H stretch.

  • ~2110 cm⁻¹ (weak): Alkyne C≡C stretch.

  • ~1700 cm⁻¹ (strong): Carboxylic acid C=O stretch.

  • ~1600, ~1480 cm⁻¹: Aromatic C=C stretches.

  • ~1250 cm⁻¹ (strong): Aryl C-F stretch.

Mass Spectrometry (MS)

In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 164.02 . Key fragmentation would involve the loss of H₂O (m/z = 146), COOH (m/z = 119), and potentially C₂H (m/z = 139).

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

Caption: Key reactive centers of this compound.

  • The Terminal Alkyne: This is arguably the most valuable handle on the molecule. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the flagship "click" reaction.[9] This reaction is exceptionally efficient and bio-orthogonal, allowing the molecule to be conjugated to azide-modified biomolecules, polymers, or surfaces with high fidelity.[10] The alkyne can also undergo other metal-catalyzed couplings, such as further Sonogashira reactions.

  • The Carboxylic Acid: This group provides a classic site for derivatization. It can be readily converted to esters, amides, or acid chlorides using standard organic chemistry protocols.[5] This allows for the attachment of this building block to amine- or alcohol-containing molecules, extending its utility in drug discovery and materials synthesis.

  • The Fluoroaromatic Ring: The fluorine atom at the ortho-position significantly influences the molecule's electronic properties. Its strong inductive electron-withdrawing effect increases the acidity of the carboxylic acid proton.[3] In drug development, the C-F bond is exceptionally stable and can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of drug candidates derived from this scaffold.[1]

Key Applications in Research and Development

Pharmaceutical Drug Discovery

The primary application of this compound is as a versatile building block for synthesizing novel therapeutic agents.[1] The trifunctional nature allows for a modular drug design approach.

  • As a Molecular Probe: The alkyne can be "clicked" onto a fluorescent dye or biotin tag after the carboxylic acid has been coupled to a pharmacophore. This creates powerful chemical probes for target identification and validation studies.

  • In Fragment-Based Drug Discovery (FBDD): This molecule can serve as a core fragment. The carboxylic acid can form key interactions (e.g., hydrogen bonds, salt bridges) with a protein target, while the alkyne provides a vector for growing the fragment into a more potent lead compound.

  • Enhancing Pharmacokinetics: The fluorine atom is a well-established bioisostere for a hydrogen atom but with profoundly different electronic properties. Its inclusion is a proven strategy to improve metabolic stability and membrane permeability.[1]

Drug_Discovery_Workflow cluster_probes Chemical Probes cluster_leads Lead Optimization Start 4-Ethynyl-2-fluorobenzoic Acid (Building Block) Step1 Couple Pharmacophore (via Carboxylic Acid) Start->Step1 Amidation/ Esterification Step2 Bioactive Intermediate Step1->Step2 Step3 Click Conjugation (via Alkyne) Step2->Step3 Lead Linker + Fragment (Lead Compound) Step2->Lead Sonogashira/ Click Chemistry Probe1 Fluorescent Probe Step3->Probe1 Add Dye-Azide Probe2 Biotinylated Probe Step3->Probe2 Add Biotin-Azide

Caption: Workflow for using the title compound in drug discovery.

Materials Science

The rigid, linear nature of the ethynyl group and the potential for polymerization or surface functionalization make this molecule relevant in materials science. It can be used to synthesize advanced polymers and coatings with tailored electronic or mechanical properties.[1]

Synthesis and Purification Protocol

This compound is not naturally occurring and must be prepared synthetically. The most logical and field-proven approach is a Sonogashira cross-coupling reaction .[11][12] The following protocol describes a reliable method starting from the commercially available 4-Bromo-2-fluorobenzoic acid. The reaction proceeds in two stages: coupling with a protected alkyne (trimethylsilylacetylene) followed by in-situ or subsequent deprotection.

Synthesis_Workflow Reactant 4-Bromo-2-fluorobenzoic Acid + TMS-Acetylene Conditions Sonogashira Coupling - PdCl₂(PPh₃)₂ - CuI, Et₃N, THF Reactant->Conditions Intermediate TMS-Protected Intermediate Conditions->Intermediate Deprotection Deprotection - K₂CO₃, MeOH or TBAF Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Plausible synthesis route via Sonogashira coupling.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 4-Bromo-2-fluorobenzoic acid.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • (Trimethylsilyl)acetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Ethyl acetate, Hexanes, Hydrochloric acid (1M), Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-fluorobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the resulting suspension for 10 minutes at room temperature.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to 60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Deprotection: Cool the reaction mixture to room temperature. Add Methanol, followed by potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 2-4 hours to effect the cleavage of the trimethylsilyl (TMS) group.

  • Workup: Once deprotection is complete, concentrate the mixture under reduced pressure. Add water and acidify to pH ~2-3 with 1M HCl. The product should precipitate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Causality and Trustworthiness: This protocol is based on well-established Sonogashira coupling conditions.[13] The use of a TMS-protected alkyne prevents self-coupling (Glaser coupling) and provides a clean route to the terminal alkyne upon simple basic workup.[10][14] Each step, from the inert atmosphere to the specific catalyst choice, is designed to maximize yield and purity, constituting a self-validating system common in modern organic synthesis.

References

4-Ethynyl-2-fluorobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-2-fluorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for this compound, a key building block in pharmaceutical research and materials science. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No: 736117-41-2) is a versatile bifunctional molecule of significant interest in medicinal chemistry and advanced materials.[1] Its structure incorporates three key features: a carboxylic acid for amide bond formation, a terminal alkyne for "click" chemistry and cross-coupling reactions, and a fluorine atom. The inclusion of fluorine in drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3][4] Consequently, this compound serves as a crucial intermediate in the synthesis of complex pharmaceuticals, including treatments for neurological disorders and cancer.[1]

This guide details a common and reliable two-step synthetic approach commencing from a commercially available precursor, 4-bromo-2-fluorobenzoic acid. The core transformations involve a Sonogashira cross-coupling reaction to introduce the ethynyl moiety, followed by a deprotection step to yield the final product.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of this compound dictates the overall synthetic strategy. The primary disconnection is the C(sp)-C(sp²) bond of the ethynyl group, pointing to a Sonogashira cross-coupling reaction. This approach identifies two key synthons: a 4-halo-2-fluorobenzoic acid derivative and an acetylene equivalent. To prevent self-coupling and other side reactions, a protected alkyne, such as trimethylsilylacetylene (TMSA), is the ideal choice. The precursor, 4-bromo-2-fluorobenzoic acid, is a readily available or easily synthesized starting material.

G Target This compound Disconnect1 C(sp)-C(sp2) Disconnection (Sonogashira Coupling) Target->Disconnect1 Precursors Synthons Disconnect1->Precursors Precursor1 4-Bromo-2-fluorobenzoic acid Precursors->Precursor1 Precursor2 Protected Acetylene (e.g., Trimethylsilylacetylene) Precursors->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 4-Bromo-2-fluorobenzoic Acid

The primary starting material for this pathway is 4-bromo-2-fluorobenzoic acid. While commercially available, it can also be synthesized through various methods. A prominent and scalable route is the oxidation of 4-bromo-2-fluorotoluene.[5][6][7]

Oxidation of 4-Bromo-2-fluorotoluene

The conversion of the methyl group on 4-bromo-2-fluorotoluene to a carboxylic acid is a critical transformation. A contemporary method utilizes a cobalt(II)-catalyzed oxidation with oxygen, which is considered a "green chemistry" approach.[6]

Reagent/ParameterRole/ConditionRationale
4-Bromo-2-fluorotoluene Starting MaterialReadily available aromatic precursor.
Co(OAc)₂·4H₂O CatalystFacilitates the radical chain reaction for oxidation.[5][6]
NaBr Co-catalystWorks in synergy with the cobalt catalyst.[6]
AIBN Radical InitiatorInitiates the radical oxidation process.[6]
**Oxygen (O₂) **OxidantThe primary oxidizing agent in this green methodology.
Acetic Acid SolventProvides an acidic medium suitable for the reaction.
Temperature 130°CSufficient thermal energy to drive the oxidation.[6]
Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzoic Acid
  • Reaction Setup : To a suitable pressure reactor, add 4-bromo-2-fluorotoluene (1.0 eq), cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O, ~0.05 eq), sodium bromide (NaBr, ~0.03 eq), and 2,2'-azobis(isobutyronitrile) (AIBN, ~0.02 eq) dissolved in glacial acetic acid.[6]

  • Reaction Execution : Seal the reactor, pressurize with oxygen, and heat the mixture to approximately 130°C with vigorous stirring for 1.5-2 hours.[6]

  • Workup : After cooling, dilute the reaction mixture with water. Adjust the pH to basic (12-14) with sodium hydroxide to dissolve the carboxylic acid.[6]

  • Purification : Wash the aqueous phase with a non-polar organic solvent (e.g., MTBE) to remove unreacted starting material. Acidify the aqueous layer with concentrated HCl to a pH of 1, causing the product to precipitate.[6]

  • Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid as a white to off-white solid.[8]

The Core Transformation: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] It typically employs a palladium catalyst and a copper(I) co-catalyst.[9] In this synthesis, it is used to couple 4-bromo-2-fluorobenzoic acid with a protected alkyne.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne Ar-Pd(II)-Alkyne(L₂) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product CuX Cu(I)-X CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide Alkyne Terminal Alkyne (R-C≡C-H) Base Base Alkyne->Base Base->CuX CuAcetylide->Transmetal

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Rationale for Reagent Selection

  • Aryl Halide : 4-Bromo-2-fluorobenzoic acid is an excellent substrate. While aryl iodides are more reactive, aryl bromides offer a good balance of reactivity and stability and are often more cost-effective.[5][9] The coupling reaction can be performed at room temperature or with gentle heating.[11][12]

  • Protected Alkyne : Trimethylsilylacetylene (TMSA) is used as the alkyne source. The trimethylsilyl (TMS) group serves two purposes: it prevents the hazardous handling of acetylene gas and ensures that coupling occurs only once.[13][14][15]

  • Catalyst System : A combination of a palladium(0) complex (often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The palladium complex facilitates the main catalytic cycle, while the copper(I) salt acts as a co-catalyst to activate the alkyne, increasing the reaction rate under mild conditions.[9][16]

  • Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[9]

Experimental Protocol: Sonogashira Coupling
  • Inert Atmosphere : To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.01-0.05 eq), and CuI (0.02-0.10 eq).

  • Solvent and Reagents : Add a suitable solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, >2.0 eq).

  • Alkyne Addition : Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the mixture via syringe.

  • Reaction : Stir the reaction at room temperature until completion, which can be monitored by TLC or HPLC. Gentle heating may be required to drive the reaction with the aryl bromide.[12]

  • Workup : Upon completion, filter the reaction mixture to remove catalyst residues. Acidify the filtrate and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-fluoro-4-((trimethylsilyl)ethynyl)benzoic acid, is typically carried forward to the next step without extensive purification.

Deprotection of the Silyl Group

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This is a crucial step that must be performed under conditions that do not degrade the rest of the molecule.[17]

Deprotection Methodology

The C-Si bond can be selectively cleaved using a fluoride source.[15] A common and effective method involves using potassium fluoride (KF) in a protic solvent like methanol.[18] This method is mild and generally provides high yields.[19][20]

Reagent/ParameterRole/ConditionRationale
Protected Intermediate Substrate2-fluoro-4-((trimethylsilyl)ethynyl)benzoic acid.
Potassium Fluoride (KF) Deprotecting AgentThe fluoride ion has a high affinity for silicon, facilitating cleavage of the C-Si bond.[18]
Methanol/THF Solvent SystemA polar protic solvent system that facilitates the reaction.
Temperature Room TemperatureThe reaction proceeds efficiently without the need for heating.
Experimental Protocol: Deprotection
  • Reaction Setup : Dissolve the crude 2-fluoro-4-((trimethylsilyl)ethynyl)benzoic acid in a mixture of methanol and THF.

  • Reagent Addition : Add potassium fluoride (KF, ~1.5-2.0 eq) to the solution.

  • Reaction : Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup : Remove the solvent under reduced pressure. Add water to the residue and acidify with dilute HCl.

  • Purification : Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Isolation : After filtration, concentrate the solvent to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[21]

G start Start: Crude Protected Intermediate in Solvent add_kf Add Potassium Fluoride (KF) start->add_kf stir Stir at Room Temperature (Monitor by TLC/HPLC) add_kf->stir concentrate Solvent Removal (Rotary Evaporation) stir->concentrate workup Aqueous Workup (Add H₂O, Acidify with HCl) concentrate->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Purification (Recrystallization) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the deprotection step.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Sonogashira cross-coupling followed by silyl deprotection. This pathway utilizes well-understood, high-yielding reactions and starts from accessible materials. The resulting product is a highly valuable building block, enabling the construction of complex molecular architectures for the advancement of pharmaceutical and material science research.

References

A Comprehensive Technical Guide to 4-Ethynyl-2-fluorobenzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Ethynyl-2-fluorobenzoic acid, registered under CAS number 736117-41-2, is a synthetically versatile aromatic carboxylic acid that has garnered significant interest in various fields of chemical research, particularly in drug discovery and materials science.[1] Its unique trifunctional molecular architecture, featuring a carboxylic acid group, a fluorine atom, and a terminal alkyne, makes it a highly valuable building block for the synthesis of complex molecular scaffolds.

The presence of the fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, a crucial aspect in pharmaceutical development.[2] The ethynyl group serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This reaction's high efficiency and selectivity allow for the straightforward conjugation of the benzoic acid moiety to other molecules.[3][4] The carboxylic acid group provides a site for amide bond formation, enabling its incorporation into peptides, polymers, and other functional materials. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, tailored for professionals in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 736117-41-2[1]
Molecular Formula C₉H₅FO₂[2]
Molecular Weight 164.13 g/mol [2]
Appearance Off-white to light yellow solidInferred from typical appearance of similar organic acids
Storage 2-8°C, dry and sealed[1]

Spectroscopic Data (Predicted and based on analogous compounds):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 (s, 1H, COOH) - The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift.

    • δ ~8.0-7.5 (m, 3H, Ar-H) - The aromatic protons will appear as a multiplet in the aromatic region, with splitting patterns influenced by the fluorine and ethynyl substituents.

    • δ ~4.5 (s, 1H, C≡C-H) - The acetylenic proton typically appears as a sharp singlet.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~165 (C=O) - The carbonyl carbon of the carboxylic acid.

    • δ ~160 (d, J = ~250 Hz, C-F) - The carbon directly attached to the fluorine will show a large coupling constant.

    • δ ~135-115 (Ar-C) - Aromatic carbons.

    • δ ~85 (C≡C-H)

    • δ ~80 (Ar-C≡C)

  • IR (KBr, cm⁻¹):

    • ~3300 (ν, C≡C-H, sharp) - Characteristic alkyne C-H stretch.

    • ~3000 (ν, O-H, broad) - Carboxylic acid O-H stretch.

    • ~2100 (ν, C≡C, weak) - Alkyne C≡C stretch.

    • ~1700 (ν, C=O, strong) - Carboxylic acid C=O stretch.

    • ~1600, 1500 (ν, C=C, aromatic)

    • ~1250 (ν, C-F)

  • Mass Spectrometry (EI):

    • m/z 164 [M]⁺ - Molecular ion peak.

    • m/z 147 [M-OH]⁺

    • m/z 119 [M-COOH]⁺

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction .[2][5][6][7] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme:

G A 4-Iodo-2-fluorobenzoic acid C Intermediate A->C Pd(PPh₃)₂, CuI, Et₃N B Trimethylsilylacetylene B->C D This compound C->D K₂CO₃, MeOH G cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Iodo-2-fluorobenzoic acid reagents Add Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF start->reagents add_tmsa Add Trimethylsilylacetylene reagents->add_tmsa heat Heat to 50-60°C add_tmsa->heat monitor1 Monitor by TLC heat->monitor1 workup1 Quench, Extract, Dry, Concentrate monitor1->workup1 Complete deprotect Dissolve in MeOH, Add K₂CO₃ workup1->deprotect monitor2 Monitor by TLC deprotect->monitor2 workup2 Neutralize, Extract, Dry, Concentrate monitor2->workup2 Complete purify Column Chromatography or Recrystallization workup2->purify end Pure this compound purify->end G A This compound C 1,2,3-Triazole Derivative A->C Cu(I) catalyst B Organic Azide (R-N₃) B->C G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase (e.g., JAK2) Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Inhibitor derived from This compound Inhibitor->Kinase Binds to active site

References

A Comprehensive Technical Guide to 4-Ethynyl-2-fluorobenzoic Acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Ethynyl-2-fluorobenzoic acid is a trifunctional synthetic building block of significant interest in contemporary drug discovery and chemical biology. Its unique molecular architecture, combining a carboxylic acid, a bioorthogonal alkyne handle, and a strategically placed fluorine atom, offers a powerful platform for the development of novel therapeutics and advanced chemical probes. This in-depth guide provides a detailed exploration of its molecular structure, validated protocols for its synthesis and characterization, and a critical discussion of its application in medicinal chemistry, grounded in mechanistic principles and field-proven insights.

Introduction: The Strategic Value of Fluorine and Alkynes in Medicinal Chemistry

The design of modern pharmaceuticals is an exercise in molecular precision, where the inclusion of specific functional groups can profoundly dictate a compound's therapeutic potential. Among the most impactful are fluorine atoms and ethynyl groups.

The incorporation of fluorine, the most electronegative element, is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2][3] Judicious placement of a fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups to optimize bioavailability, and enhance binding affinity to target proteins through unique electronic interactions.[1][4][5]

Concurrently, the terminal alkyne has emerged as a cornerstone of chemical biology due to its versatility and bioorthogonality.[6][7] It is the key functional group for the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly efficient and specific ligation reaction.[8] This allows for the precise conjugation of molecules in complex biological environments, enabling applications from in-vivo imaging to the synthesis of antibody-drug conjugates.[9][10]

This compound strategically combines these three key functionalities:

  • A benzoic acid core, providing a handle for amide bond formation, a common linkage in many drug scaffolds.

  • A 2-fluoro substituent, which modulates the acidity of the carboxylic acid and influences the electronic nature of the aromatic ring.

  • A 4-ethynyl group, offering a robust point of attachment for bioorthogonal conjugation or further synthetic elaboration.

This guide will dissect these features, providing the technical foundation required for researchers to effectively leverage this powerful molecule.

Elucidation of Molecular Structure

A comprehensive understanding of the molecular structure is paramount for predicting reactivity and designing applications. This is achieved through a combination of modern spectroscopic and analytical techniques.

Spectroscopic and Analytical Characterization
  • ¹H NMR (Proton NMR): The spectrum would reveal distinct signals for the aromatic protons, with splitting patterns dictated by both H-H and H-F coupling constants. The acetylenic proton (C≡C-H) is expected to appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm. The carboxylic acid proton will be a broad singlet at a significantly downfield shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show characteristic signals for the nine carbons. The sp-hybridized carbons of the alkyne would appear around δ 80-90 ppm. The aromatic carbons will exhibit splitting due to C-F coupling, and the carboxylic acid carbonyl carbon will be observed downfield (>165 ppm).

  • ¹⁹F NMR (Fluorine NMR): This experiment provides unambiguous confirmation of the fluorine atom's presence and electronic environment, showing a singlet for the single fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The expected monoisotopic mass for C₉H₅FO₂ is 164.0274 Da. The experimentally determined mass should align with this value within a tight margin (e.g., < 5 ppm).

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected characteristic absorption bands include: a sharp, weak C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100-2150 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a broad O-H stretch (~2500-3300 cm⁻¹).[15]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₅FO₂[16][17]
Molecular Weight 164.13 g/mol [16]
CAS Number 736117-41-2[16]
Appearance White to off-white solidVendor Data
Melting Point ~182-184 °C (based on 4-fluorobenzoic acid)[18]
Solubility Soluble in organic solvents like DMSO, DMF, Methanol[16][18]

Synthesis Protocol: A Self-Validating Workflow

The most reliable and common method for synthesizing this compound is the Sonogashira cross-coupling reaction.[19][20][21] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[22][23]

Synthetic Workflow Diagram

G Reactants 4-Iodo-2-fluorobenzoic acid + Trimethylsilylacetylene (TMSA) Sonogashira Sonogashira Coupling Reactants->Sonogashira Catalysts Pd(PPh₃)₄ (Palladium Catalyst) + CuI (Copper Co-catalyst) Catalysts->Sonogashira Catalysis Reaction_Conditions Triethylamine (Base) THF (Solvent) Inert Atmosphere (N₂/Ar) Reaction_Conditions->Sonogashira Environment Intermediate TMS-Protected Intermediate Sonogashira->Intermediate Forms Deprotection TMS Deprotection Intermediate->Deprotection Workup Acidic Workup & Purification Deprotection->Workup Yields crude product Deprotection_Reagent K₂CO₃ / Methanol Deprotection_Reagent->Deprotection Reagent Product This compound Workup->Product

Caption: Synthetic pathway for this compound via Sonogashira coupling.

Step-by-Step Experimental Methodology

Materials:

  • 4-Iodo-2-fluorobenzoic acid

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Self-Validation: Inert Atmosphere): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodo-2-fluorobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) catalyst is oxygen-sensitive; an inert atmosphere is critical to prevent its oxidation to inactive Pd(II) and ensure catalytic turnover.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF followed by anhydrous Et₃N (3.0 eq). Stir until a homogenous solution is formed. Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Reaction Execution (Self-Validation: TLC Monitoring): Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:EtOAc). The reaction is complete upon consumption of the starting aryl iodide. Causality: TLC allows for real-time tracking, preventing prolonged reaction times that could lead to side products or catalyst degradation. The TMS-protected product will have a higher Rf than the starting acid.

  • Workup of TMS-Intermediate: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash sequentially with 1M HCl (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude TMS-protected intermediate. Causality: The acidic wash removes the triethylamine base. Using TMSA as the alkyne source prevents the undesired Glaser homocoupling of the terminal alkyne, a common side reaction in the presence of copper catalysts.[20]

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of THF and MeOH. Add K₂CO₃ (2.5 eq) and stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Final Workup and Purification: Concentrate the mixture under reduced pressure. Add water to the residue and acidify to pH 2-3 with 1M HCl, which will precipitate the product. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting solid by flash column chromatography on silica gel to yield the final product.

Applications in Drug Development

The trifunctional nature of this compound makes it a versatile scaffold for addressing diverse challenges in drug discovery.

As a Scaffold for Targeted Inhibitors

The carboxylic acid can be readily converted to an amide, allowing the molecule to be coupled to other fragments or pharmacophores. This is a common strategy in the development of kinase inhibitors, where the fluoro-aromatic ring can form key hydrogen bonds or halogen bonds in the hinge region of the ATP binding site. The fluorine atom can enhance binding affinity and improve metabolic stability.[24][25]

In Bioorthogonal Chemistry and Probe Development

The terminal alkyne is an ideal handle for CuAAC. A drug candidate built on this scaffold can be appended with an azide-containing fluorescent dye, biotin tag, or affinity resin post-treatment in cells or lysates. This enables a wide range of experiments, including:

  • Target Identification: Identifying the protein targets of a bioactive compound.

  • Target Engagement: Quantifying how much of a drug is bound to its target in a cellular context.

  • In-situ Visualization: Imaging the subcellular localization of a drug or probe.

Logical Application Pathways

G Molecule This compound Carboxylic Acid 2-Fluoro Substituent 4-Ethynyl Group App1 Amide Bond Formation Molecule:f0->App1 App2 Modulates pKa & Binding Interactions Molecule:f1->App2 App3 Bioorthogonal 'Click' Ligation Molecule:f2->App3 Outcome1 Drug Scaffolds (e.g., Kinase Inhibitors) App1->Outcome1 Outcome2 Enhanced Potency & Pharmacokinetics App2->Outcome2 Outcome3 Chemical Probes for Target ID & Visualization App3->Outcome3

Caption: Key functionalities of this compound and their applications.

Conclusion

This compound represents a convergence of several powerful strategies in modern medicinal chemistry. Its well-defined molecular structure, accessible and robust synthesis, and tripartite functionality make it an exceptionally valuable building block for researchers. By understanding the causality behind its synthesis and the mechanistic basis of its applications, scientists can effectively deploy this reagent to construct novel, highly functionalized molecules for the discovery and development of next-generation therapeutics and chemical probes.

References

4-Ethynyl-2-fluorobenzoic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Ethynyl-2-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS 736117-41-2). As a key building block in pharmaceutical research and materials science, a thorough understanding of its solubility is paramount for reaction optimization, purification, formulation, and overall process development.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, insights from structurally analogous compounds, and detailed, field-proven experimental protocols to empower researchers in generating reliable solubility profiles. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible data.

Introduction: Physicochemical Context and Predicted Solubility

This compound is an aromatic carboxylic acid distinguished by three key functional moieties: a carboxylic acid group, a fluorine atom, and an ethynyl group. Each of these significantly influences its solubility characteristics.

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. Its acidic nature (with a pKa analogous to other benzoic acids) implies that its solubility will be highly pH-dependent, increasing dramatically in basic solutions due to the formation of the highly polar carboxylate salt.

  • Fluorine Atom (-F): The electron-withdrawing nature of the fluorine atom at the ortho position increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[2] This can enhance its solubility in basic aqueous solutions. Fluorine substitution can also modulate interactions with organic solvents.[3]

  • Ethynyl Group (-C≡CH): This group introduces a region of linearity and π-electron density, which can lead to specific interactions with aromatic or unsaturated solvents. While relatively nonpolar, it contributes to the overall molecular size and can influence crystal lattice packing, thereby affecting solubility.

  • Aromatic Ring: The benzene core is hydrophobic and will favor solubility in nonpolar or aromatic solvents.

Based on these features and data from similar compounds like 2-fluorobenzoic acid and 4-fluorobenzoic acid, a general solubility profile can be predicted.[2][4][5][6] this compound is expected to exhibit low solubility in cold water, with increased solubility in hot water and polar organic solvents such as alcohols (methanol, ethanol), ethers, and ketones.[4][6] It is also anticipated to be soluble in basic aqueous solutions like 5% sodium hydroxide and 5% sodium bicarbonate due to salt formation.[7]

Quantitative Solubility Data Framework

In the absence of published data, the following tables are presented as a standardized framework for recording experimentally determined solubility values. Researchers are encouraged to populate these tables using the protocols detailed in Section 3.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C (298.15 K)

SolventDielectric Constant (ε) at 20°CSolubility (mg/mL)Solubility (mol/L)Molar Solubility (x₁)
Water80.1Data to be determinedData to be determinedData to be determined
Methanol32.7Data to be determinedData to be determinedData to be determined
Ethanol24.6Data to be determinedData to be determinedData to be determined
Acetone20.7Data to be determinedData to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determinedData to be determined
Dichloromethane8.9Data to be determinedData to be determinedData to be determined
Toluene2.4Data to be determinedData to be determinedData to be determined
Hexane1.9Data to be determinedData to be determinedData to be determined
5% NaOH (aq)~80Data to be determinedData to be determinedData to be determined
5% NaHCO₃ (aq)~80Data to be determinedData to be determinedData to be determined

Table 2: Temperature Dependence of Solubility in Select Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water 5Data to be determined
25Data to be determined
50Data to be determined
75Data to be determined
Ethanol 5Data to be determined
25Data to be determined
50Data to be determined
75Data to be determined

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Classification

This initial screening provides rapid information about the compound's acidic nature and general solubility class. The protocol is based on established qualitative organic analysis procedures.[7][8]

Objective: To classify the compound based on its solubility in a series of aqueous and organic solvents.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Solvents: Deionized water, Diethyl ether, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl

Procedure:

  • Water Solubility: Add approximately 25 mg of this compound to a test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously for 30 seconds after each addition. Observe for dissolution. Partial solubility indicates the presence of a polar functional group.[7]

  • Ether Solubility: Repeat step 1 using diethyl ether as the solvent.

  • 5% NaOH Solubility: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition. Solubility indicates the presence of an acidic functional group.[7][8]

  • 5% NaHCO₃ Solubility: Repeat step 3 using 5% NaHCO₃ solution. Solubility in this weaker base indicates a relatively strong organic acid, such as a carboxylic acid.[7][9] Effervescence (CO₂ evolution) may be observed.

  • 5% HCl Solubility: Repeat step 3 using 5% HCl solution. Lack of solubility rules out the presence of a basic functional group (e.g., an amine).

Interpretation: The expected outcome is insolubility in water and 5% HCl, but solubility in 5% NaOH and 5% NaHCO₃, confirming the presence of a carboxylic acid functional group.

Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[10]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep1 Add excess solid solute to solvent in vial prep2 Seal vial tightly prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw supernatant using syringe with filter (0.45µm) sep1->sep2 ana1 Dilute aliquot of filtrate sep2->ana1 ana2 Quantify concentration (e.g., UV-Vis, HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Shake-Flask method workflow for equilibrium solubility.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a significant amount of undissolved solid will remain at equilibrium. This is critical to guarantee saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents or PVDF for aqueous solutions) and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the solute. Once all solvent is removed, reweigh the vial. The mass of the residue is the mass of the dissolved solute.

    • Spectroscopic/Chromatographic Method: Prepare a series of calibration standards of known concentrations. Accurately dilute an aliquot of the filtered saturated solution. Analyze the diluted sample and standards using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV. The concentration of the saturated solution is then calculated from the calibration curve. This method is preferred for its higher sensitivity and accuracy.

Logical Relationship Diagram for Method Selection:

G node_action node_action start Need Solubility Data? qual_quant Qualitative or Quantitative? start->qual_quant qual_protocol Perform 5-point solubility test (Water, NaOH, etc.) qual_quant->qual_protocol Qualitative quant_protocol Is compound thermally stable? qual_quant->quant_protocol Quantitative gravimetric Use Shake-Flask with Gravimetric Analysis quant_protocol->gravimetric Yes hplc Use Shake-Flask with HPLC-UV Analysis quant_protocol->hplc No or High Accuracy Needed

References

A Senior Application Scientist's Guide to 4-Ethynyl-2-fluorobenzoic Acid: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Ethynyl-2-fluorobenzoic acid, a critical building block in modern medicinal chemistry and materials science. We will explore its commercial availability from various suppliers, detail a robust laboratory-scale synthesis protocol, and discuss its significant applications, particularly in the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of a Fluorinated Alkyne Building Block

This compound (CAS No. 736117-41-2) is a bifunctional aromatic compound featuring three key functionalities: a carboxylic acid, an ethynyl (alkyne) group, and a fluorine substituent. This unique combination makes it an exceptionally versatile intermediate in organic synthesis.

  • Fluorine's Role: The strategic placement of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of a parent molecule.[1][2] This is a widely employed strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3]

  • The Ethynyl Group: The terminal alkyne is a powerful functional handle. It readily participates in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][4] This allows for the efficient and modular construction of complex molecular architectures.

  • The Carboxylic Acid: The carboxylic acid group provides a convenient point for amide bond formation, esterification, or other derivatizations, enabling linkage to other molecular scaffolds or pharmacophores.

Due to these features, this compound has emerged as a valuable starting material for the synthesis of novel pharmaceuticals, particularly kinase inhibitors, as well as advanced polymers and functional materials.[1]

Commercial Availability and Sourcing

While in-house synthesis is an option, procuring this compound from commercial suppliers is often the most efficient route for research and development. A survey of the market indicates that the compound is readily available from several reputable chemical suppliers, though it is typically classified as a specialty reagent.

SupplierTypical PurityCommon QuantitiesNotes
Sigma-Aldrich ≥97%Gram to multi-gram scaleAvailable as a research chemical.
AChemBlock ≥97%Gram scaleOften listed through distributors like Sigma-Aldrich.
Parchem SpecialtyBulk and semi-bulk quantitiesA supplier for larger-scale and industrial needs.[5]
MySkinRecipes 97%Sub-gram to gram scaleOffers small quantities suitable for initial screening.[1]
Suzhou Aobai Pharmaceutical 95%Not specifiedA potential source for custom or larger quantities.

Procurement Insight: When sourcing this reagent, it is critical to obtain a Certificate of Analysis (CoA) to verify purity and identity, as trace impurities (e.g., residual palladium catalyst or starting materials from its synthesis) can interfere with sensitive downstream applications. For GMP (Good Manufacturing Practice) applications, sourcing from a qualified supplier who can provide extensive documentation is mandatory.

Laboratory Synthesis: A Validated Protocol via Sonogashira Coupling

Understanding the synthesis of this compound is crucial for troubleshooting and for situations where a custom or scaled-up synthesis is required. The most common and reliable method is the Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[4][6]

The logical pathway involves coupling a protected alkyne, such as trimethylsilylacetylene (TMSA), with a suitable di-halogenated benzoic acid derivative, followed by deprotection of the silyl group and, if necessary, hydrolysis of an ester protecting group for the carboxylic acid. A common starting material is methyl 4-bromo-2-fluorobenzoate.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Silyl Deprotection & Saponification A Methyl 4-bromo-2-fluorobenzoate D Methyl 4-((trimethylsilyl)ethynyl)-2-fluorobenzoate A->D B Trimethylsilylacetylene (TMSA) B->D C Pd(PPh3)2Cl2 (Catalyst) CuI (Co-catalyst) Et3N (Base, Solvent) C->D Reaction F This compound D->F One-pot reaction E K2CO3, MeOH / H2O E->F

Caption: A two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from methyl 4-bromo-2-fluorobenzoate.

Materials:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N), anhydrous

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup (Sonogashira Coupling):

    • To a dry, nitrogen-flushed round-bottom flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous triethylamine to create a solution of approximately 0.2 M with respect to the starting aryl bromide.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to undesired side reactions like Glaser coupling of the alkyne.

    • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 60-70 °C and stir under nitrogen. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Intermediate Isolation (Optional but Recommended):

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the mixture through a pad of celite to remove the catalysts and salts. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The resulting crude product, methyl 4-((trimethylsilyl)ethynyl)-2-fluorobenzoate, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or carried forward directly.

  • Deprotection and Saponification:

    • Dissolve the crude (or purified) intermediate in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution. Causality: K₂CO₃ is a mild base sufficient to both cleave the trimethylsilyl protecting group and hydrolyze (saponify) the methyl ester to the corresponding carboxylate salt in a one-pot fashion.

    • Stir the mixture at room temperature for 12-18 hours until TLC/LC-MS indicates complete conversion.

  • Final Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. The desired product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structure of this compound makes it a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[7][8]

Small molecule kinase inhibitors often target the ATP-binding pocket of the enzyme.[9] These inhibitors are broadly classified as Type I or Type II. Type II inhibitors bind to an inactive conformation of the kinase (the "DFG-out" conformation), often accessing an adjacent hydrophobic pocket, which can lead to greater selectivity.[7]

The this compound moiety is ideally suited for constructing Type II inhibitors.

Logical Role in Kinase Inhibitor Design

G A This compound B Amide Coupling A->B D Sonogashira or Click Coupling A->D C Core Scaffold (e.g., Quinazoline, Pyrimidine) B->C F Final Type II Kinase Inhibitor C->F Forms H-bonds in hinge region E Solubilizing Group / Vector to Hydrophobic Pocket D->E E->F Occupies allosteric site

Caption: Modular assembly of a Type II kinase inhibitor using the subject compound.

Explanation of the Strategy:

  • Hinge Binding: The core scaffold (e.g., an aminopyrimidine), attached via an amide bond using the carboxylic acid function of our title compound, is designed to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.

  • Accessing the Hydrophobic Pocket: The ethynyl group acts as a rigid linker. Through a subsequent coupling reaction (like Sonogashira), a larger, often hydrophobic moiety is attached. This group is designed to extend into the allosteric site that opens up in the DFG-out conformation, thereby stabilizing the inactive state of the kinase and preventing its function.

  • The Role of Fluorine: The 2-fluoro substituent can serve multiple purposes. It can modulate the pKa of the carboxylic acid, influence the conformation of the molecule through steric or electronic effects, and form favorable interactions (e.g., with backbone amides) within the binding pocket, ultimately enhancing binding affinity and selectivity.

Conclusion

This compound is a high-value, strategically important chemical intermediate. Its commercial availability from a range of suppliers facilitates its use in research and development. Furthermore, a well-understood and robust synthesis based on the Sonogashira coupling allows for its preparation and modification in the laboratory. Its trifunctional nature provides a modular platform for the construction of complex molecules, a feature that has been expertly exploited in the design of next-generation kinase inhibitors for targeted cancer therapy. As drug discovery continues to demand molecules with improved properties and novel mechanisms of action, the utility of precisely functionalized building blocks like this compound will only continue to grow.

References

A Whitepaper on the Strategic Utility of the Ethynyl Group in 4-Ethynyl-2-fluorobenzoic Acid for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Ethynyl-2-fluorobenzoic acid is a trifunctional chemical scaffold of increasing importance in modern medicinal chemistry and drug development. While the fluoro and carboxylic acid moieties offer critical handles for modulating physicochemical properties and providing synthetic linkage points, the ethynyl group bestows a unique and versatile set of functionalities that are central to its utility. This technical guide provides an in-depth analysis of the multifaceted roles of the ethynyl group within this molecular framework. We will explore its function as a rigid structural modulator and bioisostere, its application as a reactive handle for complex molecular construction via cross-coupling and bioorthogonal reactions, and its capacity to act as a mechanistic probe and covalent warhead for targeted enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this powerful building block.

Introduction: A Multifunctional Building Block

The molecular architecture of this compound presents a convergence of three strategically important functional groups. The carboxylic acid provides a classical attachment point for amide bond formation, crucial for linking the scaffold to other pharmacophores or biomolecules. The ortho-positioned fluorine atom leverages the well-established strategy of using fluorination to enhance metabolic stability, binding affinity, and bioavailability by altering the molecule's electronic and lipophilic character.[1][2] However, it is the terminal ethynyl (–C≡CH) group that imparts the most dynamic and versatile properties to the molecule, transforming it from a simple linker into a sophisticated chemical tool. Its roles are not singular but multifaceted, spanning structural, reactive, and mechanistic applications that are critical for the development of next-generation therapeutics and chemical probes.

The Ethynyl Group as a Structural Modulator and Pharmacophore

The physical and electronic properties of the ethynyl group allow it to profoundly influence molecular design, often in ways that enhance biological activity and improve pharmacokinetic profiles.

Rigid Linker and Conformational Restraint

Unlike flexible alkyl chains, the sp-hybridized carbons of the ethynyl group create a linear and rigid linker.[3][4] This property is invaluable in drug design, where precise positioning of pharmacophoric elements within a target's binding site is paramount for achieving high potency. By introducing the ethynyl group, chemists can lock the relative orientation of two molecular fragments, reducing the entropic penalty of binding and ensuring an optimal geometry for interaction.

G cluster_0 Fragment A cluster_1 Fragment B a Pharmacophore A linker — C≡C — (Rigid Linker) a->linker b Pharmacophore B linker->b G Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X R-X R-X->R-Pd(II)-X(L2) Oxidative Addition R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination R-C≡CR' R-C≡CR' R-Pd(II)-C≡CR'(L2)->R-C≡CR' G start Drug—C≡CH ketene Drug—CH=C=O (Reactive Ketene) start->ketene CYP450 Oxidation inactive Enzyme—Nu—CO—CH2—Drug (Covalent Adduct) ketene->inactive Nucleophilic Attack enzyme Enzyme (Active Site Nucleophile, Nu:) enzyme->inactive

References

An In-Depth Technical Guide to Click Chemistry with Ethynyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Abstract

This guide provides a comprehensive technical overview of click chemistry, with a specific focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving ethynyl-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying mechanisms, practical guidance on experimental design and execution, and insights into the broad applications of this powerful bioconjugation technique. We will explore the causality behind experimental choices, from catalyst and ligand selection to solvent and reaction conditions, ensuring a thorough understanding for both newcomers and experienced practitioners.

Introduction: The "Click" Philosophy

In 2001, K. B. Sharpless introduced the concept of "click chemistry," a set of criteria for reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1][2] These reactions are characterized by their simplicity, stereospecificity, and compatibility with benign or easily removable solvents.[1] This philosophy was born out of the need for reliable and efficient methods to create large libraries of compounds for drug discovery and materials science.[1]

Several reaction classes fit the click criteria, including nucleophilic ring-openings, non-aldol carbonyl reactions, and additions to carbon-carbon multiple bonds.[1] However, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has become the quintessential click reaction.[3][4][5] While the thermal version of this reaction requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed variant (CuAAC) proceeds rapidly at room temperature and selectively produces the 1,4-disubstituted 1,2,3-triazole isomer.[1][3] This remarkable efficiency and selectivity have made CuAAC an indispensable tool in chemical biology, drug development, and materials science.[4][6][7]

The Heart of the Matter: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry applications involving ethynyl-containing compounds. Its success lies in a dramatic rate acceleration—up to 108 times faster than the uncatalyzed reaction—and its tolerance of a wide range of functional groups and aqueous conditions.[1]

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The currently accepted mechanism for the CuAAC reaction involves a series of steps orchestrated by the copper(I) catalyst. While some studies suggest the involvement of a dinuclear copper intermediate, a simplified mononuclear cycle provides a clear understanding of the key transformations.[3][8][9]

  • Formation of the Copper-Acetylide Complex: The catalytic cycle begins with the coordination of the copper(I) ion to the terminal alkyne. In the presence of a base, or through the inherent acidity enhancement by copper coordination, the terminal proton of the alkyne is removed, forming a highly reactive copper-acetylide intermediate.[3]

  • Coordination of the Azide: The azide then coordinates to the copper center of the copper-acetylide complex.[3]

  • Cyclization: This is the key bond-forming step. The coordinated azide undergoes a [3+2] cycloaddition with the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle.[1]

  • Ring Contraction and Protonation: The metallacycle rearranges to form the more stable five-membered triazole ring, still coordinated to the copper. Subsequent protonation releases the 1,4-disubstituted triazole product.[3]

  • Catalyst Regeneration: The release of the product regenerates the active copper(I) catalyst, allowing it to enter another catalytic cycle.

CuAAC_Mechanism B B C C B->C D D E E D->E

The Cast of Characters: Essential Reaction Components

The success of a CuAAC reaction hinges on the careful selection and handling of its core components.

2.2.1. The Copper Source: In Situ Generation of the Active Catalyst

While pre-formed Cu(I) salts like CuBr or CuI can be used, the active Cu(I) catalyst is most conveniently generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent.[3][10] Sodium ascorbate is the most common and effective reducing agent for this purpose.[3][10] This approach is particularly advantageous in biological settings as it circumvents the instability of Cu(I) in aqueous, oxygen-containing environments.[3]

2.2.2. Ligands: The Unsung Heroes of CuAAC

Copper-coordinating ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and oxidation, and accelerating the reaction rate.[10][11] This is especially critical in bioconjugation reactions where reactant concentrations are often low.[11]

LigandKey FeaturesPrimary Applications
TBTA (Tris(benzyltriazolylmethyl)amine)Significantly accelerates the reaction and stabilizes Cu(I).[11]General purpose, organic solvents
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Highly water-soluble, ideal for bioconjugation.[12]Aqueous bioconjugation
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)Water-soluble and highly effective at low concentrations.Bioconjugation, sensitive systems

The choice of ligand can significantly impact reaction efficiency, and it is often beneficial to use a ligand-to-copper ratio of 5:1 in bioconjugation to protect sensitive biomolecules from oxidation by reactive oxygen species that can be generated.[10][13]

2.2.3. Solvents: Creating the Right Environment

The CuAAC reaction is remarkably versatile in its solvent compatibility.[3] Mixtures of water with organic solvents like DMSO, DMF, and tBuOH are commonly used to ensure the solubility of all reactants.[3] For bioconjugation applications, aqueous buffers such as phosphate, HEPES, or MOPS are typical.[13] It is important to avoid high concentrations of chloride ions and Tris buffers, as they can interfere with the copper catalyst.[13] Acetonitrile should also be avoided due to its strong coordination to Cu(I).[3]

Working with Ethynyl-Containing Compounds

The alkyne is one of the two key functional groups in the CuAAC reaction. Its stability and ease of introduction into various molecules make it an ideal handle for click chemistry.

Synthesis and Stability

Terminal alkynes can be introduced into molecules through various synthetic routes. For biomolecules, this often involves the use of commercially available building blocks, such as alkyne-modified amino acids or nucleosides, that can be incorporated during peptide or oligonucleotide synthesis.[14] Small molecules can be functionalized with an ethynyl group using standard organic synthesis techniques. Ethynyl-containing compounds are generally stable under typical laboratory conditions and are orthogonal to most functional groups found in biological systems, meaning they do not readily participate in side reactions.[15]

Practical Considerations for Bioconjugation

When working with ethynyl-modified biomolecules, several factors should be considered to ensure successful conjugation:

  • Accessibility of the Alkyne: In large biomolecules like proteins, the alkyne group may be buried within the folded structure, rendering it inaccessible to the catalyst.[13] Performing the reaction under denaturing or partially denaturing conditions (e.g., using DMSO as a co-solvent) can improve accessibility.[13]

  • Purity of Reagents: Ensure the purity of your alkyne-containing compound, as impurities can interfere with the reaction.[12]

  • Stoichiometry: In bioconjugation, the copper catalyst is often used in stoichiometric or excess amounts relative to the azide and alkyne, as the reaction rate can be highly dependent on the copper concentration.[13]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing CuAAC reactions. Optimization may be required depending on the specific substrates and application.

General Protocol for Small Molecule CuAAC

This protocol is suitable for the reaction of a small molecule azide with a small molecule alkyne.

  • Reagent Preparation:

    • Dissolve the alkyne (1 equivalent) and azide (1-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of tBuOH and water).

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water.

    • Prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in water.

  • Reaction Execution:

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Small_Molecule_CuAAC_Workflow start Start reagent_prep Prepare Alkyne and Azide Solution start->reagent_prep reaction Combine Reagents and Catalyst reagent_prep->reaction catalyst_prep Prepare Catalyst (CuSO4 + NaAsc) catalyst_prep->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification end_product Final Product purification->end_product

Protocol for Bioconjugation of an Ethynyl-Labeled Protein

This protocol describes the conjugation of an azide-containing cargo molecule to an ethynyl-labeled protein.[10][13]

  • Stock Solution Preparation:

    • Protein-alkyne: Prepare a solution in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

    • Cargo-azide: Prepare a stock solution in a compatible solvent (e.g., DMSO).

    • CuSO₄: 20 mM in water.[12]

    • Ligand (e.g., THPTA): 50 mM in water.[12]

    • Sodium Ascorbate: 100 mM in water (prepare fresh).[12]

  • Reaction Setup (in a microcentrifuge tube):

    • Combine the protein-alkyne solution and the cargo-azide stock solution.

    • Prepare a premixed solution of CuSO₄ and the ligand.[12]

    • Add the premixed catalyst solution to the protein/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. To minimize oxygen exposure, it is advisable to cap the reaction tube.[10]

  • Purification:

    • Remove excess small molecules and the copper catalyst using a desalting column, dialysis, or tangential flow filtration, depending on the scale of the reaction and the properties of the protein conjugate.

Troubleshooting Common Issues in CuAAC Reactions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst (Cu(I) oxidized) - Poor reagent quality[12] - Inaccessible alkyne/azide[13] - Copper sequestration by the substrate- Degas solvents and work under an inert atmosphere if necessary.[12] - Verify the purity of starting materials.[12] - Add a denaturant (e.g., DMSO) to improve accessibility.[13] - Use an excess of the copper-ligand complex.[13]
Side Product Formation (e.g., Alkyne Homocoupling) - Insufficient reducing agent - Presence of oxygen- Use a slight excess of sodium ascorbate.[1] - Minimize oxygen exposure by capping the reaction vessel.[10]
Low Yields in Complex Biological Media - Interference from media components (e.g., thiols)- Use an accelerating ligand and consider adding a sacrificial metal like Zn(II) to bind to interfering species.[10]

Applications in Drug Development and Beyond

The versatility and robustness of CuAAC with ethynyl-containing compounds have led to its widespread adoption in various fields, particularly in drug discovery and development.[4][16][17]

  • Lead Discovery and Optimization: Click chemistry facilitates the rapid synthesis of large libraries of compounds for high-throughput screening, accelerating the identification of new drug candidates.[4][]

  • Antibody-Drug Conjugates (ADCs): CuAAC is used to attach potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.[][19][20]

  • Bioconjugation: The specific and bioorthogonal nature of the CuAAC reaction allows for the labeling of proteins, nucleic acids, and other biomolecules with probes, tags, or other functional moieties without interfering with their biological activity.[2][10][15]

  • DNA-Encoded Libraries (DELs): Click chemistry is a key tool in the construction of DELs, which are vast collections of compounds used for drug discovery.[16]

  • Materials Science: The formation of stable triazole linkages is utilized in the synthesis of polymers and the functionalization of surfaces.[2][3]

Conclusion

Click chemistry, and specifically the copper-catalyzed azide-alkyne cycloaddition, has revolutionized the way scientists approach the synthesis and modification of molecules. The use of ethynyl-containing compounds as stable and reactive handles provides a powerful and versatile platform for a wide range of applications. By understanding the underlying principles and practical considerations outlined in this guide, researchers can effectively harness the power of click chemistry to advance their work in drug development, chemical biology, and beyond.

References

Methodological & Application

using 4-Ethynyl-2-fluorobenzoic acid for protein labeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Protein Labeling Using 4-Ethynyl-2-fluorobenzoic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for targeted protein labeling. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting.

Introduction: The Power of Precision in Protein Labeling

The ability to selectively tag proteins is a cornerstone of modern biological research and therapeutic development. It allows for the visualization of protein localization and trafficking, the characterization of protein-protein interactions, and the construction of antibody-drug conjugates. Traditional labeling methods often target highly abundant amino acids like lysine or cysteine, which can lead to heterogeneous products and potential disruption of protein function.

Bioorthogonal chemistry offers a powerful solution to this challenge. These reactions involve pairs of functional groups that are mutually reactive but remain inert to the complex biological milieu of a living system.[1] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable triazole linkage between an alkyne and an azide.[2][3] This reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for modifying biomolecules.[4][5]

This compound is a versatile chemical tool designed for this purpose. It features two key functionalities:

  • A terminal alkyne group, which serves as the reactive handle for the CuAAC click reaction.

  • A carboxylic acid group, which can be readily activated to form stable amide bonds with primary amines, such as the epsilon-amino group of lysine residues on a protein's surface.

  • A fluorine atom , which can enhance the metabolic stability and bioavailability of resulting conjugates, a desirable trait in drug development.[6]

This guide will walk you through a two-stage process: first, the covalent attachment of the alkyne handle (this compound) to a protein of interest, and second, the bioorthogonal "clicking" of a reporter molecule (e.g., a fluorophore or biotin) to the installed alkyne.

Principle of the Method: A Two-Stage Labeling Strategy

The core strategy involves two sequential chemical transformations. This approach ensures that the bioorthogonal reaction is directed only to the protein that has been intentionally modified.

Stage 1: Protein Modification with an Alkyne Handle

The first step is to covalently attach this compound to the protein. The most common and reliable method for this is through amide bond formation with surface-accessible lysine residues. The carboxylic acid is not reactive enough on its own, so it must first be activated. A standard and highly efficient method is to convert it into an N-hydroxysuccinimidyl (NHS) ester. This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is highly reactive towards primary amines in a physiological pH range, forming a stable amide bond and releasing NHS as a byproduct.

Stage 2: Bioorthogonal Ligation via Click Chemistry (CuAAC)

Once the protein is "alkyne-functionalized," it can be selectively reacted with any azide-containing molecule of interest. This is the CuAAC reaction.[5] The reaction requires a catalytic amount of Copper(I), which is typically generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate.[4] To prevent protein damage from copper ions and enhance reaction efficiency, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[4] The ligand stabilizes the Cu(I) oxidation state and facilitates the cycloaddition.

Below is a workflow diagram illustrating the complete process from protein preparation to final analysis.

G cluster_0 Stage 1: Alkyne Installation cluster_1 Stage 2: Click Reaction cluster_2 Stage 3: Analysis P Protein of Interest (POI) L Label POI with Activated Alkyne P->L A Activate 4-Ethynyl-2-fluorobenzoic acid with EDC/NHS A->L PU1 Purify Alkyne-POI (e.g., Desalting Column) L->PU1 C Perform CuAAC Reaction: + Azide-Reporter + CuSO4/Ligand + Reductant PU1->C PU2 Purify Labeled POI C->PU2 AN Analyze Labeled Protein: - SDS-PAGE - Western Blot - Mass Spectrometry PU2->AN

Caption: Experimental workflow for protein labeling.

The chemical transformations are depicted in the reaction diagram below.

G cluster_s1 Stage 1: Amide Coupling cluster_s2 Stage 2: CuAAC Click Reaction R1 This compound I1 Alkyne-NHS Ester R1->I1 + R2 Protein-NH2 P1 Alkyne-Labeled Protein EDC_NHS EDC, NHS I1->P1 + Protein-NH2 P2 Final Labeled Protein (Triazole Linkage) P1->P2 + R3 Azide-Reporter (e.g., Azide-Fluorophore) Catalyst CuSO4, Na-Ascorbate, Ligand

Caption: Two-stage chemical reaction schematic.

Materials and Reagents

Key Reagents
  • Protein of Interest (POI)

  • This compound (CAS: 1849285-25-1)[7]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Azide-functionalized reporter probe (e.g., Azide-Fluor 545, Biotin-PEG4-Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper Ligand (e.g., THPTA)

Buffers and Solutions
  • Activation Buffer: Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.

  • Catalyst Premix Buffer: Deionized water

  • Stop Solution: 50 mM EDTA

Detailed Experimental Protocols

Protocol 1: Installation of the Alkyne Handle onto the Protein

This protocol describes the activation of this compound and its subsequent conjugation to a target protein.

A. Reagent Preparation

  • Protein Solution: Prepare the protein of interest in amine-free Labeling Buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Alkyne-Acid Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • EDC/NHS Stock: Prepare a 100 mM EDC and 100 mM NHS solution in anhydrous DMSO. This solution should be prepared fresh immediately before use.

B. Labeling Procedure

  • In a microcentrifuge tube, combine the Alkyne-Acid stock with the EDC/NHS stock at a 1:1 molar ratio. For a typical reaction, use 10 µL of each.

  • Incubate the activation mixture for 15 minutes at room temperature to form the NHS ester.

  • Add the activated alkyne solution to your protein solution. A 10- to 20-fold molar excess of the activated alkyne over the protein is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted labeling reagent. This is critical to prevent it from interfering with downstream steps. Use a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS. This will separate the large, labeled protein from the small molecule reagents.

  • Determine the concentration of the purified alkyne-labeled protein. The protein is now ready for the click reaction.

Protocol 2: Click Chemistry Reaction with Azide-Reporter

This protocol outlines the CuAAC reaction to attach an azide-functionalized reporter to the alkyne-modified protein.[4]

A. Reagent Preparation (Prepare fresh)

  • Azide-Reporter Stock: Prepare a 10 mM stock of the azide-reporter in DMSO.

  • Copper Sulfate Stock: Prepare a 100 mM stock of CuSO₄ in deionized water.

  • Ligand Stock: Prepare a 100 mM stock of THPTA in deionized water.

  • Sodium Ascorbate Stock: Prepare a 1 M stock of sodium ascorbate in deionized water. This solution is prone to oxidation and must be made fresh.

B. Click Reaction Procedure

  • In a microcentrifuge tube, add the alkyne-labeled protein to a final concentration of 1-5 mg/mL.

  • Add the Azide-Reporter stock to the protein solution. A 5- to 10-fold molar excess over the protein is recommended.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stocks in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA). This premix stabilizes the copper ion.[4]

  • Add the catalyst premix to the protein/azide mixture. The final concentration of CuSO₄ should be around 1 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. The solution may briefly turn a faint yellow/orange color.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Stop the Reaction (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Final Purification: Remove excess reporter and catalyst components using a desalting column or dialysis. The protein is now fully labeled and ready for analysis.

Protocol 3: Analysis of the Labeled Protein

Confirmation of successful labeling is a critical final step.

A. SDS-PAGE Analysis

  • Separate the labeled protein alongside an unlabeled control using SDS-PAGE.

  • If a fluorescent reporter was used, the gel can be imaged directly using a gel imager with the appropriate excitation and emission filters. A fluorescent band should appear only in the lane corresponding to the fully labeled protein.

  • Alternatively, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands. A slight mobility shift may be observed for the labeled protein compared to the unlabeled control, depending on the mass of the attached reporter.

B. Western Blot Analysis

  • If a biotin reporter was used, transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.

  • Block the membrane and then probe with a streptavidin-HRP conjugate.

  • Detect the signal using a chemiluminescent substrate. A band should appear only for the biotin-labeled protein.

C. Mass Spectrometry

  • For detailed characterization, the labeled protein can be analyzed by mass spectrometry.

  • Intact mass analysis can confirm the mass shift corresponding to the addition of the alkyne handle and the reporter tag.

  • Proteolytic digestion followed by LC-MS/MS can identify the specific lysine residues that were modified.[8]

Quantitative Data and Troubleshooting

ParameterRecommended RangePurpose
Stage 1: Alkyne Labeling
Molar Excess of Activated Alkyne10x - 50x over proteinDrives the reaction to completion.
Reaction pH7.2 - 8.0Optimal for NHS-ester reaction with primary amines.
Reaction Time1 - 4 hours at RTAllows sufficient time for labeling.
Stage 2: Click Reaction
Molar Excess of Azide-Reporter5x - 20x over proteinEnsures efficient clicking to all available alkynes.
CuSO₄ Concentration0.5 - 2 mMCatalytic amount required for the reaction.
Ligand:CuSO₄ Ratio5:1Protects protein and stabilizes Cu(I).[4]
Sodium Ascorbate Concentration5 - 10 mMReduces Cu(II) to the active Cu(I) state.
ProblemPotential CauseSuggested Solution
Low/No Labeling Inefficient protein acylation.Ensure EDC/NHS is fresh. Confirm reaction buffer is amine-free (no Tris). Increase molar excess of activated alkyne.
Inactive click chemistry reagents.Prepare sodium ascorbate solution fresh. Ensure proper storage of all reagents.
Protein Precipitation High concentration of organic solvent (DMSO).Keep the final concentration of DMSO below 10% (v/v).
Copper-induced aggregation.Ensure the ligand is present in sufficient excess (5:1 ratio to CuSO₄). Perform reaction at 4°C.
High Background Signal Insufficient purification after labeling.Use a high-quality desalting column or perform two sequential purification steps. Ensure complete removal of excess fluorescent/biotinylated reporter.

Safety Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • EDC: Is a skin and respiratory sensitizer. Always handle in a well-ventilated area or chemical fume hood.

  • DMSO/DMF: Are organic solvents that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

  • Copper Sulfate: Is toxic and an environmental hazard. Dispose of copper-containing waste according to institutional guidelines.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11]

References

Application Notes and Protocols for Peptide Bioconjugation Using 4-Ethynyl-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Modern Peptide Chemistry

In the landscape of peptide-based drug development and chemical biology, the precise installation of bioorthogonal handles is paramount for creating sophisticated conjugates, such as antibody-drug conjugates (ADCs), PET imaging agents, and functionalized biomaterials. 4-Ethynyl-2-fluorobenzoic acid has emerged as a valuable building block for this purpose. Its terminal alkyne group serves as a versatile handle for "click" chemistry, notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are renowned for their high efficiency, specificity, and biocompatibility.[1][2]

The strategic placement of a fluorine atom at the ortho position of the benzoic acid ring is not merely an incidental modification. This substitution imparts unique physicochemical properties that can be leveraged to enhance both the modification process and the characteristics of the final bioconjugate. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the carboxyl group, facilitating its activation and subsequent coupling to amine functionalities on a peptide.[1] Furthermore, the ortho-fluoro substituent influences the conformation of the benzoic acid moiety, which can affect intermolecular interactions and potentially the stability of the resulting conjugate.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in peptide bioconjugation, from initial peptide modification to subsequent click chemistry ligation.

Core Principles and Strategic Advantages

The utility of this compound in peptide bioconjugation is rooted in a two-stage strategy:

  • Peptide Modification: The carboxylic acid of this compound is first activated and then covalently attached to a primary amine on the peptide, typically the N-terminus or the ε-amino group of a lysine residue. This step introduces the bioorthogonal alkyne handle onto the peptide.

  • Bioconjugation via Click Chemistry: The alkyne-modified peptide is then reacted with an azide-functionalized molecule of interest (e.g., a toxin, a fluorophore, a PEG linker, or a chelator for a radionuclide) through either CuAAC or SPAAC to form a stable triazole linkage.[6][7]

The "Ortho-Fluoro" Advantage:

The presence of the fluorine atom at the 2-position offers distinct advantages:

  • Enhanced Reactivity: The inductive effect of the ortho-fluoro group increases the acidity of the carboxylic acid, making it more amenable to activation and subsequent nucleophilic attack by the peptide's amine groups. This can lead to higher coupling efficiencies and faster reaction times.[1]

  • Modulated Conformation: The ortho-substituent can force the carboxyl group to be out of plane with the benzene ring, which can influence the molecule's interaction with coupling reagents and the local environment of the resulting amide bond.[3][8]

  • Improved Stability: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[9]

Experimental Protocols

Part 1: Modification of Peptides with this compound

This section details the protocol for the initial coupling of this compound to a peptide. The following is a general procedure that can be adapted for either N-terminal or lysine side-chain modification.

Workflow for Peptide Modification

G cluster_0 Activation of this compound cluster_1 Peptide Coupling Reaction cluster_2 Purification and Characterization A Dissolve this compound, NHS, and EDC in anhydrous DMF B Stir at room temperature for 1-2 hours A->B Formation of NHS ester D Add activated this compound solution to the peptide solution B->D Transfer activated acid C Dissolve peptide in aqueous buffer (e.g., PBS, pH 7.4) C->D E Incubate at room temperature for 2-4 hours D->E Amide bond formation F Purify the alkyne-modified peptide by RP-HPLC E->F Reaction work-up G Characterize by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) F->G

Caption: Workflow for peptide modification with this compound.

Materials and Reagents:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide with a free primary amine (N-terminus or lysine side chain)

  • Phosphate-buffered saline (PBS), pH 7.4 or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MALDI-TOF or ESI-MS)

Step-by-Step Protocol:

  • Activation of this compound:

    • In a clean, dry vial, dissolve this compound (1.5 equivalents relative to the peptide) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction can be monitored by TLC for the consumption of the starting carboxylic acid.

  • Peptide Coupling:

    • Dissolve the peptide in an appropriate aqueous buffer (e.g., PBS at pH 7.4 or 0.1 M sodium bicarbonate buffer at pH 8.3-8.5) to a concentration of 1-5 mg/mL.

    • Slowly add the activated this compound solution (from step 1) to the peptide solution with gentle vortexing. The final concentration of DMF should ideally be below 20% to maintain peptide solubility and structure.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Following the incubation, purify the crude alkyne-modified peptide using RP-HPLC.[2][10][11] A C18 column is typically suitable for most peptides.

    • Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The exact gradient will need to be optimized based on the hydrophobicity of the peptide.

    • Collect fractions corresponding to the desired product peak and confirm the mass of the purified peptide.

  • Characterization:

    • Analyze the purified fractions by mass spectrometry to confirm the successful conjugation of the 4-ethynyl-2-fluorobenzoyl group.[12][13] The expected mass increase is 146.03 Da (the mass of this compound minus the mass of water).

    • Lyophilize the pure fractions to obtain the alkyne-modified peptide as a white powder.

ParameterRecommended ValueRationale
Molar Excess of Activating Reagents 1.5 equivalentsEnsures efficient activation of the carboxylic acid.
Reaction pH for Coupling 7.4 - 8.5Balances amine nucleophilicity with NHS ester stability.[14]
Reaction Time for Coupling 2-4 hours at RT or overnight at 4°CAllows for completion of the reaction.
Purification Method RP-HPLCProvides high-resolution separation of the modified peptide from unreacted starting materials and byproducts.[2][10]
Part 2: Bioconjugation of Alkyne-Modified Peptides via Click Chemistry

Once the peptide is successfully functionalized with the alkyne handle, it can be conjugated to any azide-containing molecule of interest. Below are protocols for both CuAAC and SPAAC.

CuAAC Reaction Mechanism

G cluster_0 CuAAC Reaction A Alkyne-Peptide C Triazole-Linked Bioconjugate A->C B Azide-Molecule B->C D Cu(I) Catalyst D->C Catalyzes Cycloaddition E Reducing Agent (e.g., Sodium Ascorbate) E->D Reduces Cu(II) to Cu(I) F Cu(II) Source (e.g., CuSO4) F->D Provides Cu(II) G cluster_0 SPAAC Reaction A Alkyne-Peptide C Triazole-Linked Bioconjugate A->C B Strained Cyclooctyne-Azide (e.g., DBCO-Azide) B->C Spontaneous [3+2] Cycloaddition

References

Application Notes & Protocols: Leveraging 4-Ethynyl-2-fluorobenzoic Acid Derivatives for Advanced Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Speed and Specificity in Bioconjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a powerful tool for covalently linking molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][] This reaction's utility spans from live-cell imaging and proteomics to the development of antibody-drug conjugates (ADCs) and advanced biomaterials.[4][5][6] The driving force of the reaction is the significant ring strain (~18 kcal/mol) of a cyclooctyne, which is released upon the [3+2] cycloaddition with an azide to form a stable triazole linkage.[7][8]

While the bioorthogonality of the azide and alkyne functional groups is well-established, the kinetics of first and second-generation cyclooctynes can be a limiting factor for applications requiring rapid conjugation at low concentrations.[1][9] The search for more reactive, yet stable, reaction partners has led to the exploration of alkynes with electron-withdrawing groups. This guide focuses on a particularly effective reagent class: derivatives of 4-Ethynyl-2-fluorobenzoic acid .

The strategic placement of a fluorine atom and a carboxylic acid group on the phenylacetylene core offers a dual advantage:

  • Enhanced Kinetics: The electron-withdrawing nature of the fluorine atom and the benzoic acid moiety can increase the reactivity of the alkyne toward the azide 1,3-dipole, potentially accelerating reaction rates.[10][11]

  • Functional Handle for Derivatization: The carboxylic acid provides a versatile anchor point for creating a variety of activated esters (e.g., N-hydroxysuccinimide esters) or for direct amide bond formation, enabling straightforward linkage to biomolecules, surfaces, or reporter tags.[12]

This document serves as a comprehensive technical guide, providing the foundational principles, detailed experimental protocols, and field-proven insights for successfully employing this compound derivatives in your research.

The Underlying Chemistry: Why Fluorinated Aryl Alkynes Excel

The power of SPAAC lies in its controlled release of ring strain. However, the electronic properties of the azide and alkyne partners also play a crucial role. The reaction rate is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Electron-withdrawing groups on the alkyne lower its LUMO energy, enhancing the interaction with the azide's HOMO and accelerating the cycloaddition. Studies have shown that multi-fluorinated aromatic azides can lead to SPAAC reactions with kinetic constants up to 3.60 M⁻¹s⁻¹, which is among the fastest rates reported.[11] A similar principle applies when the fluorine is on the alkyne component.

The structure of this compound is designed to leverage this effect. The fluorine atom at the ortho position provides a potent inductive electron-withdrawing effect, enhancing the alkyne's reactivity.

Caption: General SPAAC reaction with a this compound derivative.

Core Protocol: Protein Labeling with this compound NHS Ester

This protocol details the conjugation of an azide-modified protein with an N-hydroxysuccinimide (NHS) ester derivative of this compound. The NHS ester reacts with primary amines (e.g., lysine side chains) on the protein to form a stable amide bond.

3.1. Materials and Reagents

ReagentSupplierNotes
Azide-Modified Protein-In a suitable buffer (e.g., PBS, pH 7.2-8.0), free of primary amines (e.g., Tris).
This compound, NHS esterCommercial VendorStore desiccated at -20°C. Allow to warm to room temperature before opening.
Anhydrous Dimethylformamide (DMF) or DMSOSigma-AldrichTo dissolve the alkyne reagent. Ensure it is high purity and anhydrous to prevent NHS hydrolysis.
Phosphate-Buffered Saline (PBS), pH 7.4-Reaction buffer.
Size Exclusion Chromatography (SEC) ColumnGE Healthcare, Bio-RadFor purification (e.g., PD-10 desalting column).
Amicon® Ultra Centrifugal FiltersMilliporeSigmaAlternative for buffer exchange and purification.

3.2. Step-by-Step Methodology

Caption: Experimental workflow for SPAAC-mediated protein bioconjugation.

  • Preparation of Alkyne Stock Solution:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMF or DMSO. For example, dissolve 1.0 mg in the appropriate volume of solvent.

    • Causality: Using an anhydrous solvent is critical because the NHS ester is highly susceptible to hydrolysis, which would deactivate the reagent.[7] This stock solution should be prepared fresh for optimal reactivity.

  • Preparation of Protein Solution:

    • Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS, pH 7.4.

    • Expert Insight: The buffer must be free of extraneous primary amines like Tris or glycine, as these will compete with the protein for reaction with the NHS ester, leading to low labeling efficiency. If your protein is in such a buffer, exchange it for PBS using a desalting column or centrifugal filtration.

  • SPAAC Reaction:

    • Add a 5- to 20-fold molar excess of the 10 mM alkyne stock solution to the protein solution.[13]

    • Gently mix by pipetting or brief vortexing. Ensure the final concentration of the organic solvent (DMF/DMSO) is below 10% (v/v) to minimize the risk of protein denaturation.[8]

    • Rationale: A molar excess of the labeling reagent is used to drive the reaction to completion, ensuring a high degree of labeling on the target protein. The optimal ratio may need to be determined empirically depending on the number of available azide sites and the desired degree of labeling.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8][14]

    • Field Note: Reactions involving more sensitive proteins may benefit from the gentler overnight incubation at 4°C. For robust proteins or when rapid labeling is desired, room temperature incubation is typically sufficient. Protect from light if the alkyne is conjugated to a fluorophore.

  • Purification of the Conjugate:

    • Remove the unreacted alkyne reagent and solvent using a desalting column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS).

    • Alternatively, use centrifugal filters with a molecular weight cut-off (MWCO) appropriate for your protein to perform buffer exchange and remove small molecules.

    • Trustworthiness: This purification step is essential for removing excess reagents that could interfere with downstream applications or cause cytotoxicity.

3.3. Characterization and Validation

A protocol is only trustworthy if its outcome can be verified. The following methods are recommended to confirm successful conjugation:

  • SDS-PAGE Analysis: Compare the labeled protein to the unlabeled starting material. A successful conjugation, especially with a bulky group attached to the alkyne, may result in a slight upward shift in the molecular weight band.

  • UV-Vis Spectroscopy: If the alkyne reagent contains a chromophore, the degree of labeling can be estimated by measuring the absorbance at the respective wavelengths for the protein (typically 280 nm) and the chromophore.

  • Mass Spectrometry (MS): The most definitive method. ESI-MS or MALDI-TOF analysis will show an increase in the mass of the protein corresponding to the mass of the attached alkyne label(s), confirming covalent modification.

Optimization and Troubleshooting

Even robust protocols can require optimization. The following table outlines key parameters and common issues.

Parameter / IssueRecommended Solution & Rationale
Low Labeling Efficiency Increase Molar Excess of Alkyne: Boost the concentration gradient to favor the forward reaction. Try a 20-fold or even 50-fold excess.[14] Check Buffer pH: The reaction of NHS esters with primary amines is most efficient at pH 7.0-8.5.[7][13] Ensure your buffer is within this range. Verify Reagent Quality: Prepare fresh alkyne stock solutions. Ensure the azide modification on the biomolecule is intact.
Protein Precipitation Reduce Organic Solvent: Ensure the final DMSO/DMF concentration is <10%. If precipitation persists, try a more water-soluble cyclooctyne derivative if available. Modify Incubation Conditions: Perform the reaction at 4°C, which can sometimes improve the stability of sensitive proteins.
Non-Specific Labeling Thiol-Blocking (for strained alkynes): Some strained alkynes can react with free thiols (cysteine residues) in a side reaction.[14] If this is suspected, pre-treat the protein with a blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) before adding the alkyne.[14]
Slow Reaction Rate Increase Reactant Concentration: The reaction is bimolecular, so increasing the concentration of the limiting reagent (typically the protein) will increase the rate.[13] Increase Temperature: If the protein is stable, increasing the incubation temperature to 37°C can accelerate the reaction.[13]

Concluding Remarks

The use of this compound and its derivatives represents a significant advancement in the SPAAC toolkit. The combination of electronically-activated reactivity and a versatile chemical handle provides researchers with a powerful and adaptable system for bioconjugation. By understanding the chemical principles and following validated protocols for reaction, purification, and characterization, scientists in drug development and fundamental research can reliably generate well-defined bioconjugates for a vast array of applications, from creating sophisticated antibody-drug conjugates to precisely labeling cellular components for advanced imaging.

References

Application Notes & Protocols: 4-Ethynyl-2-fluorobenzoic Acid as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1] The modular nature of these heterobifunctional molecules—comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—demands a robust and versatile synthetic toolkit.[2][3] This document provides a detailed guide to the strategic application of 4-ethynyl-2-fluorobenzoic acid, a trifunctional building block uniquely suited for the efficient and modular synthesis of PROTAC libraries. We will explore the distinct chemical advantages conferred by its carboxylic acid, terminal alkyne, and fluorine substitution, and provide detailed, field-tested protocols for its incorporation into PROTAC scaffolds.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a target POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5][6] While the warhead and E3 ligand determine the "what" and "how" of the degradation, the linker dictates the geometric and physicochemical possibility of this event. The linker's length, rigidity, and composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex.[2][7][8]

The development of modular synthetic strategies is therefore paramount to accelerating the exploration of "linkerology" and optimizing PROTAC potency and drug-like properties.[9] this compound emerges as a superior building block for this purpose, offering three key points of chemical utility:

  • Carboxylic Acid: A versatile handle for robust amide bond formation, a cornerstone reaction in medicinal chemistry.[10]

  • Terminal Alkyne: The premier functional group for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," enabling highly efficient, high-yield conjugation under mild conditions.[11][12][]

  • 2-Fluoro Substituent: Strategic fluorination is a widely used medicinal chemistry tactic to modulate metabolic stability, membrane permeability, lipophilicity, and conformational preference—all critical parameters for PROTAC optimization.[7][14]

This guide will detail how these features can be leveraged to streamline the synthesis of sophisticated PROTAC molecules.

Mechanism of Action: PROTAC-Mediated Protein Degradation

Before delving into synthesis, it is crucial to understand the biological pathway being hijacked. The PROTAC molecule acts as a catalytic scaffold, with its efficacy hinging on the formation of a key ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC Molecule PROTAC->POI PROTAC->E3 PROTAC->Ternary induces Ternary->PROTAC Catalytic Release Ub_POI Ub-Ub-Ub-POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthetic_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Assembly BuildingBlock This compound IntermediateA Alkyne-Functionalized Ligand BuildingBlock->IntermediateA Amide Coupling (Protocol 1) Ligand1 POI Ligand (with -NH₂ or -N₃) IntermediateB Azide-Functionalized Ligand Ligand1->IntermediateB Azide Installation (Standard Procedure) Ligand2 E3 Ligase Ligand (with -NH₂ or -N₃) Ligand2->IntermediateA FinalPROTAC Final PROTAC IntermediateA->FinalPROTAC CuAAC Click Chemistry (Protocol 2) IntermediateB->FinalPROTAC

References

The Strategic Application of 4-Ethynyl-2-fluorobenzoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, 4-Ethynyl-2-fluorobenzoic acid has emerged as a particularly versatile and powerful tool. Its unique trifunctional architecture—a terminal alkyne, a fluorine substituent, and a carboxylic acid—provides a confluence of desirable properties that can be strategically leveraged to accelerate drug discovery programs. This technical guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new medicines.

The Power of a Trifunctional Scaffold: Unpacking the Utility of this compound

The efficacy of this compound in drug discovery stems from the distinct and synergistic contributions of its three key functional groups.

1. The Terminal Alkyne: A Gateway to Click Chemistry and Bioorthogonal Ligation

The terminal alkyne is a highly versatile functional group in modern medicinal chemistry.[1][2] It serves as a linchpin for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which rapidly and reliably forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] This reaction is a cornerstone of drug discovery, enabling:

  • Rapid Library Synthesis: The modular nature of the CuAAC reaction allows for the efficient generation of large and diverse compound libraries for high-throughput screening.[1] By coupling this compound with a variety of azide-containing building blocks, researchers can rapidly explore a vast chemical space to identify initial hits.

  • Bioconjugation: The bioorthogonal nature of the CuAAC reaction permits its use in complex biological systems with minimal interference from native functional groups.[1] This allows for the attachment of this compound-derived fragments to biomolecules, such as proteins or nucleic acids, for applications in chemical biology and targeted drug delivery.

2. The Fluorine Substituent: Enhancing Pharmacokinetic and Pharmacodynamic Properties

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize their pharmacological profile.[3][4][5] The fluorine atom in this compound can impart several beneficial properties to its derivatives:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.[3]

  • Binding Affinity: The high electronegativity of fluorine can modulate the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with the target protein through favorable electrostatic or dipole interactions.[3][5]

  • Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[3]

3. The Carboxylic Acid: A Versatile Handle for Molecular Elaboration

The carboxylic acid moiety provides a crucial attachment point for further chemical modifications. It can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the systematic exploration of structure-activity relationships (SAR).[4] This functional group also provides a handle for attachment to a solid support for solid-phase synthesis or for conjugation to a DNA-encoder in DNA-encoded library (DEL) synthesis.[6][7]

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying novel starting points for drug discovery, particularly for challenging targets.[8] FBDD involves screening libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a target protein. These initial fragment hits are then optimized into more potent lead compounds through a process of fragment growing, linking, or merging.[8]

This compound is an ideal candidate for inclusion in a fragment library due to its:

  • Small Size and Low Complexity: It adheres to the "Rule of Three" often used to define fragment-like molecules.

  • Defined Vector for Growth: The terminal alkyne provides a specific and synthetically tractable point for chemical elaboration.

  • Favorable Physicochemical Properties: The fluorine and carboxylic acid groups contribute to its solubility and potential for target engagement.

The following workflow illustrates the application of this compound in an FBDD campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Structural Biology cluster_2 Fragment Growing cluster_3 Lead Optimization Screen Screen Fragment Library (including this compound) against Target Protein Hit_ID Identify Fragment Hits (e.g., this compound binds) Screen->Hit_ID Validation Biophysical Validation (SPR, NMR, etc.) Hit_ID->Validation Crystallography X-ray Crystallography of Fragment-Target Complex Validation->Crystallography SBDD Structure-Based Design (Identify growth vectors) Crystallography->SBDD Click_Chem Click Chemistry (CuAAC) with Azide Library SBDD->Click_Chem SAR Synthesize & Test Analogs (SAR by Click) Click_Chem->SAR Lead_Opt Optimize Potency, Selectivity, & ADME SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign utilizing this compound as a starting fragment.

Application in Kinase Inhibitor Discovery

Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a key focus of many drug discovery programs. The this compound scaffold is well-suited for the development of kinase inhibitors. The fluorinated aromatic ring can engage in key interactions within the ATP-binding site, while the terminal alkyne can be used to explore different regions of the kinase domain through click chemistry-mediated fragment growing.

The following diagram illustrates a hypothetical signaling pathway involving a kinase target and how a this compound-derived inhibitor could modulate its activity.

Kinase_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Target Kinase (e.g., ERK) KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor 4-Ethynyl-2-fluorobenzoic Acid-Derived Inhibitor Inhibitor->KinaseB Inhibits

Caption: A simplified signaling pathway illustrating the potential role of a this compound-derived kinase inhibitor in blocking downstream cellular proliferation.

Experimental Protocols

Protocol 1: Synthesis of a Triazole-Containing Compound Library via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the parallel synthesis of a library of triazole-containing compounds from this compound and a diverse set of azides.

Materials:

  • This compound

  • A library of diverse azide-containing building blocks

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

  • Solvent system (e.g., a mixture of t-butanol and water, or DMSO)

  • 96-well reaction block or individual reaction vials

  • Stir plate and stir bars (if using vials) or shaker for the reaction block

  • Analytical and preparative HPLC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in the chosen solvent.

    • Prepare 0.2 M stock solutions of each azide building block in the same solvent in a 96-well plate format.

    • Prepare a fresh 1 M aqueous solution of sodium ascorbate.

    • Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

    • (Optional) Prepare a 0.1 M solution of TBTA in DMSO.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol, 1.0 eq.).

    • To each well, add 100 µL of a unique 0.2 M azide stock solution (0.02 mmol, 1.0 eq.).

    • (Optional) If using TBTA, add 20 µL of the 0.1 M TBTA stock solution (0.002 mmol, 0.1 eq.).

    • Add 20 µL of the 1 M sodium ascorbate solution (0.02 mmol, 1.0 eq.).

    • Initiate the reaction by adding 20 µL of the 0.1 M CuSO₄·5H₂O solution (0.002 mmol, 0.1 eq.).

  • Reaction and Monitoring:

    • Seal the reaction block and place it on a shaker at room temperature.

    • Allow the reactions to proceed for 4-16 hours.

    • Monitor the progress of a representative reaction by LC-MS to ensure completion.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixtures with an equal volume of DMSO.

    • The crude reaction mixtures can be directly submitted for biological screening.

    • For purification of individual compounds, use preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% formic acid.

  • Characterization:

    • Confirm the identity and purity of the synthesized compounds by LC-MS and ¹H NMR spectroscopy.

Protocol 2: Fragment Growing from a this compound Hit

This protocol outlines a structure-guided approach to "grow" a fragment hit of this compound into a more potent inhibitor using click chemistry. This protocol assumes that a crystal structure of the target protein in complex with this compound has been obtained.

Materials:

  • This compound

  • A focused library of azide-containing fragments designed to interact with a specific sub-pocket of the target protein.

  • Reagents for CuAAC reaction as described in Protocol 1.

  • Recombinant target protein for biophysical and enzymatic assays.

  • Instrumentation for biophysical binding analysis (e.g., Surface Plasmon Resonance - SPR) and an enzymatic activity assay.

Procedure:

  • Structural Analysis and Fragment Selection:

    • Analyze the crystal structure of the target protein in complex with this compound to identify the orientation of the ethynyl group and adjacent pockets that can be explored.

    • Computationally or manually design a small, focused library of azide-containing fragments that are predicted to form favorable interactions with these adjacent pockets.

  • Synthesis of Analogs:

    • Synthesize a small library of triazole-containing analogs by reacting this compound with the selected azide fragments using the CuAAC protocol described above.

  • Biophysical Binding Analysis (SPR):

    • Immobilize the target protein on an SPR sensor chip.

    • Screen the synthesized analogs for binding to the target protein.

    • Determine the binding affinity (K_D) for each compound.

  • Enzymatic Activity Assay:

    • Perform an in vitro enzymatic assay to determine the inhibitory potency (IC₅₀) of the synthesized analogs.

    • Compare the IC₅₀ values to that of the initial fragment hit (this compound).

  • Structure-Activity Relationship (SAR) Analysis:

    • Correlate the binding affinities and inhibitory potencies with the structural features of the added fragments.

    • This analysis will guide the design of the next iteration of analogs.

  • Iterative Optimization:

    • Based on the SAR, design and synthesize a new set of analogs with improved properties.

    • Repeat the biophysical and enzymatic testing to further optimize the potency and other drug-like properties.

Data Presentation

Table 1: Hypothetical Data for Fragment Growing from this compound Targeting Kinase X

Compound IDR-group (from Azide)Binding Affinity (K_D, µM)Enzymatic Potency (IC₅₀, µM)
1 (Fragment) H>1000>1000
2a 3-pyridyl150200
2b 4-methoxyphenyl85110
2c 3-aminophenyl5065
2d N,N-dimethylaminopropyl2530

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its unique combination of a terminal alkyne for click chemistry, a fluorine atom for modulating pharmacokinetic properties, and a carboxylic acid for further derivatization makes it a highly valuable tool for medicinal chemists. By leveraging its properties in fragment-based drug discovery and for the synthesis of compound libraries, researchers can accelerate the identification and optimization of novel drug candidates for a wide range of therapeutic targets. The protocols and strategies outlined in this guide provide a framework for harnessing the full potential of this remarkable molecule.

References

Application Note: Strategic Synthesis of Advanced Fluorescent Probes Using 4-Ethynyl-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in molecular imaging, diagnostics, and targeted therapy.

Executive Summary: The Strategic Advantage of a Trifunctional Building Block

In the landscape of molecular probe development, the rational design of fluorophores is paramount for achieving high sensitivity, specificity, and optimal performance in complex biological environments.[][2] 4-Ethynyl-2-fluorobenzoic acid emerges as a uniquely versatile scaffold for this purpose. Its structure is endowed with three distinct functional groups—a carboxylic acid, a terminal alkyne, and an ortho-positioned fluorine atom—each conferring a strategic advantage for the synthesis of sophisticated probes.

  • Carboxylic Acid (-COOH): Serves as a classical conjugation handle, enabling robust linkage to biomolecules, targeting ligands, or solubility modifiers via stable amide bonds.

  • Ethynyl Group (-C≡CH): Acts as a powerful and versatile reactive hub. It is the key functional group for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to construct extended π-conjugated systems that form the core of many fluorophores.[3][4][5] Furthermore, it is the essential component for bioorthogonal "click chemistry," allowing for highly specific labeling of biomolecules in complex mixtures.[6][7]

  • Ortho-Fluorine (-F): The strategic placement of this highly electronegative atom significantly influences the electronic, photophysical, and pharmacological properties of the final probe.[8][9] It can enhance metabolic stability, modulate the acidity (pKa) of the adjacent carboxyl group, and improve fluorescence quantum yields by discouraging non-radiative decay pathways.[10][11]

This guide provides a detailed exploration of two primary synthetic strategies leveraging this compound: (A) the construction of novel fluorophore cores via Sonogashira coupling and (B) the bioorthogonal labeling of target molecules using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Foundational Chemistry: Design & Mechanistic Insights

The Role of the Ortho-Fluorine Substituent

The fluorine atom at the C2 position is not a passive substituent. Its strong electron-withdrawing nature through induction (-I effect) and weak electron-donating resonance effect (+M effect) create a unique electronic environment. This can lead to:

  • Enhanced Quantum Yield: Fluorination of aromatic rings in dyes like BODIPY and rhodamine has been shown to increase fluorescence quantum yields.[8][11] This is often attributed to an increase in the energy barrier for non-radiative decay processes that quench fluorescence.

  • Improved Photostability: The carbon-fluorine bond is exceptionally strong, which can impart greater resistance to photobleaching, a critical feature for long-term imaging experiments.[9]

  • Modulation of Lipophilicity and Bioavailability: Strategic fluorination can alter a molecule's lipophilicity, affecting its ability to cross cell membranes and its overall pharmacokinetic profile.[10]

The Versatility of the Ethynyl Group

The terminal alkyne is the cornerstone of this building block's reactivity. Its utility is primarily exploited in two gold-standard synthetic transformations.

  • Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is an exceptionally powerful tool for extending π-conjugation by linking the 4-ethynyl-2-fluorobenzoyl moiety to other aromatic systems, thereby creating new chromophores with tunable optical properties.[3][12][13] The reaction is known for its mild conditions and high tolerance of various functional groups.[4]

  • Click Chemistry (CuAAC): The copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole is the quintessential "click" reaction. Its bioorthogonality—meaning neither azides nor alkynes react with native biological functional groups—makes it ideal for labeling biomolecules in living systems with minimal off-target effects.[14][15][16]

Synthetic Strategy A: Building Fluorophore Cores via Sonogashira Coupling

This strategy focuses on using this compound to construct a novel, push-pull type fluorophore. The ethynyl group acts as a π-conjugated linker between the electron-withdrawing 2-fluorobenzoyl group (the "pull") and an electron-donating aromatic system (the "push").

G A This compound B Protect Carboxyl Group (e.g., Methyl Ester) A->B Step 1 C Protected Alkyne (Methyl 4-ethynyl-2-fluorobenzoate) B->C E Sonogashira Coupling [Pd(PPh3)2Cl2, CuI, Base (e.g., TEA)] C->E D Electron-Donating Aryl Halide (e.g., 4-Bromo-N,N-dimethylaniline) D->E F Protected Fluorophore Core E->F Step 2 G Deprotection (e.g., LiOH or NaOH) F->G Step 3 H Final Fluorophore Probe (Carboxylic Acid Handle) G->H

Caption: Workflow for Novel Fluorophore Synthesis via Sonogashira Coupling.

Protocol 1: Synthesis of a Donor-π-Acceptor Dye

This protocol details the coupling of methyl 4-ethynyl-2-fluorobenzoate with 4-bromo-N,N-dimethylaniline.

Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the basic conditions of the Sonogashira reaction. N,N-dimethylaniline is chosen as a potent electron-donating group to establish a strong intramolecular charge transfer (ICT) character, which is often associated with environmentally sensitive fluorescence.

Materials and Reagents:

  • Methyl 4-ethynyl-2-fluorobenzoate

  • 4-Bromo-N,N-dimethylaniline

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add methyl 4-ethynyl-2-fluorobenzoate (1.0 equiv), 4-bromo-N,N-dimethylaniline (1.05 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and anhydrous TEA (3.0 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at 65°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Work-up and Purification:

    • Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalysts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the protected fluorophore ester.

  • Ester Hydrolysis (Deprotection):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add LiOH (2.0 equiv) and stir at room temperature until TLC indicates complete conversion to the more polar carboxylic acid product.

    • Acidify the reaction mixture with 1M HCl to pH ~3-4.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final fluorophore.

Parameter Troubleshooting Tip
Low Reaction Yield Ensure all reagents and solvents are anhydrous. Degas the solvent thoroughly to prevent oxidative homocoupling (Glaser coupling) of the alkyne.
Catalyst Decomposition (Black Precipitate) Reaction temperature may be too high. Ensure the copper(I) iodide is fresh and white/off-white; colored CuI indicates oxidation.
Incomplete Reaction Add a small additional portion of the palladium catalyst. Ensure the base is not depleted.
Difficult Purification If the product is highly polar, consider using reverse-phase chromatography or crystallization.

Synthetic Strategy B: Bio-conjugation via Click Chemistry

This strategy utilizes the alkyne as a bioorthogonal handle. The core concept is to first attach a known fluorophore to the carboxylic acid of this compound, creating an "alkyne-reporter" molecule. This molecule can then be "clicked" onto any biomolecule that has been tagged with an azide.

G A This compound C Amide Coupling (EDC, NHS) A->C Step 1a B Amine-Containing Fluorophore (e.g., Rhodamine B ethylenediamine) B->C Step 1b D Alkyne-Fluorophore Conjugate C->D F Click Reaction (CuAAC) [CuSO4, Sodium Ascorbate, Ligand (e.g., TBTA)] D->F Step 2a E Azide-Modified Biomolecule (e.g., Peptide, Oligonucleotide) E->F Step 2b G Fluorescently Labeled Biomolecule F->G

Caption: Workflow for Biomolecule Labeling via Click Chemistry.

Protocol 2: Labeling an Azide-Modified Peptide

This protocol describes the final click reaction step to conjugate an alkyne-fluorophore construct to a peptide.

Causality: The CuAAC reaction is chosen for its exceptional specificity and biocompatibility.[16] A copper(I) catalyst is required, which is typically generated in situ from copper(II) sulfate by a reducing agent like sodium ascorbate. A ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is used to stabilize the Cu(I) oxidation state and improve reaction efficiency.

Materials and Reagents:

  • Alkyne-Fluorophore Conjugate (synthesized separately)

  • Azide-Modified Peptide (in aqueous buffer, e.g., PBS)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • TBTA ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., HPLC or FPLC)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions: Alkyne-Fluorophore in DMSO, Azide-Peptide in PBS, CuSO₄ in water, Sodium Ascorbate in water (prepare fresh), and TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the Azide-Peptide solution.

    • Add the Alkyne-Fluorophore stock solution (typically 1.5-3.0 equivalents relative to the peptide).

    • Add the TBTA ligand stock solution (to a final concentration of ~100 µM).

    • Vortex briefly.

  • Initiation of Click Reaction:

    • Add the CuSO₄ stock solution (to a final concentration of ~50 µM).

    • Immediately add the freshly prepared Sodium Ascorbate stock solution (to a final concentration of ~1 mM) to initiate the reaction.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Quench the reaction by adding EDTA to chelate the copper.

    • Purify the labeled peptide from excess reagents using a suitable method such as reverse-phase HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the biomolecule.

Parameter Expected Photophysical Properties Reference Structures
Absorption Max (λabs) 450 - 650 nmPhenyl-ethynyl linkages typically cause a bathochromic (red) shift in absorption.[17]
Emission Max (λem) 500 - 700 nmThe magnitude of the Stokes shift can be influenced by solvent polarity in ICT dyes.[17][18]
Quantum Yield (ΦF) 0.1 - 0.8Highly dependent on the chosen fluorophore core and solvent. Fluorination can increase this value.[11][19]
Stokes Shift 20 - 150 nmDonor-π-Acceptor systems can exhibit large Stokes shifts, which is beneficial for imaging.[17]

References

Application Notes and Protocols for Surface Functionalization using 4-Ethynyl-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Tool for Advanced Surface Engineering

In the dynamic fields of materials science, drug development, and diagnostics, the ability to precisely tailor the chemical and physical properties of surfaces is paramount. 4-Ethynyl-2-fluorobenzoic acid emerges as a molecule of significant interest for such applications. Its unique trifunctional architecture—comprising a carboxylic acid for surface anchoring, a terminal alkyne for bio-orthogonal "click" chemistry, and a fluorine atom for modulating surface properties—makes it a versatile building block for creating highly specific and stable functionalized surfaces.

The carboxylic acid group provides a robust anchor for the formation of self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including titanium dioxide (TiO2) and indium tin oxide (ITO).[1][2] The terminal alkyne moiety serves as a reactive handle for the covalent attachment of a wide array of molecules, such as peptides, proteins, and small molecule drugs, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4][5][6] Furthermore, the presence of the fluorine atom can impart desirable properties to the surface, such as increased hydrophobicity and thermal stability.[7][8][9][10]

This guide provides a comprehensive overview of the application of this compound in surface functionalization, offering detailed protocols for the creation of well-defined SAMs and their subsequent modification using "click" chemistry. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind key experimental steps to ensure reproducibility and success.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in surface functionalization. The table below summarizes key properties of this compound.

PropertyValueSource
CAS Number 736117-41-2[11][12]
Molecular Formula C₉H₅FO₂[11]
Molecular Weight 164.13 g/mol [11][13]
Appearance White to off-white solidN/A
Storage Temperature 2-8°C[11]

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The following protocols provide a step-by-step guide for the functionalization of a titanium dioxide (TiO₂) surface with this compound and subsequent "click" reaction with an azide-containing molecule. These protocols can be adapted for other metal oxide surfaces, such as indium tin oxide (ITO), with minor modifications.

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a TiO₂ Surface

This protocol describes the formation of a stable, well-ordered SAM of this compound on a TiO₂ substrate. The carboxylic acid headgroup of the molecule will bind to the hydroxylated TiO₂ surface.[2]

Materials:

  • TiO₂-coated substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Anhydrous ethanol

  • Deionized water

  • Nitrogen gas

  • Sonicator

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the TiO₂ substrate by sonicating in a sequence of deionized water, acetone, and finally isopropanol for 15 minutes each.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • To create a hydroxylated surface, treat the substrate with an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE. ) for 10-15 minutes.

    • Rinse the substrate extensively with deionized water and dry with nitrogen gas.

  • Preparation of the SAM Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immerse the cleaned and dried TiO₂ substrate into the this compound solution.

    • Seal the vial and allow the self-assembly process to proceed for 12-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • Carefully remove the substrate from the solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • Store the alkyne-functionalized substrate in a desiccator until further use.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation TiO2_Substrate TiO₂ Substrate Cleaning Sonication in Solvents TiO2_Substrate->Cleaning Hydroxylation O₂ Plasma or Piranha Treatment Cleaning->Hydroxylation Drying1 N₂ Drying Hydroxylation->Drying1 Immersion Immersion for 12-24h Drying1->Immersion SAM_Solution 1 mM 4-Ethynyl-2-fluorobenzoic Acid in Ethanol SAM_Solution->Immersion Rinsing Ethanol Rinse Immersion->Rinsing Drying2 N₂ Drying Rinsing->Drying2 Alkyne_Surface Alkyne-Functionalized Surface Drying2->Alkyne_Surface Ready for Click Chemistry

Caption: Workflow for the formation of a this compound SAM.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Functionalized Surface

This protocol details the "clicking" of an azide-modified molecule onto the alkyne-terminated SAM. This reaction is highly specific and efficient, forming a stable triazole linkage.[3][4][5]

Materials:

  • Alkyne-functionalized substrate (from Protocol 1)

  • Azide-containing molecule of interest (e.g., azide-modified peptide, fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Anhydrous N,N-Dimethylformamide (DMF) or a suitable solvent for the azide molecule

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 10 mM solution of the azide-containing molecule in anhydrous DMF.

    • Prepare a 100 mM aqueous solution of sodium ascorbate. This solution should be prepared fresh.

    • Prepare a 10 mM aqueous solution of CuSO₄·5H₂O.

  • Click Reaction:

    • Place the alkyne-functionalized substrate in a clean reaction vessel.

    • Add the azide solution to the vessel, ensuring the entire functionalized surface is covered.

    • To this, add the sodium ascorbate solution to a final concentration of 5 mM.

    • Finally, add the CuSO₄ solution to a final concentration of 1 mM. The solution should turn a pale yellow-green color, indicating the reduction of Cu(II) to the active Cu(I) species by sodium ascorbate.

    • Gently agitate the reaction vessel and allow the reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored by surface characterization techniques.

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate sequentially with DMF, deionized water, and ethanol to remove unreacted reagents, catalyst, and byproducts.

    • Dry the now functionalized substrate under a gentle stream of nitrogen gas.

    • The surface is now ready for its intended application or further characterization.

Click_Chemistry_Workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction Azide_Sol Azide Molecule in DMF Reaction_Mix Combine Reagents on Surface Azide_Sol->Reaction_Mix Ascorbate_Sol Sodium Ascorbate (aq) Ascorbate_Sol->Reaction_Mix Copper_Sol CuSO₄ (aq) Copper_Sol->Reaction_Mix Alkyne_Surface Alkyne-Functionalized Surface Alkyne_Surface->Reaction_Mix Incubation Incubate 1-4h at RT Reaction_Mix->Incubation Washing Rinse with DMF, Water, Ethanol Incubation->Washing Drying N₂ Drying Washing->Drying Final_Surface Triazole-Linked Functional Surface Drying->Final_Surface Final Functionalized Surface

Caption: Workflow for the CuAAC "click" reaction on the functionalized surface.

Characterization of the Functionalized Surface

To validate the successful functionalization of the surface at each stage, a combination of surface-sensitive analytical techniques should be employed.

Characterization TechniqueExpected Observations
Contact Angle Goniometry An increase in the water contact angle is expected after the formation of the this compound SAM due to the presence of the aromatic ring and the fluorine atom, indicating a more hydrophobic surface. The contact angle will change further after the "click" reaction, depending on the properties of the attached molecule.
X-ray Photoelectron Spectroscopy (XPS) The appearance of F 1s and C 1s peaks corresponding to the aromatic ring and alkyne group after SAM formation. After the "click" reaction, the appearance of N 1s peaks from the triazole ring and characteristic peaks from the attached molecule will confirm successful coupling.
Atomic Force Microscopy (AFM) AFM can be used to assess the surface morphology and roughness. A smooth, uniform surface is indicative of a well-ordered SAM. Changes in surface topography after the "click" reaction can also be observed.
Fourier-Transform Infrared Spectroscopy (FTIR) The appearance of characteristic vibrational bands for the alkyne C≡C-H stretch (~3300 cm⁻¹) and the aromatic C=C stretches after SAM formation. The disappearance of the alkyne peak and the appearance of new peaks corresponding to the attached molecule after the "click" reaction will confirm the reaction.

References

incorporating 4-Ethynyl-2-fluorobenzoic acid into polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Incorporation of 4-Ethynyl-2-fluorobenzoic Acid into Advanced Polymeric Architectures

Section 1: Introduction to a Versatile Functional Monomer

This compound (CAS 736117-41-2) is a highly versatile building block for polymer synthesis, offering a unique combination of reactive functionalities within a single, stable molecule.[1][2] Its structure features two distinct reactive sites: a terminal alkyne (ethynyl group) and a carboxylic acid. This dual-functionality allows for its incorporation into polymeric structures through multiple, orthogonal chemical pathways.

The presence of a fluorine atom on the aromatic ring is a key feature that imparts desirable properties to the resulting polymers. Fluorinated polymers are well-regarded for their exceptional thermal stability, chemical resistance, and unique electronic characteristics, including low dielectric constants.[3][4][5][6] By strategically incorporating this compound, researchers can design advanced materials with tailored properties for applications ranging from high-performance coatings and composites to functional biomaterials and electronics.

This guide details three primary strategies for leveraging the unique chemistry of this compound:

  • Post-Polymerization Modification: Utilizing the ethynyl group for "clicking" the molecule onto an existing polymer backbone.

  • Step-Growth Polymerization (Amidation): Using the carboxylic acid group to form a polyamide, yielding a polymer with pendant, reactive alkyne groups.

  • Step-Growth Polymerization (Esterification): Using the carboxylic acid group to form a polyester, which also results in a polymer with pendant alkyne functionality.

Section 2: Strategic Pathways for Polymer Functionalization

Strategy I: Post-Polymerization Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This strategy involves attaching this compound to a pre-synthesized polymer backbone containing azide functional groups. This approach is ideal for modifying existing polymers to introduce new functionalities.

Scientific Rationale: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry."[7][8] This reaction is prized by polymer chemists for its high efficiency, quantitative yields, mild reaction conditions, and remarkable specificity.[9][10][11] The reaction is orthogonal, meaning it does not interfere with most other functional groups, allowing for clean and specific modification of complex macromolecules.[12] This makes it a robust method for adding the fluorobenzoic acid moiety to a wide range of polymer scaffolds.[10]

Experimental Workflow Diagram:

G cluster_0 Step 1: Azide-Functional Polymer Synthesis cluster_1 Step 2: CuAAC 'Click' Reaction cluster_2 Result P1 Azide-Functional Polymer Backbone (e.g., Poly(N3-EMA)) P2 Functionalized Polymer with Pendant 4-carboxy-3-fluorophenyl Groups P1->P2 + Monomer This compound Catalyst CuSO4 / Na-Ascorbate Solvent (e.g., DMF/H2O)

Caption: Workflow for attaching this compound via CuAAC.

Detailed Protocol: CuAAC Modification of an Azide-Functional Polymer

  • Materials:

    • Azide-functionalized polymer (e.g., poly(2-azidoethyl methacrylate))

    • This compound

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate (Na-Ascorbate)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Diethyl ether (for precipitation)

  • Procedure:

    • In a Schlenk flask, dissolve the azide-functionalized polymer (1.0 eq of azide groups) in DMF to achieve a concentration of ~10 mg/mL.

    • Add this compound (1.5 eq to the azide groups). Stir until fully dissolved.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (3.0 eq).

    • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.3 eq).

    • Degas the polymer solution by bubbling with nitrogen or argon for 20-30 minutes. This is critical to prevent the oxidation of the Cu(I) catalyst.

    • Under a positive pressure of inert gas, add the sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄·5H₂O solution. The solution may turn yellowish-brown.

    • Seal the flask and stir the reaction mixture at room temperature for 24 hours.

    • Work-up: To remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina.

    • Precipitate the polymer by slowly adding the filtered solution to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the polymer precipitate by filtration, wash with fresh diethyl ether, and dry under vacuum at 40 °C overnight.

  • Validation:

    • Confirm the reaction's success using FTIR spectroscopy by observing the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of peaks corresponding to the triazole ring and the benzoic acid moiety.

    • Use ¹H NMR to confirm the presence of aromatic protons from the newly attached group.

Table 1: Typical Reaction Conditions for Strategy I (CuAAC)

ParameterValue/ConditionRationale
Stoichiometry 1.5 eq. alkyne per azideEnsures complete conversion of the polymer's azide groups.
Catalyst System CuSO₄ (0.3 eq) / Na-Ascorbate (3.0 eq)In-situ generation of the active Cu(I) catalyst.[8] Ascorbate excess prevents re-oxidation.
Solvent DMF / H₂O (e.g., 4:1 v/v)Co-solvent system to dissolve both the organic polymer and the inorganic catalyst salts.
Temperature Room Temperature (20-25 °C)The CuAAC reaction is highly efficient and typically does not require heating.[7]
Reaction Time 12-24 hoursSufficient time to ensure high conversion for sterically hindered macromolecules.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.
Strategy II: Main-Chain Incorporation via Amidation to Form Functional Polyamides

This strategy utilizes the carboxylic acid functionality to construct a polymer backbone, leaving the ethynyl group as a pendant side chain. The resulting polyamides possess reactive sites along the chain, suitable for subsequent cross-linking or functionalization.

Scientific Rationale: Amide bond formation is a fundamental reaction in polymer chemistry, leading to polyamides with excellent thermal stability, mechanical strength, and chemical resistance.[13][14] By using this compound as a monomer in a polycondensation reaction with a diamine, one can create a high-performance polymer scaffold. The pendant ethynyl groups distributed along the backbone are then available for post-polymerization modifications, such as thermal cross-linking or further click reactions, to create robust polymer networks.[15][16]

Experimental Workflow Diagram:

G cluster_1 Polycondensation Reaction Monomer1 This compound Reagents Coupling Agent (e.g., EDCI/HOBt) Solvent (e.g., NMP) Inert Atmosphere, Heat Monomer1->Reagents + Monomer2 Aromatic Diamine (e.g., 4,4'-Oxydianiline) Monomer2->Reagents Result Polyamide with Pendant Ethynyl Groups Reagents->Result

Caption: Synthesis of a functional polyamide via direct polycondensation.

Detailed Protocol: Direct Polycondensation for Polyamide Synthesis

  • Materials:

    • This compound

    • Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

    • N-Methyl-2-pyrrolidone (NMP), anhydrous

    • Calcium chloride (CaCl₂), anhydrous

    • Triphenyl phosphite (TPP)

    • Pyridine, anhydrous

    • Methanol (for precipitation)

  • Procedure (Yamazaki-Higashi Method):

    • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (N₂ or Ar).

    • To a three-neck flask equipped with a mechanical stirrer and N₂ inlet/outlet, add this compound (1.0 eq) and 4,4'-oxydianiline (1.0 eq).

    • Add anhydrous NMP, anhydrous CaCl₂, and anhydrous pyridine to the flask. Stir the mixture at room temperature until all solids dissolve. A typical concentration is 10-15% solids by weight.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triphenyl phosphite (TPP, 2.2 eq) to the cooled solution.

    • Remove the ice bath and heat the reaction mixture to 100-110 °C. Maintain this temperature for 3-5 hours. The viscosity of the solution will increase significantly as polymerization proceeds.

    • Work-up: Allow the viscous solution to cool to room temperature. Pour the polymer solution slowly into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Purify the polymer by washing it extensively with hot methanol and then hot water to remove residual salts and reagents.

    • Dry the final polyamide product in a vacuum oven at 80 °C for 24 hours.

  • Validation:

    • Confirm amide bond formation with FTIR by identifying the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands.

    • Verify the preservation of the ethynyl group with FTIR (~3300 cm⁻¹ for ≡C-H stretch, ~2110 cm⁻¹ for C≡C stretch).

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) with a suitable solvent like DMF with LiBr.

Strategy III: Main-Chain Incorporation via Esterification to Form Functional Polyesters

Similar to Strategy II, this approach uses the carboxylic acid for polymerization, in this case with a diol, to produce a polyester with pendant ethynyl groups.

Scientific Rationale: Polyesters are a significant class of polymers with wide-ranging applications. Creating polyesters with pendant functional groups allows for the development of materials with tunable properties. The esterification of benzoic acids is a well-established process.[17][18][19][20][21] By converting the this compound to its more reactive acyl chloride derivative, high molecular weight polyesters can be synthesized at lower temperatures via polycondensation with diols. The resulting material combines the properties of a polyester backbone with the reactivity of pendant alkyne groups.

Experimental Workflow Diagram:

G cluster_0 Step 1: Monomer Activation cluster_1 Step 2: Polycondensation Monomer1 This compound Reagent1 SOCl₂ or (COCl)₂ Monomer_A 4-Ethynyl-2-fluorobenzoyl chloride Reagent1->Monomer_A Reagent2 Base (e.g., Pyridine) Solvent (e.g., Dichloromethane) Monomer_A->Reagent2 + Monomer2 Diol (e.g., Bisphenol A) Monomer2->Reagent2 Result Polyester with Pendant Ethynyl Groups Reagent2->Result

Caption: Synthesis of a functional polyester via an acyl chloride intermediate.

Detailed Protocol: Polyester Synthesis via Acyl Chloride Route

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Aromatic diol (e.g., Bisphenol A)

    • Pyridine, anhydrous

    • Dichloromethane (DCM) or Chloroform, anhydrous

    • Methanol (for precipitation)

  • Procedure:

    • Part A: Synthesis of 4-Ethynyl-2-fluorobenzoyl chloride

      • In a round-bottom flask under an inert atmosphere, combine this compound (1.0 eq) and thionyl chloride (5.0 eq). Add a catalytic amount of DMF (1-2 drops).

      • Reflux the mixture for 2-3 hours. The solid should dissolve completely.

      • Remove the excess thionyl chloride by distillation, followed by high vacuum, to yield the crude acyl chloride as an oil or low-melting solid. Use this reactive intermediate immediately in the next step.

    • Part B: Polycondensation

      • In a separate three-neck flask under N₂, dissolve Bisphenol A (1.0 eq relative to the starting acid) in anhydrous DCM and anhydrous pyridine (2.2 eq).

      • Cool the solution to 0 °C in an ice bath.

      • Dissolve the freshly prepared 4-ethynyl-2-fluorobenzoyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred diol solution.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Work-up: Wash the reaction mixture sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution.

    • Precipitate the polyester by pouring the concentrated solution into methanol.

    • Collect the polymer by filtration and dry under vacuum at 60 °C.

  • Validation:

    • Confirm ester bond formation with FTIR by the appearance of the characteristic ester C=O stretch (~1720-1740 cm⁻¹).

    • Verify the preservation of the ethynyl group (~3300 cm⁻¹ and ~2110 cm⁻¹).

    • Use ¹H and ¹³C NMR to confirm the polyester structure.

    • Determine molecular weight and PDI by GPC.

Section 3: Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful incorporation of the monomer and to understand the properties of the new polymer.

TechniquePurposeExpected Observations for Successful Incorporation
FTIR Spectroscopy Functional Group AnalysisStrategy I: Disappearance of azide peak (~2100 cm⁻¹). Strategies II & III: Presence of alkyne peaks (≡C-H ~3300 cm⁻¹, C≡C ~2110 cm⁻¹). Strategy II: Amide bands (~1650, 1540 cm⁻¹). Strategy III: Ester C=O band (~1730 cm⁻¹).
NMR Spectroscopy Structural Elucidation¹H NMR: Appearance of aromatic signals corresponding to the fluorobenzoic ring. ¹³C NMR: Signals for alkyne carbons (~80-90 ppm) and aromatic carbons. ¹⁹F NMR: A singlet confirming the presence and chemical environment of the fluorine atom.
Gel Permeation Chromatography (GPC) Molecular Weight & DistributionDetermines number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI = Mw/Mn). An increase in molecular weight after modification (Strategy I) or the formation of high molecular weight polymer (Strategies II & III) is expected.
Thermal Analysis (DSC/TGA) Thermal PropertiesDSC: Determines the glass transition temperature (Tg), which indicates changes in chain mobility due to the new functional group. TGA: Measures thermal stability and decomposition temperature. The incorporation of the fluorinated aromatic ring is expected to enhance thermal stability.[3][4]

Section 4: Conclusion and Future Outlook

This compound is a powerful and versatile monomer for creating advanced functional polymers. The protocols outlined in this guide provide researchers with robust methods to incorporate this monomer either as a pendant group via click chemistry or directly into the polymer backbone through polycondensation. The resulting materials, featuring reactive alkyne functionalities and the stability-enhancing fluorinated aromatic rings, are promising candidates for a variety of applications, including the development of thermosetting resins, functional coatings, materials for microelectronics, and scaffolds for bioconjugation in drug delivery systems.

Section 5: References

  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. 3

  • Polymer Synthesis: Copper‐Catalyzed Azide Alkyne Cycloaddition. SciSpace. 9

  • STUDY OF FLUORINATED POLYIMIDES CONTAINING FUSED AROMATIC RINGS. Revue Roumaine de Chimie. 4

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. 7

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. 22

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry. 13

  • Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. PMC - NIH. 5

  • The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. PMC - PubMed Central. 15

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. 8

  • Highly fluorinated aromatic-aliphatic copolyethers. NRC Publications Archive - Canada.ca. 23

  • Protection and polymerization of functional monomers. 16. Anionic living polymerization of 4-[(trimethylsilyl)ethynyl]styrene. American Chemical Society. 16

  • Synthesis and Characterization of Highly Fluorinated Polymer with the Benzoxazine Moiety in the Main Chain. ACS Publications. 6

  • Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Request PDF. 24

  • What Is The Detailed Mechanism Of Amide Bond Formation?. Chemistry For Everyone. 25

  • Protection and polymerization of functional monomers. 19. Synthesis of well-defined poly(ethynylstyrenes) by means of anionic living polymerization of (trimethylsilyl)ethynylstyrenes. Macromolecules - ACS Publications. 26

  • This compound. MySkinRecipes. 1

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr. 17

  • Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. 18

  • US6235924B1 - Continuous process for preparing benzoic acid esters. Google Patents. 19

  • Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. Chem. Bull. POLITEHNICA Univ. Timisoara. 20

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. 21

  • This compound. Sigma-Aldrich. 2

  • Functionalization of Polymer Microspheres Using Click Chemistry. NYU Physics department. --INVALID-LINK--

  • Click chemistry in polymer science. Biblio. 10

  • Click Chemistry in Biomaterials Science. Sigma-Aldrich. 11

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. PMC. 12

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Ethynyl-2-fluorobenzoic Acid Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-ethynyl-2-fluorobenzoic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This resource, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the specific challenges and optimize your reaction conditions for this unique substrate.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity in CuAAC reactions?

The reactivity of this compound in CuAAC reactions is significantly influenced by three key structural features:

  • The Terminal Alkyne: This is the reactive group that participates in the cycloaddition with an azide.

  • The Electron-Withdrawing Fluorine Atom: Positioned ortho to the carboxylic acid, the fluorine atom increases the acidity of the alkyne's terminal proton, which can lead to a faster reaction rate.[1] Electron-deficient alkynes generally exhibit higher reactivity in CuAAC reactions.[1]

  • The Carboxylic Acid Group: This group can influence the overall solubility of the molecule and may participate in the reaction by promoting the catalytic cycle.[2] The pH of the reaction medium will affect the protonation state of the carboxylic acid, which in turn can impact solubility and potential interactions with the copper catalyst.

Q2: I am observing a low yield in my reaction. What are the most probable causes and how can I troubleshoot this?

Low yield is a common issue in CuAAC reactions and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Deactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[3]

    • Solution: Ensure you are using a sufficient excess of a reducing agent, such as sodium ascorbate (typically 3-10 fold excess).[3] Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[4]

  • Poor Solubility of Reagents: this compound or your azide partner may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Employ a co-solvent system. Common choices that are compatible with aqueous click chemistry include DMSO, DMF, t-butanol, or acetonitrile.[5][6]

  • Inadequate Ligand Concentration: A copper-stabilizing ligand is crucial to prevent copper precipitation and accelerate the reaction.

    • Solution: Use a suitable ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the more water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[7][8] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[9][10]

  • Incorrect pH: The pH of the reaction medium can affect the stability of the reactants and the catalyst. While CuAAC is generally tolerant of a wide pH range (4-12), the optimal pH can be substrate-dependent.[11]

    • Solution: For reactions involving carboxylic acids, a pH around 7-8 is a good starting point to ensure the carboxylate is deprotonated, which can aid in solubility.[3] You can use a buffer such as triethylammonium acetate to maintain the pH.[4]

Q3: Can the carboxylic acid group in this compound interfere with the reaction?

The carboxylic acid group is generally well-tolerated in CuAAC reactions.[11] In fact, some studies have shown that carboxylic acids can even promote the reaction.[2][12] However, at very low pH, the protonated carboxylic acid might decrease the molecule's solubility in aqueous media. Conversely, at high pH, there's a risk of side reactions if other base-sensitive functional groups are present in your azide partner.

Q4: What is the recommended starting protocol for a CuAAC reaction with this compound?

A robust starting protocol is essential for success. The following is a general procedure that can be optimized for your specific azide.

Experimental Protocol: General Procedure for CuAAC with this compound

This protocol is designed for a small-scale trial reaction.

Reagents & Stock Solutions:

  • This compound: 10 mM in DMSO

  • Azide partner: 10 mM in DMSO

  • Copper(II) sulfate (CuSO₄): 20 mM in water

  • THPTA ligand: 100 mM in water

  • Sodium Ascorbate: 100 mM in water (prepare fresh)

  • Buffer: 2 M Triethylammonium acetate, pH 7.0

  • Solvent: DMSO and water

Procedure:

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ solution and 20 µL of 100 mM THPTA solution. Mix well. This creates a 2:1 ligand-to-copper ratio.

  • Combine Reactants: In a separate reaction vial, add the following in order:

    • 50 µL of 10 mM this compound solution

    • 50 µL of 10 mM azide partner solution

    • 10 µL of 2 M Triethylammonium acetate buffer

    • 350 µL of DMSO/water (adjust the ratio to ensure solubility, a 1:1 mixture is a good starting point)

  • Degas the Mixture (Optional but Recommended): Bubble argon or nitrogen gas through the solution for 30-60 seconds to remove dissolved oxygen.[4]

  • Initiate the Reaction:

    • Add 30 µL of the catalyst premix to the reaction vial.

    • Add 50 µL of freshly prepared 100 mM sodium ascorbate solution.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be left overnight.

  • Monitor Progress: Analyze the reaction progress by TLC, LC-MS, or HPLC.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst InactivityPrepare fresh sodium ascorbate solution; degas the reaction mixture; increase the ligand-to-copper ratio.
Poor SolubilityIncrease the proportion of organic co-solvent (e.g., DMSO, DMF, t-butanol).
Incorrect StoichiometryVerify the concentrations of your stock solutions; consider using a slight excess (1.1-1.2 equivalents) of the azide.
Formation of Side Products Oxidative Homocoupling of AlkyneEnsure a sufficient excess of sodium ascorbate; degas the reaction mixture thoroughly.[11]
Reaction with Other Functional GroupsIf your azide contains sensitive groups, ensure the pH is neutral and the temperature is not elevated.
Reaction Stalls Before Completion Insufficient CatalystIncrease the catalyst loading (e.g., from 1 mol% to 5 mol%).
Product InhibitionDilute the reaction mixture if possible.

Visualizing the Workflow and Troubleshooting

General CuAAC Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactant Solutions Combine Combine Reactants & Buffer Reactants->Combine Catalyst_Premix Prepare Catalyst (CuSO4 + Ligand) Initiate Add Catalyst & Reducer Catalyst_Premix->Initiate Reducer Prepare Fresh Reducing Agent Reducer->Initiate Degas Degas Mixture (Optional) Combine->Degas Degas->Initiate Incubate Incubate at RT Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS) Incubate->Monitor Workup Work-up & Purify Monitor->Workup Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Solubility Are all reagents soluble? Check_Catalyst->Check_Solubility Yes Sol_Catalyst Use fresh NaAscorbate Degas reaction Increase ligand ratio Check_Catalyst->Sol_Catalyst No Check_Stoichiometry Is stoichiometry correct? Check_Solubility->Check_Stoichiometry Yes Sol_Solubility Increase co-solvent % (DMSO, DMF) Use a different solvent system Check_Solubility->Sol_Solubility No Sol_Stoichiometry Verify stock concentrations Use slight excess of one reagent Check_Stoichiometry->Sol_Stoichiometry No Success Yield Improved Check_Stoichiometry->Success Yes Sol_Catalyst->Success Sol_Solubility->Success Sol_Stoichiometry->Success

References

Technical Support Center: 4-Ethynyl-2-fluorobenzoic Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Ethynyl-2-fluorobenzoic acid (4E2FBA). This molecule is a bifunctional linker designed for advanced bioconjugation applications. Its structure features two key reactive handles: a carboxylic acid for stable amide bond formation and a terminal alkyne for copper-catalyzed or strain-promoted click chemistry. The ortho-fluoro substituent provides unique electronic properties that can influence reactivity and stability.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate the common challenges associated with using 4E2FBA in their experiments.

Key Properties of this compound
PropertyValue / CommentSource
Molecular Formula C₉H₅FO₂[1]
Molecular Weight 164.14 g/mol [1]
Appearance White to off-white crystalline solid[2]
pKa ~3.27 (estimated based on 2-fluorobenzoic acid)[3]
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); very slightly soluble in cold water.[4][5]

Part 1: Amide Bond Formation via Carboxylic Acid

The carboxylic acid group of 4E2FBA is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a semi-stable NHS ester. This activated ester then readily reacts with primary amines on a biomolecule (e.g., lysine residues on a protein) to form a stable amide bond.

Amide Coupling: Troubleshooting & FAQs

Q1: My conjugation yield is very low. What are the most common causes?

A1: Low conjugation yield in EDC/NHS chemistry is a frequent issue with several potential causes:

  • Hydrolysis of Reagents: EDC and NHS/Sulfo-NHS are highly moisture-sensitive.[6] Always warm reagent vials to room temperature before opening to prevent condensation, and prepare solutions immediately before use.[7] EDC in aqueous solution has a half-life of hours, and the NHS-ester intermediate is also susceptible to hydrolysis.

  • Incorrect pH: The reaction proceeds in two pH-dependent steps.[6]

    • Activation: The activation of the carboxyl group on 4E2FBA with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[8] MES buffer is an excellent choice for this step.

    • Coupling: The reaction of the NHS-ester with the primary amine on your biomolecule is most efficient at a physiological to slightly basic pH of 7.2-8.5.[6] PBS or Borate buffer is suitable for this step.

  • Competing Nucleophiles in Buffer: Your buffers must be free of primary amines (e.g., Tris, Glycine) and carboxylates (e.g., Acetate), as these will compete with the reaction and quench the coupling.[6]

  • Insufficient Reagent Concentration: Ensure you are using a sufficient molar excess of EDC/NHS over 4E2FBA and a sufficient molar excess of the activated 4E2FBA over your biomolecule. A typical starting point is a 2-5 fold molar excess of Sulfo-NHS over EDC and a 10-20 fold molar excess of activated 4E2FBA over the protein.

Q2: I'm observing precipitation of my protein during the reaction. How can I prevent this?

A2: Protein precipitation can occur due to several factors:

  • Use of Sulfo-NHS: If you are working in a fully aqueous system, using the water-soluble Sulfo-NHS instead of NHS is critical. NHS has poor aqueous solubility and can cause aggregation.

  • High Degree of Labeling: Attaching a hydrophobic molecule like 4E2FBA to a protein increases its overall hydrophobicity. A very high drug-to-antibody ratio (DAR) can lead to aggregation.[9] Try reducing the molar excess of the activated linker.

  • Solvent Choice: For the initial activation of 4E2FBA, using a small percentage of a water-miscible organic co-solvent like DMSO or DMF can help maintain its solubility before adding it to the aqueous protein solution.

Q3: How does the ortho-fluoro substituent affect the carboxylic acid's reactivity?

A3: The fluorine atom at the ortho position has two main effects:

  • Increased Acidity: Fluorine is a highly electronegative, electron-withdrawing group. This effect stabilizes the carboxylate anion, making the carboxylic acid more acidic (lower pKa) than unsubstituted benzoic acid.[10][11] This can make the activation step with EDC more efficient at a slightly lower pH.

  • The "Ortho Effect": Ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acids.[12] This is thought to be a combination of steric and electronic factors that may force the carboxylic acid group slightly out of the plane of the benzene ring, influencing its resonance and reactivity.[12]

Standard Two-Step EDC/Sulfo-NHS Activation Protocol

This protocol describes the activation of 4E2FBA and subsequent conjugation to an amine-containing biomolecule.

  • Reagent Preparation:

    • Equilibrate 4E2FBA, EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare a 100 mM stock solution of 4E2FBA in anhydrous DMSO.

    • Prepare Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Prepare Coupling Buffer: 1X PBS, pH 7.4.

    • Prepare Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Activation of this compound:

    • In a microfuge tube, combine the following to activate the carboxyl group:

      • 10 µL of 100 mM 4E2FBA (1 µmol)

      • 470 µL of Activation Buffer

      • 10 µL of 100 mM Sulfo-NHS in Activation Buffer (1 µmol, 1 eq)

      • 10 µL of 100 mM EDC in Activation Buffer (1 µmol, 1 eq)

    • Incubate at room temperature for 15-30 minutes with gentle mixing.[7]

  • Biomolecule Preparation:

    • During the activation step, prepare your biomolecule (e.g., antibody) in the Coupling Buffer. If your biomolecule is in a buffer containing amines (like Tris), it must be exchanged into the Coupling Buffer (PBS) using a desalting column.

  • Conjugation:

    • Add the activated 4E2FBA-NHS ester solution to your biomolecule solution. The molar ratio should be optimized, but a 10-20 fold molar excess of the activated linker to the biomolecule is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

    • Purify the final bioconjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

EDC_NHS_Workflow cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.4) cluster_purification Final Steps reagents 1. Prepare Reagents 4E2FBA, EDC, Sulfo-NHS in MES Buffer mix 2. Mix & Incubate 15-30 min @ RT reagents->mix Add EDC/ Sulfo-NHS activated_ester Activated 4E2FBA-Sulfo-NHS Ester mix->activated_ester Forms stable intermediate conjugate 4. Add Activated Ester to Biomolecule activated_ester->conjugate biomolecule 3. Prepare Biomolecule in PBS Buffer biomolecule->conjugate incubate 5. Incubate 2h @ RT or O/N @ 4°C conjugate->incubate quench 6. Quench Reaction (e.g., Tris Buffer) incubate->quench purify 7. Purify Conjugate (SEC or Dialysis) quench->purify final_product Final Bioconjugate purify->final_product

Workflow for two-step EDC/Sulfo-NHS bioconjugation.

Part 2: Click Chemistry via Terminal Alkyne

The terminal alkyne on 4E2FBA is a versatile handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This reaction forms a stable triazole linkage between the alkyne and an azide-modified molecule.

CuAAC: Troubleshooting & FAQs

Q1: My CuAAC reaction is inefficient or has failed completely. What went wrong?

A1: CuAAC reaction failure often points to issues with the copper catalyst.

  • Copper(I) Oxidation: The active catalyst is Cu(I).[13] Atmospheric oxygen can rapidly oxidize it to the inactive Cu(II) state. Reactions must include a reducing agent, typically sodium ascorbate, to continually regenerate Cu(I) from Cu(II).[13] Degassing buffers can also help minimize oxidation.[14]

  • Catalyst Sequestration: In complex biological mixtures, components like proteins or buffers can chelate and sequester the copper catalyst, rendering it inactive.[15] If this is suspected, increasing the copper concentration may be necessary.

  • Ligand Absence or Choice: A copper-stabilizing ligand is crucial. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) from oxidation and disproportionation, accelerating the reaction.[16] THPTA is preferred for bioconjugation due to its higher water solubility.

  • Inaccessible Alkyne: If the 4E2FBA linker has been conjugated to a protein, the alkyne group may be buried within a hydrophobic pocket, making it inaccessible to the azide partner. Performing the reaction under mild denaturing conditions (e.g., with 10-25% DMSO or another co-solvent) can sometimes resolve this.[15]

Q2: I'm seeing degradation or aggregation of my protein during the CuAAC reaction. Why is this happening?

A2: This is a known side effect of the classic CuAAC conditions.

  • Reactive Oxygen Species (ROS): The combination of copper and ascorbate can generate ROS, which can lead to the oxidation of sensitive amino acid residues (like histidine and arginine) and cause protein cross-linking or degradation.[13][14]

  • Mitigation Strategies:

    • Use a Ligand: Copper-stabilizing ligands significantly reduce ROS-mediated damage.[13]

    • Add Aminoguanidine: This small molecule can act as a scavenger for ROS and protect sensitive residues.[14]

    • Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible. Most bioconjugations should reach completion within 1-4 hours at room temperature.[14]

    • Control Copper Concentration: While some copper is necessary, excessive amounts can exacerbate ROS production. A final concentration of 50-250 µM Cu is often sufficient.[15]

Q3: Is the terminal alkyne on 4E2FBA stable under typical biological conditions?

A3: Generally, yes. Terminal alkynes are considered stable and bioorthogonal, meaning they do not typically react with native functional groups found in biological systems under physiological conditions.[17] However, some studies have shown that terminal alkynes, particularly when positioned at the C-terminus of a peptide, can react with active-site cysteine nucleophiles in certain proteases.[18] While this is a specific case, it highlights the importance of thorough characterization of the final conjugate to confirm the linkage is at the intended site. The alkyne itself can also be prone to oxidative dimerization (Glaser coupling) in the presence of copper, but this is usually outcompeted by the much faster CuAAC reaction.[17]

Standard CuAAC Protocol for Bioconjugation

This protocol describes the conjugation of an alkyne-functionalized biomolecule (prepared using the methods in Part 1) to an azide-containing cargo molecule.

  • Reagent Preparation:

    • Biomolecule-Alkyne: Prepare your 4E2FBA-labeled biomolecule in a reaction buffer (e.g., PBS, pH 7.4).

    • Azide-Cargo: Prepare a 10 mM stock solution of your azide-containing molecule in DMSO or water.

    • Copper Source: Prepare a 20 mM stock solution of CuSO₄ in water.

    • Ligand: Prepare a 50 mM stock solution of THPTA in water.

    • Reducing Agent: Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution must be made fresh immediately before use.

  • Reaction Assembly:

    • In a microfuge tube, combine the reagents in the following order. This example is for a 500 µL final reaction volume.[15]

      • Biomolecule-Alkyne Solution: Add your biomolecule to the buffer to a final volume of 430 µL. (Final alkyne concentration ~50 µM).

      • Azide-Cargo: Add 10 µL of 10 mM stock solution (Final concentration: 200 µM, 4x excess).

      • Copper/Ligand Premix: In a separate tube, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Vortex briefly and add this 18.8 µL premix to the reaction tube. (Final concentration: ~250 µM CuSO₄, 1.25 mM THPTA).

      • Sodium Ascorbate: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate. (Final concentration: 5 mM).

  • Incubation and Purification:

    • Gently mix the reaction by inverting the tube. Incubate at room temperature for 1-4 hours, protected from light.

    • Purify the final conjugate to remove copper, excess reagents, and byproducts using a copper-chelating resin (e.g., Chelex) followed by size-exclusion chromatography (SEC) or dialysis.

Simplified catalytic cycle of the CuAAC reaction.

Part 3: General Characterization and Analysis

Successful conjugation must be confirmed with appropriate analytical techniques. A multi-faceted approach is required to fully characterize the final product.[19]

Analytical Techniques: FAQs

Q1: How can I confirm that my conjugation was successful?

A1: Several techniques can provide evidence of successful conjugation:

  • SDS-PAGE: A simple method to see a shift in molecular weight. The conjugated protein should run slightly higher on the gel than the unconjugated starting material.[19]

  • UV-Vis Spectroscopy: If the attached cargo has a unique absorbance signature, you can use UV-Vis to estimate the average number of molecules conjugated per protein, often called the Drug-to-Antibody Ratio (DAR).[20]

  • Mass Spectrometry (MS): This is the most definitive technique. Intact mass analysis of the conjugate will show an increase in mass corresponding to the number of 4E2FBA-cargo molecules added, allowing for precise determination of the DAR and assessment of heterogeneity.[20][21]

Q2: How do I determine the Drug-to-Antibody Ratio (DAR) and assess the heterogeneity of my product?

A2: Determining the DAR and understanding the distribution of species (e.g., DAR 0, 2, 4, etc.) is critical for quality control.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful chromatographic technique that separates proteins based on their surface hydrophobicity. Since conjugation adds hydrophobic linkers/drugs, species with different DAR values will elute at different times, allowing for quantification of each species.[20][21]

  • Reversed-Phase Liquid Chromatography (RP-LC-MS): For more detailed analysis, the antibody conjugate can be reduced to separate the light and heavy chains. RP-LC-MS analysis can then provide high-resolution mass data on the individual chains, confirming conjugation sites and distribution.[22]

Q3: What are the best methods to confirm the site of conjugation?

A3: To confirm that the amide bond formed on specific lysine residues or that the triazole linkage is correct, a peptide mapping approach is required.

  • Peptide Mapping (LC-MS/MS): The bioconjugate is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS. By identifying peptides that have an increased mass corresponding to the 4E2FBA-cargo adduct, you can pinpoint the exact amino acid residue(s) that were modified.[19][20]

References

Technical Support Center: Optimizing the Synthesis of 4-Ethynyl-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethynyl-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to move beyond simple procedural steps and delve into the mechanistic reasoning behind experimental choices, empowering you to optimize your reaction yields and purity.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Sonogashira cross-coupling reaction, is a powerful method for forming C(sp²)-C(sp) bonds.[1][2] However, the reaction is sensitive to a variety of parameters, and suboptimal conditions can lead to low yields, significant side-product formation, and catalyst decomposition. This guide provides a structured approach to identifying and resolving these common issues.

The typical synthetic route involves coupling an aryl halide, such as 4-iodo- or 4-bromo-2-fluorobenzoic acid, with a terminal alkyne.

Fig 1. General Sonogashira coupling scheme.

Understanding the catalytic cycle is fundamental to effective troubleshooting. The reaction involves two interconnected cycles: a palladium cycle and, in the classic approach, a copper cycle.

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition pd0->pd_ox Ar-X pd_complex Ar-Pd(II)-X(L)₂ pd_ox->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne Ar-Pd(II)-C≡CR(L)₂ transmetal->pd_alkyne reductive Reductive Elimination pd_alkyne->reductive reductive->pd0 Ar-C≡CR (Product) alkyne R-C≡C-H cu_acetylide Cu-C≡C-R (Copper Acetylide) alkyne->cu_acetylide Cu(I)X cu_acetylide->transmetal base_node Base base_node->alkyne Deprotonation G start Start: Dry Schlenk Flask add_reagents Add: 1. 4-Iodo-2-fluorobenzoic acid 2. PdCl₂(PPh₃)₂ 3. CuI start->add_reagents inert_atm Evacuate & Backfill with N₂/Ar (3x) add_reagents->inert_atm add_solvents Add Degassed Solvents: THF & Et₃N inert_atm->add_solvents add_alkyne Add Trimethylsilylacetylene (1.2 eq) add_solvents->add_alkyne react Stir at RT to 50°C (Monitor by TLC/LCMS) add_alkyne->react deprotect Deprotection: Add MeOH & K₂CO₃ react->deprotect Reaction Complete workup Workup: 1. Concentrate 2. Redissolve in H₂O 3. Acidify with HCl deprotect->workup isolate Isolate Product: 1. Filter solid 2. Wash with cold H₂O 3. Dry under vacuum workup->isolate end Pure Product isolate->end

References

Technical Support Center: 4-Ethynyl-2-fluorobenzoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Ethynyl-2-fluorobenzoic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and unexpected outcomes that can be encountered with this specific reagent. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate these issues, ensuring the success of your experiments.

Introduction: The Challenge of a Multifunctional Reagent

This compound is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature: a terminal alkyne for click chemistry, a carboxylic acid for further derivatization or to enhance solubility, and a fluorinated aromatic ring to modulate physicochemical properties. However, this very multifunctionality, particularly the presence of the benzoic acid moiety in a copper-catalyzed environment, can lead to a unique set of side reactions that may complicate your synthesis and purification. This guide will walk you through the most common challenges and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My click reaction with this compound is giving a complex mixture of products, with my desired product in low yield. What are the likely side reactions?

When you observe a complex product mixture, it's often due to competing reaction pathways involving the different functional groups of this compound under the copper-catalyzed conditions. The two most prominent side reactions are Glaser-Hay coupling of the terminal alkyne and decarboxylation of the benzoic acid.

  • Glaser-Hay Coupling (Alkyne Homodimerization): This is a copper-catalyzed oxidative homocoupling of terminal alkynes to form a 1,3-diyne.[1][2][3][4][5] In the presence of oxygen, the Cu(I) catalyst can be oxidized, which in turn facilitates the dimerization of your starting material. This results in the formation of a C-C bond between two alkyne units.

  • Decarboxylation: Copper salts, particularly at elevated temperatures, can mediate the decarboxylation of benzoic acids, especially those with electron-withdrawing substituents like the fluorine atom in your reagent.[6][7][8][9] This process involves the loss of CO2 and can lead to the formation of 1-ethynyl-3-fluorobenzene. This new, undesired alkyne can then either participate in the click reaction with your azide or undergo Glaser-Hay coupling itself.

G cluster_main Potential Reaction Pathways Start This compound + Azide Desired Desired Triazole Product Side1 Glaser-Hay Coupling Side2 Decarboxylation Dimer Homodimer (1,3-Diyne) Decarboxylated 1-Ethynyl-3-fluorobenzene Undesired_Triazole Undesired Triazole

Q2: I'm observing a significant amount of a higher molecular weight byproduct that appears to be a dimer of my starting material. How can I prevent this?

This is a classic case of Glaser-Hay coupling.[1][2][3][4][5] This side reaction is particularly prevalent when the concentration of the alkyne is high and when oxygen is present in the reaction mixture.

Troubleshooting Steps:

  • Deoxygenate Your Reaction Mixture: Oxygen is a key component in the catalytic cycle of Glaser-Hay coupling.[4] Before adding your copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is also recommended.

  • Use an Excess of Reducing Agent: The active catalyst in CuAAC is Cu(I).[10][11] Oxygen will oxidize Cu(I) to the inactive Cu(II). While a reducing agent like sodium ascorbate is used to generate Cu(I) from a Cu(II) salt (like CuSO4), using a slight excess can help to scavenge any dissolved oxygen and maintain the copper in its active Cu(I) state, thus disfavoring the oxidative homocoupling.[10]

  • Control Stoichiometry and Addition Order: Adding the alkyne slowly to the reaction mixture containing the azide and the catalyst can help to keep the instantaneous concentration of the alkyne low, which can disfavor the bimolecular homodimerization reaction. It is often recommended to add the copper catalyst last, after the other reagents are mixed and the system is deoxygenated.[12]

  • Ligand Choice: The choice of ligand can influence the outcome of the reaction. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are designed to stabilize the Cu(I) oxidation state and can help to suppress Glaser-Hay coupling.[13][14]

ParameterStandard ConditionOptimized for Suppression of Glaser-Hay
Atmosphere AerobicInert (Argon or Nitrogen)
Reducing Agent StoichiometricSlight Excess (e.g., 1.1-1.2 eq)
Reagent Addition All at onceSlow addition of alkyne
Ligand None or simple ligandCu(I)-stabilizing ligand (e.g., THPTA)
Q3: My product has lost its carboxylic acid group. What causes this and how can I avoid it?

The loss of the carboxylic acid group is due to copper-mediated decarboxylation.[6][7][8] This is more likely to occur with benzoic acids that have electron-withdrawing groups, such as the fluorine atom in this compound, which can stabilize the resulting aryl-copper intermediate.[6][9]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Decarboxylation reactions typically have a higher activation energy than the desired click reaction.[15][16] Running your reaction at room temperature or even at 0-4°C can significantly reduce the rate of decarboxylation while still allowing the CuAAC reaction to proceed, albeit more slowly.

  • Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure of the product to the reaction conditions that promote decarboxylation.

  • Choice of Copper Source and Ligand: While less common, the choice of copper salt and ligand can influence the propensity for decarboxylation. If you are consistently observing this side reaction, screening different copper sources (e.g., CuI, CuBr) and ligands may be beneficial.

  • pH Control: The protonation state of the carboxylic acid can influence its susceptibility to decarboxylation. While CuAAC is tolerant of a wide pH range, ensuring your reaction is not overly basic may help to minimize this side reaction.

G cluster_main Troubleshooting Decarboxylation Problem Loss of Carboxylic Acid Cause Copper-Mediated Decarboxylation Solution1 Lower Reaction Temperature Solution2 Minimize Reaction Time Solution3 Optimize Catalyst/Ligand Solution4 Control pH

Q4: My click reaction is very slow or doesn't go to completion. What are the general troubleshooting steps I should take?

If your reaction is sluggish or incomplete, it often points to issues with the catalytic system or the reagents themselves.

Troubleshooting Checklist:

  • Catalyst Activity: The active catalyst is Cu(I). If you are starting with a Cu(II) salt, ensure your reducing agent (e.g., sodium ascorbate) is fresh and added in sufficient quantity to reduce the Cu(II) to Cu(I).[10][11] If you are using a Cu(I) salt (e.g., CuI, CuBr), be aware that it can oxidize to Cu(II) upon exposure to air.

  • Reagent Purity: Ensure that your this compound, azide, and solvents are of high purity. Impurities can sometimes chelate with the copper and inhibit the reaction.

  • Ligand-to-Copper Ratio: The use of a ligand is highly recommended to stabilize the Cu(I) catalyst and accelerate the reaction.[13][14][17] However, an incorrect ligand-to-copper ratio can sometimes be inhibitory.[17] A 1:1 or 2:1 ligand-to-copper ratio is a good starting point, but optimization may be necessary.

  • Solvent Choice: While CuAAC is robust in a variety of solvents, the reaction rate can be solvent-dependent.[17][18] Protic solvents like water and alcohols can sometimes accelerate the reaction. A mixture of an organic solvent (like DMSO or t-butanol) and water is a common choice.

  • pH of the Reaction Mixture: The optimal pH for CuAAC is typically between 4 and 12.[10][11] If your reaction mixture is too acidic, it can protonate the azide, reducing its nucleophilicity.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound to Minimize Side Reactions

This protocol is designed to minimize both Glaser-Hay coupling and decarboxylation.

  • To a reaction vessel, add this compound (1.0 eq), your azide (1.05 eq), and a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • In a separate vial, prepare the catalyst solution. For a 1 mol% catalyst loading, dissolve CuSO4·5H2O (0.01 eq) and THPTA (0.02 eq) in a small amount of degassed water.

  • Prepare a fresh solution of sodium ascorbate (0.05 eq) in degassed water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the copper/ligand solution.

  • Stir the reaction at room temperature under a positive pressure of argon or nitrogen.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as appropriate for your specific product.

References

Technical Support Center: Purification of 4-Ethynyl-2-fluorobenzoic acid (4-EFBA) Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Ethynyl-2-fluorobenzoic acid (4-EFBA) labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying proteins labeled with this specific alkyne tag. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and enhance your purification success.

I. Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying 4-EFBA labeled proteins?

A1: The purification of 4-EFBA labeled proteins is typically a multi-step process that leverages the unique chemical handle of the ethynyl group. The general workflow is as follows:

  • Labeling: The protein of interest is first labeled with this compound. This can be achieved through various methods, such as metabolic incorporation of a 4-EFBA containing unnatural amino acid or by chemical conjugation to the protein.

  • Click Chemistry Reaction: The alkyne-labeled protein is then subjected to a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[1][2] This reaction covalently attaches an azide-containing reporter molecule, most commonly biotin-azide, to the 4-EFBA tag.

  • Affinity Purification: The now biotinylated protein can be selectively captured and purified using streptavidin-based affinity chromatography.[1] The extremely high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove non-specifically bound proteins.[1]

  • Elution: Finally, the purified protein is eluted from the affinity resin. Elution strategies can be denaturing (e.g., boiling in SDS-PAGE sample buffer) or non-denaturing, depending on the downstream application.[3]

Q2: What are the critical parameters to optimize for the CuAAC click chemistry step?

A2: Achieving a high yield in the CuAAC reaction is crucial for successful purification. Key parameters to optimize include:

  • Copper Source: While Cu(I) is the active catalyst, it is susceptible to oxidation.[4] Therefore, it is common practice to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in conjunction with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[4][5]

  • Ligands: Copper-stabilizing ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are often included to protect the Cu(I) from oxidation and improve reaction efficiency.

  • Reagent Concentrations: The concentrations of the copper catalyst, reducing agent, and ligand should be carefully optimized to maximize labeling while minimizing potential protein damage.[3]

  • Reaction Time and Temperature: Incubation times for the click reaction can range from 30 minutes to several hours at room temperature.[6] Longer incubation times may improve labeling efficiency.[6]

  • Oxygen Removal: Since oxygen can oxidize the Cu(I) catalyst, degassing the reaction buffer or performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can improve yields.

Q3: How can I confirm that my protein has been successfully labeled with 4-EFBA and subsequently biotinylated?

A3: Several methods can be employed to verify successful labeling:

  • In-gel Fluorescence: Before proceeding to affinity purification, a small aliquot of the click chemistry reaction can be reacted with an azide-functionalized fluorophore. The labeled protein can then be visualized by in-gel fluorescence after SDS-PAGE, confirming the presence of the alkyne tag.[3]

  • Western Blotting: After the click reaction with biotin-azide, the biotinylated protein can be detected by Western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or a fluorescent dye.

  • Mass Spectrometry: For a more definitive confirmation and to identify the precise site of labeling, mass spectrometry analysis of the purified protein can be performed.

Q4: What are the most common sources of non-specific binding during affinity purification, and how can they be minimized?

A4: Non-specific binding is a common challenge that can lead to the co-purification of contaminating proteins. Key sources and mitigation strategies include:

  • Binding to the Affinity Resin: Some proteins may inherently bind to the agarose or magnetic bead matrix.[3] To address this, it is recommended to pre-clear the cell lysate by incubating it with unconjugated beads before adding the streptavidin beads.[3]

  • Hydrophobic and Ionic Interactions: "Sticky" proteins can associate non-specifically with the bait protein or the bead surface.[3] Including non-ionic detergents (e.g., Tween-20 or Triton X-100) and adjusting the salt concentration (e.g., up to 500 mM NaCl) in the wash buffers can help disrupt these interactions.

  • Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins that will bind to streptavidin resin.[3] While often difficult to completely eliminate, stringent wash conditions can help reduce their co-purification.

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-EFBA labeled proteins and provides systematic solutions.

Problem 1: Low or No Yield of Purified Protein

Possible Causes & Solutions

Possible Cause Recommended Solution
Inefficient 4-EFBA Labeling Verify the incorporation of the 4-EFBA tag into your protein of interest. This can be done using a click reaction with an azide-fluorophore followed by in-gel fluorescence analysis.[3] Optimize labeling conditions such as the concentration of the 4-EFBA precursor and incubation time.
Inefficient CuAAC Reaction Optimize the click chemistry reaction conditions as detailed in FAQ Q2. Use fresh reagents, particularly the sodium ascorbate, as it is prone to oxidation. Ensure the absence of interfering substances in your protein sample, such as chelating agents (e.g., EDTA) or high concentrations of reducing agents (e.g., DTT), which can inhibit the copper catalyst.
Inaccessible Alkyne Tag The 4-EFBA tag may be buried within the protein structure, making it inaccessible for the click reaction. Consider performing the labeling under denaturing conditions to expose the tag, if compatible with your downstream applications.[7]
Protein Degradation Add protease inhibitors to your lysis buffer to prevent degradation of your target protein.[8] Perform all purification steps at 4°C to minimize protease activity.
Inefficient Elution Elution conditions may be too mild to disrupt the strong biotin-streptavidin interaction. For denaturing elution, ensure the SDS-PAGE sample buffer is at a sufficient concentration and that the sample is heated adequately. For non-denaturing elution methods, such as competitive elution with excess free biotin, longer incubation times or multiple elution steps may be necessary.
Problem 2: High Background of Non-Specific Proteins in the Eluate

Possible Causes & Solutions

Possible Cause Recommended Solution
Insufficient Washing Increase the number and stringency of your wash steps. Optimize the wash buffer composition by including detergents (e.g., 0.1-1% Triton X-100 or Tween-20) and increasing the salt concentration (e.g., 150-500 mM NaCl) to disrupt non-specific interactions.
Contamination from Insoluble Proteins Ensure complete clarification of your cell lysate by centrifugation at a higher speed or for a longer duration. Filtering the lysate through a 0.22 or 0.45 µm filter can also help remove insoluble aggregates.
Non-specific Binding to Beads Pre-clear the lysate with unconjugated beads before adding the streptavidin resin to remove proteins that bind non-specifically to the bead matrix.[3]
Hydrophobic Interactions Adding agents that reduce hydrophobic interactions, such as glycerol (up to 20%), to the wash buffer can be beneficial.
Problem 3: Protein Precipitation During Purification

Possible Causes & Solutions

Possible Cause Recommended Solution
High Protein Concentration High concentrations of the target protein, especially during elution, can lead to aggregation and precipitation. Elute the protein in a larger volume or perform a gradient elution to reduce the protein concentration in the eluate.
Inappropriate Buffer Conditions The pH or salt concentration of the buffers may not be optimal for your protein's stability. Test a range of pH values and salt concentrations to find the optimal conditions for your protein.[9] Adding stabilizing agents like glycerol or arginine to the buffers can also help.
Protein Denaturation by Click Reagents The components of the click chemistry reaction, particularly the copper catalyst, can sometimes cause protein precipitation.[4] Optimizing the reagent concentrations and including a copper-chelating ligand can mitigate this issue. If precipitation persists, consider performing a buffer exchange step after the click reaction to remove the reagents before affinity purification.

III. Experimental Workflows & Diagrams

Overall Purification Workflow

The following diagram illustrates the key steps in the purification of 4-EFBA labeled proteins.

PurificationWorkflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_purification Affinity Purification Protein Protein of Interest LabeledProtein 4-EFBA Labeled Protein Protein->LabeledProtein Labeling EFBA 4-EFBA EFBA->LabeledProtein ClickReaction CuAAC Reaction LabeledProtein->ClickReaction BiotinAzide Biotin-Azide BiotinAzide->ClickReaction BiotinylatedProtein Biotinylated Protein ClickReaction->BiotinylatedProtein Binding Binding BiotinylatedProtein->Binding StreptavidinBeads Streptavidin Beads StreptavidinBeads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein

Caption: Workflow for 4-EFBA labeled protein purification.

Troubleshooting Decision Tree for Low Protein Yield

This diagram provides a logical path for troubleshooting low yield issues.

LowYieldTroubleshooting Start Low/No Protein Yield CheckLabeling Verify 4-EFBA Labeling (e.g., in-gel fluorescence) Start->CheckLabeling OptimizeLabeling Optimize Labeling Conditions CheckLabeling->OptimizeLabeling Labeling Inefficient CheckClick Verify Click Reaction (e.g., Western blot for biotin) CheckLabeling->CheckClick Labeling Confirmed OptimizeLabeling->CheckLabeling OptimizeClick Optimize CuAAC Conditions (reagents, time, temp) CheckClick->OptimizeClick Click Inefficient CheckBinding Assess Binding to Resin (check flow-through) CheckClick->CheckBinding Click Confirmed OptimizeClick->CheckClick DenatureProtein Consider Denaturing Conditions CheckBinding->DenatureProtein Poor Binding CheckElution Analyze Elution Efficiency (boil beads in sample buffer) CheckBinding->CheckElution Good Binding DenatureProtein->CheckBinding OptimizeElution Optimize Elution Buffer/Method CheckElution->OptimizeElution Inefficient Elution Success Successful Purification CheckElution->Success Efficient Elution OptimizeElution->CheckElution

Caption: Troubleshooting low protein yield.

IV. Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the click chemistry reaction. Optimization may be required for your specific protein.

  • To your 4-EFBA labeled protein sample (in a compatible buffer such as PBS), add the following reagents to the final concentrations indicated:

    • Biotin-Azide: 100 µM

    • THPTA: 1 mM

    • Copper(II) Sulfate (CuSO₄): 50 µM

  • Vortex the mixture gently.

  • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM. Prepare the sodium ascorbate solution fresh.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Proceed to affinity purification.

Protocol 2: Streptavidin Affinity Purification

This protocol outlines a general procedure for capturing the biotinylated protein.

  • Bead Preparation: Resuspend the streptavidin agarose or magnetic beads in wash buffer (e.g., PBS with 0.1% Tween-20). Wash the beads twice with wash buffer.

  • Binding: Add the click chemistry reaction mixture to the prepared beads. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.

    • Wash the beads three times with a low-salt wash buffer (e.g., PBS, 0.1% Tween-20, 150 mM NaCl).

    • Wash the beads two times with a high-salt wash buffer (e.g., PBS, 0.1% Tween-20, 500 mM NaCl).

    • Wash the beads once more with the low-salt wash buffer.

  • Elution:

    • Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the purified protein.

    • Non-denaturing Elution: Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes at room temperature. Repeat the elution step for higher recovery.

V. References

  • Optimizing CuAAC reaction conditions for high yield bioconjugation. - Benchchem. Available at: 4

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. - PubMed. Available at: 10

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Available at: 11

  • Technical Support Center: Purification of sp-Alkyne Labeled Proteins - Benchchem. Available at: 1

  • Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. Available at: --INVALID-LINK--

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Troubleshooting: Purification of a Tagged Protein - GoldBio. Available at: --INVALID-LINK--

  • Preventing non-specific binding of alkyne-labeled proteins during enrichment - Benchchem. Available at: 3

  • Purification of AHA-labeled proteins after azide-alkyne ligation with a... - ResearchGate. Available at: --INVALID-LINK--

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC. Available at: --INVALID-LINK--

  • Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate - PubMed. Available at: --INVALID-LINK--

  • Why azide agarose beads give a poor enrichment efficiency of alkyne tagged protein? Available at: --INVALID-LINK--

  • How do I check whether the click reaction work? - ResearchGate. Available at: --INVALID-LINK--

  • Click Chemistry—Section 3.1 | Thermo Fisher Scientific - ES. Available at: --INVALID-LINK--

  • Challenges and opportunities in the purification of recombinant tagged proteins. Available at: 12

  • Troubleshooting protein purification? - ResearchGate. Available at: --INVALID-LINK--

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots - PubMed. Available at: --INVALID-LINK--

  • FAQs about Cytiva™ Protein Select™ technology. Available at: 13

  • New strategies for fluorescently labeling proteins in the study of amyloids - PMC - NIH. Available at: --INVALID-LINK--

  • The best protocol for FITC labeling of proteins - ResearchGate. Available at: --INVALID-LINK--

  • Scientific FAQs - IBA Lifesciences. Available at: --INVALID-LINK--

  • Protein Labeling Kits (For Alexa Fluor, Pacific Blue, Fluorescein-EX, and Oregon Green 488) - Thermo Fisher Scientific. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Labeling Proteins with 1-Ethynylpyrene for Conformational Studies - Benchchem. Available at: 14

  • STEP-BY-STEP GUIDE: MAGNETIC BEAD-BASED PROTEIN PURIFICATION - IBA Lifesciences. Available at: --INVALID-LINK--

  • User Guide of Protein Labeling Kit (Alexa Fluor™ 488) (Cat. No.C104800 ). Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Labeling Efficiency with 4-Ethynyl-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethynyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low labeling efficiency in bioconjugation experiments. Here, we address specific challenges you might encounter, drawing from established principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound has a very low yield. What are the most common causes?

Low yield in a CuAAC reaction is a frequent issue that can stem from several factors. The primary culprits are often related to the integrity of your reagents, the reaction conditions, or inherent properties of your biomolecule. A systematic approach to troubleshooting is crucial for identifying the root cause.

Key areas to investigate include:

  • Reagent Quality and Concentration: Problems with the copper source, reducing agent, alkyne probe, or azide-modified biomolecule are common.

  • Reaction Conditions: Suboptimal pH, temperature, or the presence of inhibitors can significantly hinder the reaction.

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation and can be sequestered by certain buffer components or functional groups on your biomolecule.

  • Probe-Specific Issues: The unique structure of this compound, with its electron-withdrawing fluorine and acidic carboxyl group, may influence its solubility and reactivity.

Q2: Could the fluorine atom on this compound be affecting my reaction?

Yes, the ortho-fluorine substituent can influence the reaction in several ways. Fluorine is a highly electronegative atom that can impact the electronic properties of the benzoic acid ring.[1][2] This can modulate the acidity of the carboxylic acid and the electron density of the alkyne. While this doesn't typically inhibit the CuAAC reaction directly, it can affect the probe's solubility and its interaction with the copper catalyst. Furthermore, the presence of halogens can sometimes influence catalyst stability and kinetics.[3]

Q3: Is it possible that my biomolecule is degrading under the reaction conditions?

This is a valid concern, especially when working with sensitive proteins or nucleic acids. The standard CuAAC cocktail, containing copper and a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS).[4] ROS can lead to the oxidation of sensitive residues, such as methionine and cysteine in proteins, potentially causing degradation or aggregation. The use of a copper-chelating ligand and including a ROS scavenger like aminoguanidine can help mitigate this issue.[4][5]

Troubleshooting Guide: A Step-by-Step Approach

This guide follows a logical workflow to help you pinpoint the source of low labeling efficiency.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start: Low Labeling Efficiency cluster_reagents Step 1: Reagent Validation cluster_conditions Step 2: Reaction Condition Optimization cluster_catalyst Step 3: Catalyst System Evaluation cluster_purification Step 4: Post-Reaction Analysis Start Low Labeling Efficiency Observed Reagent_Check Are all reagents fresh and of high quality? Start->Reagent_Check Reagent_QC Perform QC on Alkyne and Azide Partners Reagent_Check->Reagent_QC No Reagent_OK Reagents Validated Reagent_Check->Reagent_OK Yes Reagent_Bad Prepare fresh reagents Reagent_QC->Reagent_Bad Condition_Check Are reaction conditions optimal? Reagent_OK->Condition_Check Optimize_Params Optimize pH, Temp, Time, Concentrations Condition_Check->Optimize_Params No Conditions_OK Conditions Optimized Condition_Check->Conditions_OK Yes Conditions_Bad Adjust conditions based on optimization Optimize_Params->Conditions_Bad Catalyst_Check Is the catalyst system active? Conditions_OK->Catalyst_Check Ligand_Screen Screen different copper ligands (e.g., THPTA, BTTAA) Catalyst_Check->Ligand_Screen No Catalyst_OK Catalyst System Effective Catalyst_Check->Catalyst_OK Yes Catalyst_Bad Select optimal ligand and ensure proper premixing Ligand_Screen->Catalyst_Bad Purification_Check Is purification method appropriate? Catalyst_OK->Purification_Check Purification_Method Optimize purification (SEC, Dialysis, HPLC) Purification_Check->Purification_Method No Analysis_OK Successful Labeling & Purification Purification_Check->Analysis_OK Yes Purification_Method->Analysis_OK CuAAC_Mechanism Alkyne R1-C≡CH (this compound) Triazole Stable Triazole Linkage Alkyne->Triazole Azide R2-N3 (Azide-modified biomolecule) Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_II Cu_I->Alkyne Forms Copper Acetylide Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes & Accelerates

References

preventing copper toxicity in live-cell imaging with 4-Ethynyl-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Mitigating Copper Toxicity in Live-Cell Imaging with 4-Ethynyl-2-fluorobenzoic acid (4-EFBA)

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cell death during a live-cell CuAAC experiment?

The primary cytotoxic agent in a standard CuAAC reaction is the required catalyst, copper(I) (Cu(I)). While essential for catalyzing the reaction between your alkyne-labeled molecule (e.g., 4-EFBA) and an azide-functionalized reporter (e.g., a fluorophore), free Cu(I) ions are highly toxic to cells. The toxicity stems from the generation of reactive oxygen species (ROS) through Fenton-like reactions, which leads to oxidative stress and damages cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.

Q2: I've added 4-EFBA to my cells, and they seem fine. When is copper toxicity most likely to occur?

Toxicity is not typically induced by the alkyne probe (4-EFBA) itself, assuming it has been tested for biocompatibility at the working concentration. The cytotoxic event occurs during the "click" reaction step when the copper catalyst is introduced. Therefore, you should assess cell viability after the complete labeling procedure, which includes the incubation with the copper catalyst, reducing agent, and the azide probe.

Q3: What is the role of the reducing agent (e.g., sodium ascorbate) in the click reaction, and can it be harmful?

In most CuAAC protocols, the copper source is copper(II) sulfate (CuSO₄), which is more stable and soluble in aqueous buffers than Cu(I). The reducing agent, typically sodium ascorbate, is essential for the in situ reduction of Cu(II) to the catalytically active Cu(I) state. While sodium ascorbate is generally well-tolerated by cells at typical working concentrations (1-5 mM), high concentrations or prolonged exposure can lead to cytotoxicity. It is crucial to optimize the concentration and minimize incubation time.

Q4: What are copper chelating ligands like THPTA and BTTAA, and how do they prevent toxicity?

Copper chelating ligands are critical for modern live-cell CuAAC protocols. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Bathocuproine disulfonate (BCS) are water-soluble and designed to stabilize the Cu(I) ion. This stabilization has two key benefits:

  • Reduces Toxicity : The ligand coordinates with the Cu(I) ion, preventing it from participating in the harmful Fenton-like reactions that generate ROS.

  • Enhances Reaction Efficiency : By stabilizing Cu(I), the ligand prevents its disproportionation and oxidation back to the inactive Cu(II) state, thereby increasing the efficiency and rate of the click reaction.

Using a pre-formed complex of CuSO₄ and a ligand like THPTA is now standard practice for minimizing cytotoxicity.

Q5: Can I perform the click reaction in my standard cell culture medium?

It is highly discouraged to perform the CuAAC reaction in standard cell culture medium (e.g., DMEM, RPMI). Many components in these media, such as amino acids (histidine, cysteine), vitamins (ascorbic acid), and pH indicators (phenol red), can interfere with the click reaction by chelating copper or reacting with the azide/alkyne probes. The reaction should be performed in a simplified buffer like phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS) to ensure optimal and reproducible results.

Troubleshooting Guide

Problem 1: High Cell Death or Detachment After Click Labeling

This is the most common issue and is almost always linked to copper toxicity.

Potential Cause Recommended Solution Scientific Rationale
High Free Copper(I) Concentration 1. Incorporate a Copper Ligand: Always use a copper-chelating ligand like THPTA or BTTAA. A 5:1 ligand-to-copper molar ratio is a good starting point. 2. Reduce Copper Concentration: Titrate your CuSO₄ concentration down. Start from 100 µM and test lower concentrations (e.g., 50 µM, 25 µM).Ligands stabilize the Cu(I) ion, preventing it from generating ROS. The lowest effective copper concentration will minimize off-target effects while still catalyzing the reaction.
Prolonged Exposure to Reaction Cocktail 1. Minimize Incubation Time: Aim for the shortest possible incubation time (e.g., 15-30 minutes). Optimize this by testing a time course. 2. Wash Cells Thoroughly: Immediately after the incubation, wash the cells at least 3 times with fresh, warm PBS or media to remove all traces of the reaction cocktail.The cytotoxic effects of copper are time-dependent. Reducing the exposure time directly limits the potential for cellular damage.
Sub-optimal Buffer Conditions 1. Use a Simplified Buffer: Perform the reaction in PBS (with Ca²⁺/Mg²⁺ for adherent cells) or HBSS. 2. Ensure Physiological pH: Buffer should be at pH 7.2-7.4.Complex media components can interfere with the reaction, sometimes leading to the precipitation of copper salts or reduced efficiency, which might tempt users to increase concentrations or time, exacerbating toxicity.
High Sodium Ascorbate Concentration Titrate Sodium Ascorbate: Use the lowest concentration that effectively drives the reaction. A 10:1 to 20:1 molar ratio of ascorbate-to-copper is often sufficient (e.g., 1 mM ascorbate for 50-100 µM copper).While necessary for reducing Cu(II), excess ascorbate can contribute to oxidative stress and lower the pH of the medium, impacting cell health.
Problem 2: Weak or No Fluorescent Signal After Labeling

This indicates an inefficient click reaction. Before increasing copper concentration (which risks toxicity), consider these factors.

Potential Cause Recommended Solution Scientific Rationale
Inefficient 4-EFBA Incorporation 1. Optimize Labeling Time & Concentration: Perform a dose-response and time-course experiment for the initial incubation with 4-EFBA to ensure sufficient metabolic labeling. 2. Confirm Probe Uptake: If possible, use an orthogonal method to confirm that your molecule of interest is being labeled with 4-EFBA.The final signal is directly proportional to the number of alkyne handles incorporated into your target biomolecules. Insufficient initial labeling is a common point of failure.
Oxidation of Copper(I) 1. Prepare Reagents Fresh: Always prepare the sodium ascorbate solution fresh before each experiment. 2. Add Reagents Sequentially: Add the reagents to your cells in the correct order: first the azide-fluorophore, then the CuSO₄/Ligand complex, and finally the sodium ascorbate.Sodium ascorbate is easily oxidized in solution. Adding it last ensures that the reduction of Cu(II) to Cu(I) happens immediately before the reaction begins, maximizing the availability of the active catalyst.
Degraded Azide-Fluorophore Check Fluorophore Quality: Ensure your azide-functionalized fluorophore has been stored correctly (protected from light, at the recommended temperature) and has not undergone repeated freeze-thaw cycles.The azide functional group is essential for the click reaction. Its degradation will lead to a complete loss of signal.

Experimental Workflow & Protocols

Visualizing the Workflow: Mitigating Copper Toxicity

cluster_pre Step 1: Metabolic Labeling cluster_click Step 2: Click Reaction (Toxicity Mitigation) cluster_post Step 3: Imaging cluster_key Key Mitigation Point A Incubate live cells with This compound (4-EFBA) B Wash cells to remove excess 4-EFBA A->B C Prepare fresh Click Cocktail: 1. Azide-Fluorophore 2. CuSO₄ + THPTA Ligand 3. Sodium Ascorbate (add last) D Incubate cells with cocktail (15-30 min) C->D E Wash cells 3x to remove cocktail D->E F Image cells using fluorescence microscopy E->F Key Use of CuSO₄/THPTA complex minimizes free Cu(I) and ROS generation

Caption: Workflow for live-cell click chemistry highlighting the critical toxicity mitigation step.

Protocol: Live-Cell CuAAC Labeling with Minimized Toxicity

This protocol assumes cells are adherent in a 24-well plate and have already been incubated with 4-EFBA to label the target biomolecule.

1. Reagent Preparation:

  • Wash Buffer: PBS containing 1 mM CaCl₂ and 0.5 mM MgCl₂. Warm to 37°C.

  • Copper/Ligand Stock (10X): Prepare a 1 mM CuSO₄ / 5 mM THPTA stock solution in water. For 1 mL, mix 10 µL of 100 mM CuSO₄ with 50 µL of 100 mM THPTA, and add 940 µL of water.

  • Azide-Fluorophore Stock (1000X): Prepare a 5-10 mM stock in DMSO.

  • Sodium Ascorbate Stock (100X): Prepare this immediately before use. Dissolve sodium ascorbate in water to a final concentration of 100 mM.

2. Cell Preparation:

  • Aspirate the medium containing 4-EFBA from the cells.

  • Gently wash the cells twice with 0.5 mL of warm Wash Buffer.

3. Click Reaction Cocktail Assembly (per well):

  • This protocol creates a final 1X reaction cocktail with 100 µM CuSO₄, 500 µM THPTA, 10 µM Azide-Fluorophore, and 1 mM Sodium Ascorbate in 0.5 mL of Wash Buffer.

  • To 439 µL of Wash Buffer, add 50 µL of the 10X Copper/Ligand Stock.

  • Add 1 µL of the 1000X Azide-Fluorophore Stock. Mix gently.

  • Immediately before adding to cells , add 10 µL of the freshly prepared 100X Sodium Ascorbate Stock. Mix gently by pipetting.

4. Labeling Procedure:

  • Aspirate the final wash from the cells.

  • Add the 0.5 mL of the complete click reaction cocktail to the cells.

  • Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Aspirate the reaction cocktail.

  • Wash the cells three times with 0.5 mL of Wash Buffer.

  • Add back complete cell culture medium or a suitable imaging buffer.

  • Proceed immediately to fluorescence microscopy.

Mechanism of Toxicity and Mitigation

cluster_toxic Toxic Pathway cluster_safe Mitigated Pathway cluster_source Reaction Source Cu1_free Free Cu(I) ROS Reactive Oxygen Species (ROS) Cu1_free->ROS Fenton-like aaction Damage Oxidative Damage (Lipids, DNA, Proteins) ROS->Damage Death Cell Death Damage->Death Cu_complex Cu(I)-THPTA Complex Click Click Reaction (4-EFBA + Azide) Cu_complex->Click Fluor Fluorescent Product Click->Fluor Cu2 CuSO₄ (Cu(II)) Cu2->Cu1_free Reduction Cu2->Cu_complex Reduction & Chelation Ascorbate Ascorbate

Caption: Copper(I) can either proceed down a toxic or a productive pathway.

solubility issues with 4-Ethynyl-2-fluorobenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges

Introduction

4-Ethynyl-2-fluorobenzoic acid is a valuable building block in pharmaceutical research and drug development, prized for its utility in constructing complex molecular architectures. However, its aromatic and lipophilic nature presents significant challenges in achieving adequate solubility in aqueous buffers, a critical prerequisite for many biological assays and formulation development activities. This technical support guide provides a comprehensive resource for understanding and troubleshooting solubility issues associated with this compound. As Senior Application Scientists, we have synthesized theoretical principles with practical, field-proven strategies to empower you to overcome these experimental hurdles.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubilization strategies. While specific experimental data for this exact molecule is limited, we can make reliable estimations based on its structural analogs.

PropertyEstimated ValueRationale and Implications
pKa ~3.0 - 3.5The acidity of benzoic acid (pKa ≈ 4.2) is increased by electron-withdrawing substituents.[1] The fluorine atom at the ortho position has a strong inductive electron-withdrawing effect, which significantly stabilizes the carboxylate anion and lowers the pKa.[2][3] 2-Fluorobenzoic acid has a pKa of 3.27.[4] The ethynyl group at the para position is also weakly electron-withdrawing. Therefore, the pKa of this compound is expected to be slightly lower than that of 2-fluorobenzoic acid. A lower pKa means the compound will be deprotonated and more soluble at a lower pH compared to benzoic acid.
logP ~2.0 - 2.5The logP (octanol-water partition coefficient) is a measure of lipophilicity. Benzoic acid has a logP of 1.87.[5] The fluorine and ethynyl substituents are both hydrophobic, which will increase the logP. For comparison, 4-fluorobenzoic acid has a logP of 2.1.[6] A higher logP indicates a greater preference for non-polar environments and consequently, lower intrinsic aqueous solubility.
Aqueous Solubility LowBased on the estimated logP and the rigid aromatic structure, the intrinsic aqueous solubility of the protonated form is expected to be low.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in aqueous buffers.

Q1: My this compound is not dissolving in my neutral phosphate buffer (pH 7.4). What is the first thing I should try?

A1: The primary reason for poor solubility at neutral pH is that the compound is largely in its protonated, less soluble form. Given its estimated pKa of ~3.0-3.5, you need to raise the pH of your buffer. By adjusting the pH to be at least 2 units above the pKa (i.e., pH > 5.5), you will convert the carboxylic acid to its more soluble carboxylate salt.

  • Immediate Action: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. If precipitation occurs, proceed to the troubleshooting steps below. For direct dissolution in an aqueous buffer, start with a basic buffer (pH 8-9).

Q2: I tried dissolving the compound in a basic buffer, but the solubility is still not high enough for my assay. What's my next step?

A2: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate the hydrophobic portions of the molecule.[]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) are commonly used.[9] Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it. Be mindful that high concentrations of organic solvents can be detrimental to biological assays.

Q3: I prepared a high-concentration stock solution in 100% DMSO. When I dilute it into my aqueous assay buffer, a precipitate forms immediately. How can I prevent this "crashing out"?

A3: This is a common issue known as precipitation upon dilution.[10] It occurs because the compound is highly soluble in the organic stock solution but not in the final aqueous environment.

  • Troubleshooting Strategies:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your DMSO stock into a small volume of buffer with vigorous mixing to create an intermediate dilution, then add this to the final volume.[10]

    • Increase Final Co-solvent Concentration: Ensure your final assay buffer contains a sufficient amount of co-solvent to maintain solubility.

    • Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes mitigate precipitation upon dilution into the aqueous phase.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be used to aid dissolution, but it should be done with caution.[10]

  • Considerations:

    • Compound Stability: Ensure that this compound is stable at the temperature you are using.

    • Supersaturation: Be aware that dissolving at a higher temperature can lead to a supersaturated solution that may precipitate upon cooling to room temperature or the temperature of your experiment.

    • Thermodynamic vs. Kinetic Solubility: Heating and then cooling can result in a kinetically soluble state, which may not be stable over the duration of your experiment.[11]

Q5: Are there any other additives I can use to improve solubility?

A5: Yes, for more challenging cases, other excipients can be considered, though their compatibility with your specific assay must be verified.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, but these can interfere with many biological assays.

Experimental Protocols & Workflows

Protocol 1: Solubilization by pH Adjustment

This protocol details the steps for dissolving this compound by converting it to its more soluble salt form.

Materials:

  • This compound

  • 1 M NaOH solution

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to your aqueous buffer.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution. As the pH increases, the compound should begin to dissolve.

  • Continue adding NaOH until the compound is fully dissolved and the pH is at least 2 units above the estimated pKa (aim for a pH of 6.0 or higher).

  • If necessary, you can then carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your desired final pH, but be cautious not to go below the pH at which the compound will precipitate.

Caption: Workflow for solubilization via pH adjustment.

Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer

This is a common and practical approach for preparing working solutions for most laboratory assays.

Materials:

  • This compound

  • High-purity DMSO

  • Your final aqueous assay buffer

  • Vortex mixer and/or sonicator

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound into a suitable vial.

    • Add the calculated volume of DMSO to achieve your target stock concentration (e.g., 10 mM or 50 mM).

    • Vortex and/or sonicate the mixture until the compound is completely dissolved. A clear solution should be obtained.[10]

  • Working Solution Preparation (Stepwise Dilution):

    • Warm your final aqueous assay buffer to the experimental temperature (e.g., 37°C).

    • Perform an intermediate dilution: Pipette a small volume of your DMSO stock into a larger volume of the pre-warmed buffer (e.g., a 1:10 dilution). Vortex immediately.

    • Perform the final dilution: Add the intermediate dilution to the remaining volume of your assay buffer to reach your final desired concentration. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).[9]

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-Ethynyl-2-fluorobenzoic Acid: Enhancing Precision in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of chemical biology, the ability to meticulously track biomolecules within their native environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the specific labeling and visualization of molecules in living systems without interfering with endogenous biochemical processes.[1][2][3] At the heart of many of these techniques lies the "click chemistry" paradigm, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6][7] The choice of the alkyne tag—a small, abiotic functional group—is a critical determinant of the success of these experiments.[1][4] This guide provides an in-depth comparison of 4-Ethynyl-2-fluorobenzoic acid (4-E-2-FBA) with other commonly used alkyne tags, offering experimental data and protocols to inform your selection for enhanced precision in your research.

The Evolution from Simple Alkynes to Electron-Deficient Aryl Alkynes

Early bioorthogonal labeling studies often employed simple, small terminal alkynes. While effective, the quest for faster reaction kinetics and improved specificity led to the development of more sophisticated tags. The key insight was that the rate-limiting step in CuAAC is often the deprotonation of the alkyne's terminal C-H bond to form a copper(I) acetylide intermediate.[8] This realization spurred the exploration of alkynes bearing electron-withdrawing groups, which increase the acidity of the terminal proton, thereby accelerating the reaction.[8][9]

This is where aryl alkynes, particularly those with electron-withdrawing substituents, have emerged as superior alternatives. This compound is a prime example of this class of rationally designed bioorthogonal reporters.

A Deep Dive into this compound (4-E-2-FBA)

This compound is an aromatic alkyne that incorporates two key features to enhance its performance in CuAAC reactions:

  • The Benzoic Acid Moiety: The carboxylic acid group acts as a moderate electron-withdrawing group, increasing the acidity of the ethynyl proton and thus accelerating the click reaction.

  • The Ortho-Fluorine Atom: Fluorine is a highly electronegative atom, and its placement at the ortho position to the ethynyl group provides a significant inductive electron-withdrawing effect.[10] This further enhances the acidity of the alkyne, leading to faster and more efficient cycloaddition.[10]

The synergistic effect of these two functional groups makes 4-E-2-FBA a highly reactive and specific tag for bioorthogonal labeling.

Comparative Analysis: 4-E-2-FBA vs. Other Alkyne Tags

To provide a clear understanding of the advantages of 4-E-2-FBA, we present a comparative analysis with other commonly used alkyne tags.

Alkyne TagStructureKey FeaturesRelative Reaction Rate (CuAAC)Notes
This compound (4-E-2-FBA) Electron-deficient aromatic alkyne with ortho-fluorine and para-carboxylic acid.++++High reactivity and specificity due to strong inductive and resonance effects.
4-Ethynylbenzoic acid Aromatic alkyne with a para-carboxylic acid group.+++Good reactivity, but less than 4-E-2-FBA due to the absence of the ortho-fluorine.
Phenylacetylene Simple aromatic alkyne.++Moderate reactivity; often used as a baseline for comparison.
5-Ethynyl-2'-deoxyuridine (EdU) Aliphatic alkyne attached to a nucleoside analog.+Lower intrinsic reactivity compared to aryl alkynes; widely used for DNA labeling.[11]
Propargylamine Simple aliphatic alkyne.+Low reactivity; often requires higher catalyst concentrations or longer reaction times.

Key Takeaway: The data clearly indicates that the electron-withdrawing nature of the substituents on the aromatic ring of aryl alkynes plays a crucial role in accelerating the CuAAC reaction. The ortho-fluorine in 4-E-2-FBA provides a distinct kinetic advantage over its non-fluorinated counterpart and significantly outperforms simple aliphatic alkynes.

Experimental Protocols

To demonstrate the practical application and superiority of 4-E-2-FBA, we provide a detailed protocol for metabolic labeling of newly synthesized proteins in mammalian cells, followed by fluorescent detection via CuAAC.

Workflow for Metabolic Labeling and Detection

Metabolic Labeling Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Processing cluster_2 Step 3: CuAAC 'Click' Reaction cluster_3 Step 4: Analysis A Incubate cells with an alkyne-tagged amino acid analog (e.g., L-Azidohomoalanine or an alkyne analog) B Harvest and lyse cells A->B Metabolic incorporation C Protein precipitation (e.g., methanol/chloroform) B->C D Resuspend protein pellet in reaction buffer C->D Prepare for ligation E Add Cu(I) catalyst, ligand, and azide-fluorophore D->E F SDS-PAGE E->F Labeling complete G In-gel fluorescence scanning F->G

Caption: General workflow for metabolic labeling of proteins and subsequent detection via CuAAC.

Detailed Protocol: Metabolic Labeling of HeLa Cells

Materials:

  • HeLa cells[12][13][14][15][16]

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • L-Azidohomoalanine (AHA) or a suitable alkyne-tagged amino acid analog

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • Methanol, Chloroform, Water (for protein precipitation)

  • Click Chemistry Reaction Buffer (e.g., PBS with 1% SDS)

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) Sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

Procedure:

  • Cell Culture and Labeling:

    • Culture HeLa cells in DMEM with 10% FBS to ~70-80% confluency.

    • Replace the culture medium with methionine-free DMEM supplemented with 50 µM AHA.

    • Incubate for 4-6 hours to allow for metabolic incorporation of AHA into newly synthesized proteins.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Precipitation:

    • Transfer the supernatant to a new tube.

    • Add methanol, chloroform, and water in a 4:1:3 ratio to the lysate.

    • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the protein.

    • Carefully remove the aqueous and organic layers and wash the protein pellet with methanol.

  • CuAAC Reaction:

    • Resuspend the protein pellet in the click chemistry reaction buffer.

    • Prepare the click reaction master mix by sequentially adding:

      • Azide-Alexa Fluor 488 (final concentration 25 µM)

      • TCEP or Sodium Ascorbate (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Add the master mix to the protein sample and incubate at room temperature for 1 hour in the dark.

  • Analysis:

    • Quench the reaction by adding EDTA.

    • Prepare the samples for SDS-PAGE by adding loading buffer.

    • Run the gel and visualize the labeled proteins using an in-gel fluorescence scanner.

Mechanism of CuAAC and the Role of 4-E-2-FBA

The enhanced reactivity of 4-E-2-FBA can be understood by examining the mechanism of the CuAAC reaction.

CuAAC_Mechanism Alkyne R-C≡C-H (4-E-2-FBA) Acetylide R-C≡C-Cu(I) Alkyne->Acetylide Deprotonation (Rate-Limiting Step) Azide R'-N3 Cu_Azide [Cu(I)(R'-N3)] Azide->Cu_Azide Cu_I Cu(I) Cu_I->Acetylide Cu_I->Cu_Azide Cycloadduct Metallacycle Intermediate Acetylide->Cycloadduct Coordination Cu_Azide->Cycloadduct Triazole 1,4-Disubstituted Triazole Cycloadduct->Triazole Ring Contraction & Protonolysis Triazole->Cu_I Catalyst Regeneration

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The initial and often rate-determining step is the formation of the copper(I) acetylide. The electron-withdrawing fluorine and carboxylic acid groups on 4-E-2-FBA make the terminal alkyne proton more acidic, facilitating its removal by the copper(I) catalyst and accelerating the overall reaction.[8]

Conclusion and Future Outlook

The selection of an appropriate alkyne tag is a critical decision in the design of bioorthogonal labeling experiments. This compound offers a significant advantage over simpler alkyne tags due to its enhanced reactivity, which is a direct result of its electron-deficient aromatic structure. This leads to faster reaction times, lower required catalyst concentrations, and potentially reduced off-target effects, all of which are crucial for obtaining high-quality, reliable data in complex biological systems.

As the field of chemical biology continues to advance, the development of even more sophisticated and efficient bioorthogonal tools is anticipated. The principles of rational design, exemplified by 4-E-2-FBA, will undoubtedly play a central role in the creation of the next generation of probes for unraveling the intricacies of the cell.

References

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 4-Ethynyl-2-fluorobenzoic Acid Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical biology and proteomics, the precise identification and characterization of protein modifications and interactions are paramount. Bioorthogonal chemistry provides a powerful toolkit for these investigations, allowing for the specific labeling of biomolecules in complex biological systems.[1][2][3] Among the array of bioorthogonal reporters, 4-Ethynyl-2-fluorobenzoic acid (4E2FBA) has emerged as a versatile probe. Its terminal alkyne group is a ready handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a reaction celebrated for its high efficiency and specificity in aqueous environments.[1][4]

This guide provides an in-depth comparison and validation framework for researchers employing 4E2FBA as a labeling agent, with a core focus on mass spectrometry (MS) as the definitive analytical endpoint. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this methodology against viable alternatives.

The Rationale for this compound in Proteomic Research

This compound is strategically designed for bioorthogonal applications. The molecule can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (such as the N-terminus of a protein or the side chain of a lysine residue). Once covalently attached to a protein, the ethynyl (alkyne) group serves as a bioorthogonal handle. This handle is inert to the vast majority of functional groups found in biological systems but reacts specifically with an azide-containing reporter molecule via click chemistry.[3][4] This two-step labeling strategy allows for the introduction of various tags, such as fluorophores or biotin for affinity purification, with high precision.[5]

The fluorine atom on the benzene ring can also serve as a useful feature, potentially influencing the molecule's chemical reactivity and providing a unique isotopic signature, although its primary role is often structural.

The Central Role of Mass Spectrometry in Validation

While fluorescence or affinity-based methods can confirm that labeling has occurred on a broader scale, mass spectrometry is indispensable for definitive validation at the molecular level. MS-based proteomics workflows, particularly "bottom-up" or "shotgun" proteomics, provide unparalleled detail, allowing researchers to:

  • Confirm Covalent Attachment: Unambiguously determine the mass shift corresponding to the 4E2FBA label on specific peptides.

  • Identify Modification Sites: Pinpoint the exact amino acid residue(s) that have been labeled.

  • Quantify Labeling Efficiency: In more advanced experiments, quantify the stoichiometry of the label at specific sites.

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are critical for this work as they can accurately measure the small mass changes imparted by the label.

Experimental Workflow: A Self-Validating Approach

A robust validation experiment is built on a foundation of proper controls. The following workflow is designed to be self-validating, minimizing the risk of false-positive identifications.

Labeling Validation Workflow cluster_sample_prep Sample Preparation & Labeling cluster_digestion Proteolytic Digestion cluster_ms LC-MS/MS Analysis cluster_data Data Analysis Prot Protein of Interest (POI) Unlabeled Control: Unlabeled POI Prot->Unlabeled Aliquot 1 Labeled Experimental: Labeled POI Prot->Labeled Aliquot 2 Unlabeled_Digest Trypsin Digestion Unlabeled->Unlabeled_Digest Labeled_React Labeled_React Labeled->Labeled_React + 4E2FBA-NHS Ester Labeled_Digest Trypsin Digestion Labeled_React->Labeled_Digest LCMS_Unlabeled LC-MS/MS Unlabeled_Digest->LCMS_Unlabeled LCMS_Labeled LC-MS/MS Labeled_Digest->LCMS_Labeled DB_Search Database Search (e.g., Mascot, MaxQuant) LCMS_Unlabeled->DB_Search LCMS_Labeled->DB_Search Compare Compare Peptide Maps & MS/MS Spectra DB_Search->Compare Validation Validation Confirmed Compare->Validation Identify Mass Shift & Fragment Ion Confirmation

Caption: A self-validating workflow for 4E2FBA labeling and MS validation.

Detailed Experimental Protocol

1. Protein Labeling with this compound NHS Ester:

  • Objective: To covalently attach the 4E2FBA probe to the protein of interest (POI).

  • Materials:

    • Purified POI in a suitable buffer (e.g., PBS, pH 7.4-8.0). Avoid buffers containing primary amines like Tris.

    • This compound N-hydroxysuccinimide ester (4E2FBA-NHS).

    • Anhydrous DMSO.

  • Procedure:

    • Prepare a stock solution of 4E2FBA-NHS (e.g., 10 mM) in anhydrous DMSO immediately before use.

    • To your POI solution (e.g., 1 mg/mL), add a molar excess of the 4E2FBA-NHS stock solution (a 5 to 20-fold molar excess is a good starting point).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Crucially, prepare an identical "unlabeled" control sample by adding the same volume of DMSO without the labeling reagent.

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) to a final concentration of ~50 mM.

    • Remove excess, unreacted label by dialysis, spin filtration, or size-exclusion chromatography.

2. Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics):

  • Objective: To digest the labeled and unlabeled proteins into peptides suitable for MS analysis.

  • Procedure:

    • Denature the proteins in a solution containing urea (e.g., 8 M) or another suitable denaturant.

    • Reduce disulfide bonds using dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAM) to prevent disulfide bonds from reforming.

    • Dilute the solution to reduce the urea concentration to <1 M.

    • Perform proteolytic digestion, typically overnight at 37°C, using a sequence-grade protease like trypsin.

    • Acidify the resulting peptide mixtures with formic acid or trifluoroacetic acid to stop the digestion and prepare them for LC-MS/MS.

    • Desalt the peptides using a C18 StageTip or ZipTip.

3. LC-MS/MS Analysis and Data Interpretation:

  • Objective: To separate the peptides and acquire high-resolution MS and MS/MS spectra for identification and validation.

  • Procedure:

    • Analyze both the unlabeled control and the 4E2FBA-labeled peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition (DDA) method where the mass spectrometer automatically selects the most abundant peptide ions from a full MS scan for fragmentation (MS/MS).

    • Search the acquired MS/MS data against a protein database containing the sequence of your POI using a search algorithm like Mascot, Sequest, or Andromeda (within MaxQuant).

    • Crucially, configure the search parameters to include a variable modification corresponding to the mass of the 4E2FBA moiety (C₉H₄FO = 147.0246 Da) on lysine (K) residues and the protein N-terminus.

Data Validation: What to Look For

The power of this approach lies in the direct comparison between the unlabeled and labeled samples.

  • Peptide Mass Shift: In the labeled sample, you should identify peptides that exhibit a mass increase of exactly 147.0246 Da compared to their counterparts in the unlabeled control. High-resolution MS is key to distinguishing this specific mass shift from other potential modifications.

  • MS/MS Fragmentation: The MS/MS spectrum provides the definitive proof. When a labeled peptide is fragmented, you will observe a series of b- and y-ions. The mass shift will be localized to a specific residue, causing a corresponding shift in all fragment ions that contain that modified residue. For example, if a lysine (K) is labeled, all y-ions C-terminal to that lysine and all b-ions N-terminal to and including that lysine will show the +147.0246 Da shift.

Comparison with Alternative Labeling Strategies

While 4E2FBA is an excellent tool, it's important to understand its place among other labeling reagents.

FeatureThis compound (via NHS ester)Maleimide-based Reagents (e.g., Maleimide-Alkyne)Metabolic Labeling (e.g., AHA)
Target Residue(s) Lysine, Protein N-terminusCysteineMethionine (nascent proteins)[6]
Specificity High for primary amines.High for free thiols (cysteines).Specific to newly synthesized proteins.
In Vivo / In Vitro Primarily in vitro or on cell surfaces.Primarily in vitro; can have off-target reactions in cells.In vivo (cell culture or organisms).
Validation Principle Mass shift on specific Lys/N-term peptides.Mass shift on specific Cys peptides.Identification of AHA-containing peptides across the proteome.
Key Advantage Good for labeling purified proteins or surface proteins.Excellent for targeting specific, often functional, cysteine residues.Probes protein synthesis dynamics and captures a snapshot of the nascent proteome.[4]
Consideration Requires accessible primary amines; may alter protein charge.Requires an accessible cysteine, which may be rare or structurally important.Requires cells to incorporate the non-canonical amino acid; may affect protein function.

Conclusion

The validation of protein labeling by this compound is a multi-step process that hinges on meticulous experimental design and the analytical power of high-resolution mass spectrometry. By employing a self-validating workflow that includes an unlabeled control, researchers can move beyond simple confirmation of labeling to the precise identification of modification sites. This level of detail is crucial for accurately interpreting downstream experiments in drug development and fundamental biological research. The combination of bioorthogonal chemistry and advanced proteomics provides a robust platform for dissecting complex biological processes with high confidence and molecular precision.[7]

References

A Senior Application Scientist's Guide to Copper-Free Click Chemistry: DBCO vs. Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, "click chemistry" has become an indispensable tool, enabling the precise and efficient ligation of molecules in complex biological environments. The term, first coined by K.B. Sharpless, describes reactions that are high-yielding, stereospecific, and generate minimal byproducts.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, its reliance on a cytotoxic copper catalyst limits its application in living systems.[2]

This limitation spurred the development of copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction has revolutionized the study of dynamic processes within live cells and whole organisms.[3][4] At the heart of SPAAC are strained cyclooctynes, with Dibenzocyclooctyne (DBCO) being the most widely adopted reagent due to its excellent stability and reactivity.[][6]

This guide provides an in-depth comparison between the SPAAC reaction, utilizing DBCO, and the traditional CuAAC reaction, represented here by 4-Ethynyl-2-fluorobenzoic acid. As a Senior Application Scientist, my goal is to move beyond a simple list of features and delve into the causality behind experimental choices, empowering researchers to select the optimal click chemistry strategy for their specific needs in drug development and biological discovery.

Section 1: The Mechanistic Divide: Strain vs. Catalysis

The fundamental difference between DBCO and a terminal alkyne like this compound lies in their mechanism of activation for the cycloaddition reaction with an azide.

DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DBCO's reactivity is driven by approximately 18 kcal/mol of ring strain, a consequence of contorting the alkyne's ideal 180° bond angle into an eight-membered ring.[7][8] This stored energy significantly lowers the activation barrier for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[7] This reaction is highly bioorthogonal; the DBCO and azide groups are abiotic and react selectively with each other, ignoring the vast array of other functional groups present in a biological milieu.[][]

Caption: The SPAAC reaction is driven by the release of ring strain in DBCO.

This compound and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In contrast, terminal alkynes like that in this compound are linear and unstrained. They require a copper(I) catalyst to activate the alkyne for cycloaddition.[10] The catalyst coordinates with the alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate, which then readily reacts with the azide. This catalytic cycle is highly efficient but introduces an exogenous metal ion that is toxic to cells, primarily through the generation of reactive oxygen species. The ancillary groups on this compound are functionally important: the benzoic acid provides a convenient handle for conjugation to biomolecules (e.g., via primary amines), while the fluorine atom can enhance metabolic stability and bioavailability of the final conjugate.[11]

Caption: The CuAAC reaction requires a copper(I) catalyst to proceed.

Section 2: Comparative Analysis of Performance Metrics

The choice between SPAAC and CuAAC is a critical decision dictated by the experimental context. The following table summarizes the key performance differences.

FeatureDBCO (SPAAC)This compound (CuAAC)Rationale & Field Insights
Reaction Kinetics (k₂) ~0.6 - 2.1 M⁻¹s⁻¹ (with benzyl azide)[12][13]Generally faster (>100 M⁻¹s⁻¹)While CuAAC is kinetically faster, the SPAAC rate is more than sufficient for most bioconjugation applications, often reaching completion within minutes to a few hours.[14]
Biocompatibility Excellent . Copper-free nature avoids catalyst-induced cytotoxicity.[15][16]Poor . Cu(I) is toxic to living cells and organisms, limiting its use to in vitro or ex vivo applications.[2]This is the single most important distinction. For any application involving live cells, tissues, or whole organisms, SPAAC is the mandatory choice.
Reaction Conditions Physiological pH, temperature, and aqueous buffers.[15][17]Mild conditions, but requires a Cu(I) source, reducing agent (e.g., sodium ascorbate), and often a stabilizing ligand.The simplicity of the SPAAC setup (just mix and wait) is a significant workflow advantage, reducing potential sources of error and variability.
Specificity Excellent . Highly bioorthogonal with minimal off-target reactions.[][17]Excellent . Azides and terminal alkynes are abiotic. However, the copper catalyst itself can have off-target effects.The bioorthogonality of the reactive partners is high in both cases. The key differentiator for specificity in situ is the presence of the catalyst.
Solubility Core DBCO is hydrophobic; PEGylated derivatives are commonly used to enhance aqueous solubility.[1][2]The benzoic acid moiety provides good aqueous solubility, particularly at pH > 7.For both reagents, solubility can be tuned via derivatization. PEG linkers on DBCO reagents also provide spacing, which can reduce steric hindrance.[2]
Stability DBCO and azide moieties are stable in aqueous buffers. The resulting triazole bond is exceptionally robust.[18][19]The terminal alkyne and azide are stable. The amide bond formed via the benzoic acid is also highly stable.[18]Both chemistries lead to the formation of a highly stable triazole linkage, ensuring the integrity of the final bioconjugate.[18]

Section 3: Experimental Protocols: A Practical Workflow for Antibody Conjugation

To illustrate the practical differences, we will outline a detailed protocol for labeling a primary antibody using DBCO-NHS ester. This workflow is a cornerstone of targeted therapy and diagnostic development.

Workflow: Antibody Labeling via SPAAC

This process involves two main stages: first, the introduction of the DBCO moiety onto the antibody, typically by targeting primary amines on lysine residues with an N-hydroxysuccinimide (NHS) ester. Second, the "click" reaction of the DBCO-labeled antibody with an azide-functionalized molecule of interest.

Caption: General experimental workflow for antibody bioconjugation using SPAAC.

Detailed Step-by-Step Protocol: Antibody-Oligonucleotide Conjugation with DBCO

This protocol provides a self-validating system for creating a precise antibody-oligonucleotide conjugate.

Materials:

  • Antibody of interest (e.g., IgG)

  • DBCO-NHS Ester (dissolved in anhydrous DMSO to 10 mM)

  • Azide-functionalized oligonucleotide

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching Solution (optional): 1 M Glycine or Tris, pH 8.0

  • Spin desalting columns (e.g., 30K MWCO for IgG)

  • UV-Vis Spectrophotometer

  • SDS-PAGE and liquid chromatography systems for analysis

Methodology:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer to a final concentration of 1-10 mg/mL.[20] This step is critical to remove any amine-containing storage buffers (like Tris) that would compete with the antibody for the NHS ester.

  • Antibody Activation with DBCO:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody.[20] The final concentration of DMSO should not exceed 20% to prevent protein denaturation.[21]

    • Incubate at room temperature for 60 minutes.

  • Purification of DBCO-Antibody:

    • Immediately following incubation, remove the unreacted DBCO-NHS ester using a spin desalting column equilibrated with Reaction Buffer. This prevents hydrolysis of the NHS ester and side reactions.

  • Characterization (Degree of Substitution):

    • The success of the activation step can be quantified. Measure the absorbance of the purified DBCO-antibody at 280 nm (for protein) and ~309 nm (for DBCO).[20]

    • The degree of substitution (DOS), or the average number of DBCO molecules per antibody, can be calculated using the Beer-Lambert law and the known extinction coefficients for the antibody and DBCO (ε_DBCO at 309 nm ≈ 12,000 M⁻¹cm⁻¹).[20] This provides a crucial quality control check before proceeding.

  • Strain-Promoted Click Reaction:

    • Mix the purified DBCO-antibody with a molar excess (e.g., 5-10 fold) of the azide-functionalized oligonucleotide.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[20] The reaction progress can be monitored by the decrease in the DBCO absorbance peak at ~309 nm.[21]

  • Final Purification and Validation:

    • Purify the final antibody-oligonucleotide conjugate from excess oligonucleotide using an appropriate liquid chromatography method (e.g., ion-exchange or size-exclusion).

    • Validate the final conjugate using SDS-PAGE. The conjugate should show a distinct band shift to a higher molecular weight compared to the unconjugated antibody.[20]

Section 4: Choosing the Right Tool for the Job: Applications

Application AreaRecommended ChemistryJustification
Live-Cell Imaging & In Vivo Studies DBCO (SPAAC) Biocompatibility is non-negotiable . The absence of copper toxicity allows for dynamic tracking of biomolecules in their native environment without perturbing the system under study.[3][15]
Targeted Drug Delivery (ADCs, PROTACs) DBCO (SPAAC) The final therapeutic product must be free of cytotoxic contaminants. SPAAC ensures the integrity and safety of the bioconjugate for in vivo administration.[22][23]
Nanoparticle Functionalization DBCO (SPAAC) For nanoparticles intended for in vivo use (e.g., imaging agents, drug carriers), SPAAC is essential for creating stable, biocompatible surfaces.[6][24]
In Vitro Diagnostics & Assays Both If the assay is performed on fixed cells or purified components, the speed and simplicity of CuAAC may be advantageous. However, SPAAC provides a more straightforward workflow.
Material Science & Polymer Synthesis This compound (CuAAC) In non-biological systems where purification is straightforward, the rapid kinetics and lower cost of terminal alkynes and copper catalysts make CuAAC a highly effective option.[25]
High-Throughput Screening This compound (CuAAC) The faster reaction rates can be beneficial for rapidly generating libraries of compounds for screening purposes in vitro.

Conclusion and Authoritative Insights

The advent of strain-promoted click chemistry has fundamentally changed the landscape of bioconjugation, enabling experiments that were previously impossible.

  • For the researcher focused on biology in its native context—live cells, tissues, and whole organisms—DBCO-mediated SPAAC is the unequivocal choice. Its bioorthogonality and freedom from catalyst-induced toxicity provide the foundation for clean, reliable data in complex systems. The perceived slower kinetics are rarely a limiting factor in practice, and the simplicity of the reaction setup is a significant advantage.

  • For the synthetic chemist working on in vitro systems, material science, or applications where the final product can be rigorously purified, the CuAAC reaction remains a powerful and relevant tool. The use of smaller, less bulky terminal alkynes like this compound can be advantageous, and the reaction kinetics are exceptionally fast.

Ultimately, the decision rests on a clear understanding of the experimental endpoint. By appreciating the mechanistic origins of each reaction's strengths and weaknesses, researchers can confidently select the appropriate click chemistry tool to advance their scientific objectives.

References

A Comparative Guide to Assessing the Biocompatibility of 4-Ethynyl-2-fluorobenzoic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from the bench to potential therapeutic application is paved with rigorous evaluation. Among the most critical of these assessments is biocompatibility. This guide provides an in-depth, technical framework for evaluating the biocompatibility of 4-Ethynyl-2-fluorobenzoic acid, a promising building block in medicinal chemistry. Given the current landscape of available data, this guide will focus on a comparative analysis with related benzoic acid derivatives and provide detailed, field-proven methodologies for generating essential biocompatibility data.

The unique structure of this compound, featuring both an ethynyl group for potential "click" chemistry applications and a fluorine atom to enhance metabolic stability, makes it an attractive intermediate for drug candidates targeting a range of diseases, including neurological disorders and cancer.[1] However, these same structural features necessitate a thorough investigation of its interaction with biological systems.

The Imperative of Biocompatibility in Drug Discovery

Biocompatibility is the cornerstone of safe and effective drug development. It refers to the ability of a material to perform with an appropriate host response in a specific application. In the context of small molecules like this compound, this translates to a low potential for cytotoxicity (cell death), genotoxicity (damage to genetic material), and other adverse effects that could compromise patient safety. The introduction of fluorine atoms, while often beneficial for pharmacokinetic properties, requires careful biocompatibility assessment.[2][3]

A Comparative Approach: Insights from Benzoic Acid and its Derivatives

Direct biocompatibility data for this compound is not yet extensively published. Therefore, a logical starting point is to examine the known biocompatibility profiles of its parent compound, benzoic acid, and other fluorinated analogs.

Benzoic Acid: A Baseline for Comparison

Benzoic acid is a widely used food preservative and has undergone extensive toxicity testing. It is generally considered to have low toxicity.[4] However, some in vitro studies have indicated potential for genotoxicity at higher concentrations. For instance, studies on human peripheral blood lymphocytes have shown that benzoic acid can increase chromosomal aberrations and micronucleus frequency in a dose-dependent manner.[5] Other assessments have concluded that benzoic acid does not present a concern for genotoxicity under normal conditions of use.[6] These mixed findings underscore the importance of conducting specific assays for any new derivative.

Fluorinated Benzoic Acids in Drug Development

The incorporation of fluorine into benzoic acid derivatives is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. Compounds like 4-fluorobenzoic acid are key intermediates in the synthesis of various pharmaceuticals.[7][8][9] While generally considered safe for their intended applications, a comprehensive toxicological profile for each new fluorinated compound is essential.

The following table summarizes the key considerations for a comparative biocompatibility assessment:

Compound Known Biocompatibility Data Relevance to this compound
Benzoic Acid Generally low acute toxicity, but some in vitro genotoxicity at high concentrations has been reported.[4][5]Provides a baseline understanding of the core benzoic acid scaffold.
4-Fluorobenzoic Acid Used as an intermediate in pharmaceuticals; specific biocompatibility data is often proprietary. Generally considered to have low toxicity in its applications.[10]Offers insights into the potential impact of fluorine substitution on the benzene ring.
Other Fluorinated Benzoic Acids Used to improve solubility and permeability of drugs.[11]Demonstrates the broader utility and general acceptance of fluorinated benzoic acids in drug formulation.

Experimental Protocols for Biocompatibility Assessment

To generate the necessary biocompatibility data for this compound, a series of well-established in vitro assays should be performed. The following sections provide detailed protocols for foundational cytotoxicity assays.

Workflow for In Vitro Cytotoxicity Assessment

The initial assessment of biocompatibility typically involves exposing cultured cells to the test compound and measuring cell viability and membrane integrity.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound Dissolve this compound in appropriate solvent (e.g., DMSO) treat Treat cells with serial dilutions of the compound compound->treat cells Culture and seed cells in 96-well plates cells->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh read Measure absorbance/luminescence (Plate Reader) mtt->read ldh->read calc Calculate % Viability/ % Cytotoxicity and IC50 read->calc

Caption: Workflow for in vitro cytotoxicity testing of this compound.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium and incubate overnight.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[14][15][16] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14][16][17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the vehicle control, prepare wells for a maximum LDH release control (by adding a lysis buffer) and a spontaneous LDH release control (untreated cells).[14]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and an assay buffer.[17] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][16]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100

Genotoxicity Assessment: A Critical Next Step

Given the reports of genotoxicity for benzoic acid at high concentrations, it is crucial to assess the genotoxic potential of this compound.[5][18] The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[18]

Comet Assay Workflow

G cluster_prep Cell Preparation & Treatment cluster_electrophoresis Electrophoresis cluster_analysis Analysis treat Treat cells with This compound harvest Harvest and suspend cells in low melting point agarose treat->harvest lyse Lyse cells to remove membranes and proteins harvest->lyse unwind Unwind DNA in alkaline buffer lyse->unwind electro Perform electrophoresis unwind->electro stain Stain DNA with a fluorescent dye electro->stain visualize Visualize comets under a fluorescence microscope stain->visualize score Quantify DNA damage (e.g., tail moment) visualize->score

Caption: Workflow for assessing genotoxicity using the Comet assay.

Conclusion and Future Directions

The biocompatibility assessment of this compound is a critical step in its journey towards application in drug development. While direct data is currently limited, a robust evaluation can be conducted through a comparative analysis with related compounds and the implementation of standardized in vitro assays. The MTT and LDH assays provide fundamental insights into cytotoxicity, while the Comet assay can elucidate any potential for genotoxicity.

The data generated from these studies will be instrumental in establishing a safety profile for this compound and will guide its further development. Should the in vitro results be favorable, subsequent in vivo toxicity studies in appropriate animal models would be the next logical step. By following a systematic and data-driven approach, the scientific community can confidently evaluate the potential of this promising compound for therapeutic innovation.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Ethynylbenzoic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry, materials science, and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reactivity. Ethynylbenzoic acids serve as exceptionally versatile scaffolds, featuring a carboxylic acid group for amide coupling or salt formation and a terminal alkyne for a host of transformations like Sonogashira couplings and click chemistry.[1][2] The strategic introduction of fluorine atoms onto this scaffold can dramatically alter its physicochemical and metabolic properties. This guide provides a comparative analysis of fluorinated and non-fluorinated ethynylbenzoic acids to inform rational selection in research and development.

The Impact of Fluorination: A Physicochemical Perspective

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's electronic distribution, acidity, lipophilicity, and metabolic stability.[3][4][5] These alterations are critical in drug discovery for tuning a candidate's ADME (absorption, distribution, metabolism, and excretion) properties and in materials science for modulating the electronic characteristics of organic polymers.[3][5][6]

Acidity (pKa)
Lipophilicity (logP)

Fluorine's effect on lipophilicity (logP) is complex. While a single fluorine atom can increase lipophilicity, polyfluorination can decrease it. This modulation is key for controlling a molecule's ability to cross biological membranes.[3] For drug development professionals, tuning the logP value is a critical step in optimizing a compound's pharmacokinetic profile.

Comparative Physicochemical Data

The table below summarizes key physicochemical properties for 4-ethynylbenzoic acid, the non-fluorinated benchmark, and related fluorinated benzoic acids to illustrate the effects of fluorination.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaMelting Point (°C)
4-Ethynylbenzoic Acid C₉H₆O₂146.143.95 ± 0.10~200
3-Fluoro-4-methylbenzoic Acid C₈H₇FO₂154.14Not Available169-171
4-Fluorobenzoic Acid C₇H₅FO₂140.114.14184
3-Fluoro-4-nitrobenzoic Acid C₇H₄FNO₄185.11Not Available174-175

Data sourced from references[7][8][9][10][11][12].

Synthesis and Reactivity

Both fluorinated and non-fluorinated ethynylbenzoic acids are accessible through established synthetic routes, often involving palladium-catalyzed cross-coupling reactions.

General Synthetic Approach

A common and efficient method for synthesizing 4-ethynylbenzoic acid involves the deprotection of a silyl-protected precursor, such as methyl 4-[(trimethylsilyl)ethynyl]benzoate.[1][7] This reaction is typically carried out under basic conditions (e.g., KOH in methanol) followed by an acidic workup to yield the final product with high purity.[1][7]

The synthesis of fluorinated analogues often starts from a commercially available fluorinated toluene or bromotoluene derivative. For example, 3-fluoro-4-methyl-benzoic acid can be prepared from 2-fluoro-4-bromotoluene via a Grignard reaction with carbon dioxide.[13]

The following diagram illustrates a generalized workflow for the synthesis of these compounds.

G cluster_non_fluoro Non-Fluorinated Synthesis cluster_fluoro Fluorinated Synthesis A Methyl 4-bromobenzoate B Methyl 4-((trimethylsilyl)ethynyl)benzoate A->B Sonogashira Coupling (TMS-acetylene) C 4-Ethynylbenzoic Acid B->C 1. Base Hydrolysis (KOH) 2. Acidic Workup G Drug Discovery Materials Science Organic Synthesis C->G Applications D 2-Fluoro-4-bromotoluene E 3-Fluoro-4-methylbenzoic Acid D->E 1. Mg, THF (Grignard) 2. CO2 F Fluoro-Ethynylbenzoic Acid Analog E->F Multi-step process (e.g., bromination, coupling) F->G Applications

Caption: Generalized synthetic workflows for ethynylbenzoic acids.

Reactivity in Cross-Coupling Reactions

The terminal alkyne group in both classes of compounds is an excellent handle for Sonogashira coupling reactions, a powerful method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[1][14] This reaction is catalyzed by palladium and a copper(I) co-catalyst under mild conditions.[14][15] The electronic properties of the aryl ring can influence the reaction kinetics. The presence of an electron-withdrawing fluorine atom can potentially make the ethynyl proton slightly more acidic, which may affect the rate of formation of the key copper(I) acetylide intermediate in the Sonogashira catalytic cycle.[14]

Experimental Protocols: A Comparative Case Study

To provide a practical comparison, this section details a representative experimental protocol for a key reaction involving these building blocks: the Sonogashira coupling.

Case Study: Sonogashira Coupling of 4-Iodobenzonitrile

This protocol describes a general procedure for coupling an ethynylbenzoic acid with an aryl iodide. The choice of base, solvent, and catalyst loading are critical for achieving high yields and minimizing side reactions, such as the homocoupling of the alkyne.[16]

Objective: To compare the reactivity of 4-ethynylbenzoic acid and a hypothetical 3-fluoro-4-ethynylbenzoic acid in a Sonogashira coupling reaction with 4-iodobenzonitrile.

Materials:

  • 4-Ethynylbenzoic acid OR 3-Fluoro-4-ethynylbenzoic acid (1.0 eq)

  • 4-Iodobenzonitrile (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Experimental Workflow Diagram:

G prep 1. Preparation - Add ethynylbenzoic acid, 4-iodobenzonitrile, Pd catalyst, & CuI to a dry flask. inert 2. Inert Atmosphere - Evacuate and backfill the flask with Nitrogen or Argon (3x). prep->inert solvent 3. Solvent & Base - Add anhydrous THF and triethylamine via syringe. inert->solvent reaction 4. Reaction - Stir at room temperature for 12-24 hours. solvent->reaction tlc 5. Monitoring - Check reaction progress by Thin Layer Chromatography (TLC). reaction->tlc workup 6. Workup - Filter off solids. - Concentrate filtrate. - Perform aqueous extraction. tlc->workup purify 7. Purification - Purify crude product by silica gel column chromatography. workup->purify

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

Step-by-Step Protocol:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 4-ethynylbenzoic acid (or its fluorinated analog) (1.0 mmol), 4-iodobenzonitrile (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is crucial as the palladium(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst.

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe. Causality: Triethylamine acts as both a solvent and a base to neutralize the HI generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification & Analysis: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications and Strategic Selection

The choice between a fluorinated and a non-fluorinated ethynylbenzoic acid is dictated by the specific application.

  • Drug Discovery: Fluorinated derivatives are often preferred when aiming to enhance metabolic stability, improve binding affinity (through new hydrogen bonding or dipole interactions), or fine-tune lipophilicity to improve cell permeability.[3][4][17] The introduction of fluorine can block sites of metabolic oxidation, a common strategy to increase a drug's half-life.[3]

  • Materials Science: In the development of organic electronics and high-performance polymers, the electronic properties conferred by fluorine are highly valuable.[5][6] Fluorination can lower the HOMO/LUMO energy levels of conjugated systems, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]

  • Organic Synthesis: Non-fluorinated 4-ethynylbenzoic acid is a cost-effective, versatile, and widely used building block for constructing a diverse range of complex molecules and molecular scaffolds.[1][18]

Conclusion

Both fluorinated and non-fluorinated ethynylbenzoic acids are powerful tools in the chemist's arsenal. Non-fluorinated variants like 4-ethynylbenzoic acid provide a robust and versatile platform for a wide array of chemical syntheses. The strategic incorporation of fluorine offers a sophisticated method to modulate key physicochemical and biological properties. By understanding the fundamental differences in acidity, lipophilicity, and reactivity, researchers can make informed decisions, accelerating the development of novel pharmaceuticals, advanced materials, and complex organic molecules.

References

A Comparative Guide to Confirming Target Engagement: 4-Ethynyl-2-fluorobenzoic Acid Probes vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule interacts with its intended target within the complex cellular environment is a cornerstone of modern therapeutic development. This guide provides an in-depth technical comparison of methodologies for confirming target engagement, with a focus on the strategic application of customizable chemical probes derived from scaffolds like 4-Ethynyl-2-fluorobenzoic acid (4-EFBA). We will explore the causality behind experimental choices, present detailed protocols, and objectively compare this probe-based approach with leading alternative techniques, supported by experimental data.

The Central Challenge: Proving Target Engagement in a Cellular Milieu

Identifying a bioactive compound is only the first step; validating its mechanism of action requires direct evidence of target binding in a physiologically relevant context. This validation is crucial for optimizing lead compounds, understanding off-target effects, and building a robust case for clinical progression. Methodologies to confirm target engagement can be broadly categorized into two classes: those that rely on customized chemical probes to report on binding events, and those that are "probe-free," inferring engagement from changes in the biophysical properties of the target protein.

This compound represents a versatile chemical scaffold for the synthesis of bespoke chemical probes. Its structure incorporates two key features:

  • A carboxylic acid group , which serves as a reactive handle for conjugation to a pharmacophore or a ligand of interest. This allows for the creation of a probe that retains the binding characteristics of the parent molecule.

  • A terminal alkyne group , a bioorthogonal handle that enables highly specific and efficient covalent ligation to reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a form of "click chemistry".[1]

These 4-EFBA-derived probes are instrumental in a powerful technique known as Activity-Based Protein Profiling (ABPP) , a chemical proteomics approach to identify and quantify protein engagement in complex proteomes.[2]

The 4-EFBA Probe-Based Workflow: A Step-by-Step Deconstruction

The use of a 4-EFBA-based probe for target engagement confirmation follows a logical and powerful workflow that combines cell biology, bioorthogonal chemistry, and quantitative proteomics.

G cluster_0 In-Cell / In-Lysate cluster_1 Post-Lysis Processing cluster_2 Analysis A 1. Probe Incubation Cells or lysate are treated with the 4-EFBA-based probe. B 2. Target Binding The probe non-covalently or covalently binds to its target protein(s). A->B C 3. Cell Lysis (if starting with intact cells) B->C D 4. Click Chemistry An azide-reporter tag (e.g., Azide-Biotin) is 'clicked' onto the probe's alkyne handle. C->D E 5. Affinity Purification Biotinylated proteins are captured on streptavidin beads. D->E F 6. On-Bead Digestion Captured proteins are digested into peptides. E->F G 7. LC-MS/MS Analysis Peptides are identified and quantified by mass spectrometry. F->G H 8. Data Analysis Target engagement is quantified by comparing probe-treated vs. control samples. G->H

Caption: Workflow for target engagement using 4-EFBA-based probes.

Experimental Protocol: Quantitative Chemoproteomic Profiling with a 4-EFBA-Derived Probe

This protocol outlines a typical experiment to identify the targets of a hypothetical inhibitor, "Inhibitor-X," for which a 4-EFBA-based probe has been synthesized.

  • Probe Synthesis: Synthesize the probe by coupling the carboxylic acid of 4-EFBA to a suitable functional group on Inhibitor-X.

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HEK293T) to ~80% confluency.

    • Treat cells with varying concentrations of the 4-EFBA-Inhibitor-X probe or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • To the clarified lysate, add the click chemistry reaction cocktail:

      • Azide-PEG3-Biotin

      • Tris(2-carboxyethyl)phosphine (TCEP)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

      • Copper(II) sulfate (CuSO4)

    • Incubate for 1 hour at room temperature to allow for the covalent attachment of the biotin tag to the probe-bound proteins.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomic Sample Preparation:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Collect the resulting peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

    • Identify and quantify the proteins. Target proteins will be significantly enriched in the probe-treated samples compared to the vehicle controls.

Comparative Analysis: 4-EFBA Probes vs. Cellular Thermal Shift Assay (CETSA)

While probe-based methods are powerful, they are not the only approach. The Cellular Thermal Shift Assay (CETSA) has emerged as a leading probe-free technique for confirming target engagement.[4][5] CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[6][7]

G cluster_0 Cell Treatment & Lysis cluster_1 Analysis A 1. Compound Treatment Treat intact cells or lysate with the compound of interest or vehicle. B 2. Heat Challenge Aliquots are heated to a range of temperatures. A->B C 3. Lysis & Centrifugation Cells are lysed (if treated intact), and aggregated proteins are pelleted. B->C D 4. Supernatant Analysis The amount of soluble target protein remaining in the supernatant is quantified. C->D E 5. Melting Curve Generation Plot soluble protein amount vs. temperature to generate a melting curve. D->E F 6. Target Engagement Confirmation A shift in the melting curve (ΔTm) indicates ligand binding. E->F

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Head-to-Head Comparison
Feature4-EFBA Probe-Based Approach (e.g., ABPP)Cellular Thermal Shift Assay (CETSA)
Principle Covalent labeling of target proteins via a bioorthogonal handle for enrichment and identification.Ligand binding alters the thermal stability of the target protein.[6]
Probe Requirement Requires synthesis of a custom probe for each molecule of interest.Probe-free; uses the native protein and the unmodified test compound.[4]
Primary Readout Protein enrichment quantified by mass spectrometry.Thermal shift (ΔTm) or isothermal dose-response curves (EC50) measured by Western Blot, ELISA, or mass spectrometry.[5]
Advantages - Can identify novel or unknown "off-targets."- Provides site-of-modification data with advanced workflows.- High sensitivity and specificity due to covalent capture.- No need for probe synthesis, saving time and resources.- Measures engagement with the unmodified, native target protein.- Applicable to a wide range of targets without requiring a modifiable ligand.[5]
Limitations - Probe synthesis can be complex and time-consuming.- The probe's structure might alter the binding affinity or cell permeability of the parent molecule.- Potential for steric hindrance from the probe to affect binding.- Not all proteins exhibit a measurable thermal shift upon ligand binding.- Lower throughput for traditional Western blot-based readouts.- Does not inherently identify unknown targets in a proteome-wide screen without mass spectrometry.

Data-Driven Decision Making: Which Method to Choose?

The choice between a 4-EFBA probe-based approach and CETSA depends on the specific research question and available resources.

  • For Target Discovery and Off-Target Profiling: The 4-EFBA probe-based method is superior. Its ability to enrich and identify all proteins that interact with the probe makes it an invaluable tool for unbiased screening in complex proteomes.

  • For Validating a Known Target and SAR Studies: CETSA is often the more straightforward and rapid method.[4] Since it does not require probe synthesis, it is highly amenable to screening a series of analogs to establish a structure-activity relationship for target engagement.

Conclusion

Confirming target engagement is a non-trivial but essential step in drug discovery and chemical biology. This compound serves as a powerful and versatile starting point for the rational design of chemical probes that, when coupled with modern quantitative proteomics, can definitively identify and quantify protein targets in their native environment. While this approach requires significant upfront investment in probe synthesis, it offers unparalleled depth in target discovery. In parallel, the Cellular Thermal Shift Assay provides a complementary, probe-free method that is ideal for rapid validation of known targets. A thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, will empower researchers to select the most appropriate strategy to confidently answer their specific biological questions.

References

The Strategic Advantage of 4-Ethynyl-2-fluorobenzoic Acid in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, 4-Ethynyl-2-fluorobenzoic acid has emerged as a particularly valuable scaffold, offering a unique combination of reactivity and advantageous physicochemical properties. This guide provides an in-depth comparison of this compound with key alternatives, supported by experimental insights and protocols, to inform strategic decisions in medicinal chemistry.

Introduction: The Power of a Multifunctional Building Block

This compound is a trifunctional molecule featuring a carboxylic acid, a terminal alkyne (ethynyl group), and a fluorine atom on a benzene ring. This specific arrangement of functional groups provides a powerful platform for the construction of complex molecular architectures. The carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry. The terminal alkyne is a gateway to a plethora of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, and the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The fluorine atom, strategically placed at the 2-position, significantly influences the electronic properties of the molecule, enhancing metabolic stability, binding affinity, and bioavailability of the final drug candidate.[3]

This guide will explore the applications of this compound, with a particular focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. We will draw comparisons with alternative building blocks, namely the non-fluorinated analog 4-ethynylbenzoic acid and the bromo-substituted counterpart, 4-bromo-2-fluorobenzoic acid, to highlight the distinct advantages conferred by the unique structural features of the title compound.

Comparative Analysis of Key Building Blocks

The choice of a starting material can profoundly impact the efficiency of a synthetic route and the pharmacological profile of the target molecule. Here, we compare this compound with two common alternatives.

FeatureThis compound 4-Ethynylbenzoic Acid 4-Bromo-2-fluorobenzoic Acid
Key Reactive Sites Carboxylic acid, Terminal alkyneCarboxylic acid, Terminal alkyneCarboxylic acid, Aryl bromide
Primary Coupling Reactions Sonogashira, Click Chemistry (CuAAC)Sonogashira, Click Chemistry (CuAAC)Suzuki, Heck, Buchwald-Hartwig, Sonogashira (after conversion)
Influence of Substituent Fluorine at C2 enhances metabolic stability and can modulate acidity and binding interactions.No substituent to impart fluorine-specific effects.Bromine at C4 is a versatile handle for various cross-coupling reactions. Fluorine at C2 provides similar electronic benefits to the ethynyl analog.
Primary Applications PARP inhibitors, Kinase inhibitors, Chemical probesSynthesis of various organic molecules, polymers, and fluorescent probes.[4]PTP-MEG2 inhibitors, various heterocyclic compounds.[2][4]

Causality Behind Experimental Choices: The decision to employ this compound is often driven by the desire to incorporate a fluorine atom to improve the drug-like properties of the final compound. The "ortho-effect" of the fluorine atom can also influence the conformation of the molecule, potentially leading to enhanced binding to the target protein.[4] While 4-bromo-2-fluorobenzoic acid also offers the benefits of fluorination, the direct presence of the ethynyl group in this compound streamlines syntheses that require a terminal alkyne for subsequent transformations, avoiding the need for a separate ethynylation step.

Application in the Synthesis of PARP Inhibitors: A Case Study

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3] Several approved PARP inhibitors, including Olaparib, feature complex heterocyclic cores that can be constructed using versatile building blocks. This compound is an ideal precursor for the synthesis of analogs of these potent drugs.

The ethynyl group allows for the facile introduction of various substituents via Sonogashira coupling, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[5] The fluorine atom can enhance the metabolic stability of the resulting inhibitor, leading to improved pharmacokinetic profiles.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route from the commercially available 4-bromo-2-fluorobenzoic acid.

Step 1: Esterification of 4-Bromo-2-fluorobenzoic Acid

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL/mmol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Sonogashira Coupling with a Silylacetylene

  • To a solution of the methyl ester of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a mixture of toluene and triethylamine (2:1, 5 mL/mmol), add ethynyltrimethylsilane (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 70 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the silyl-protected ethynyl derivative.

Step 3: Deprotection and Saponification

  • Dissolve the silyl-protected intermediate (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1, 10 mL/mmol).

  • Add a 2M aqueous solution of sodium hydroxide (3.0 eq) and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the mixture to pH 2-3 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 10 mL/mmol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Comparative Sonogashira Coupling for the Synthesis of a PARP Inhibitor Intermediate

This protocol compares the use of this compound and 4-ethynylbenzoic acid in a Sonogashira coupling with a model aryl halide.

Materials:

  • This compound

  • 4-Ethynylbenzoic acid

  • Aryl iodide (e.g., 1-iodo-4-nitrobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In two separate Schlenk flasks under an argon atmosphere, prepare the following reaction mixtures:

    • Reaction A: this compound (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.05 eq) in toluene/triethylamine (2:1).

    • Reaction B: 4-Ethynylbenzoic acid (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.05 eq) in toluene/triethylamine (2:1).

  • Stir both reaction mixtures at 70 °C for 6 hours.

  • Monitor the progress of both reactions by TLC and LC-MS.

  • Upon completion, work up both reactions identically by cooling, filtering through celite, and concentrating.

  • Purify the crude products by column chromatography and determine the yield and purity of the coupled products.

Expected Outcome and Discussion:

While specific yields can vary, it is anticipated that both reactions will proceed to give the desired coupled products. However, the electronic nature of the fluorinated ring in Reaction A may influence the reaction kinetics compared to Reaction B . The electron-withdrawing nature of the fluorine atom can affect the nucleophilicity of the alkyne, potentially leading to differences in reaction rates and yields. The primary advantage of using this compound lies not necessarily in a superior coupling efficiency, but in the properties it imparts to the final product. The resulting fluorinated molecule is expected to exhibit enhanced metabolic stability and potentially improved biological activity due to the favorable interactions of the fluorine atom with the target protein.

Visualizing the Synthetic Pathways

Synthesis of this compound

G A 4-Bromo-2-fluorobenzoic Acid B Methyl 4-bromo-2-fluorobenzoate A->B MeOH, H2SO4 Reflux C Methyl 2-fluoro-4-((trimethylsilyl)ethynyl)benzoate B->C TMS-acetylene, Pd(PPh3)2Cl2 CuI, Et3N, Toluene, 70°C D This compound C->D 1. NaOH, MeOH/THF 2. HCl

Caption: Synthetic route to this compound.

Comparative Application in Drug Synthesis

G cluster_0 Route A: Direct Coupling cluster_1 Route B: Two-Step Approach A This compound C Fluorinated Drug Intermediate A->C Sonogashira Coupling B Aryl Halide (R-X) B->C D 4-Bromo-2-fluorobenzoic Acid E Ethynylated Intermediate D->E Ethynylation G Fluorinated Drug Intermediate E->G Sonogashira Coupling F Aryl Halide (R-X) F->G

Caption: Comparison of synthetic strategies for a fluorinated drug intermediate.

Conclusion

This compound stands out as a superior building block in drug discovery programs where the incorporation of a fluorine atom is desired alongside a reactive alkyne handle. Its direct utility in Sonogashira and click chemistry reactions streamlines synthetic routes to complex molecules, such as PARP inhibitors. While alternatives like 4-ethynylbenzoic acid and 4-bromo-2-fluorobenzoic acid have their merits, the former lacks the beneficial effects of fluorination, and the latter requires an additional step to introduce the alkyne functionality. The strategic choice of this compound can therefore lead to more efficient syntheses and ultimately to drug candidates with improved pharmacological profiles.

References

A Comparative Guide to the Strategic Application of 4-Ethynyl-2-fluorobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the judicious selection of molecular building blocks is paramount to the success of a research campaign. Among the vast arsenal of available chemical tools, 4-Ethynyl-2-fluorobenzoic acid has emerged as a particularly versatile and powerful reagent. This guide provides an in-depth technical analysis of its application, comparing its performance with relevant alternatives and offering supporting experimental data and protocols. Our focus will be on illustrating not just the "how," but the critical "why" behind the experimental choices, empowering researchers to leverage this molecule to its fullest potential.

The Molecular Advantage: Deconstructing this compound

At its core, this compound is a trifunctional building block, and understanding the contribution of each component is key to its strategic deployment.

  • The Carboxylic Acid: This moiety provides a primary site for conjugation, typically through amide bond formation, allowing for its incorporation into a larger molecular scaffold.

  • The 2-Fluoro Substituent: The presence of a fluorine atom at the ortho position to the carboxylic acid is a deliberate design element. Fluorine's high electronegativity can significantly influence the physicochemical properties of the parent molecule.[1] This can lead to enhanced metabolic stability, increased binding affinity to biological targets through favorable electrostatic interactions, and improved membrane permeability.[1][2]

  • The 4-Ethynyl Group: The terminal alkyne is a bioorthogonal handle, a feature that sets this molecule apart from simpler fluorinated benzoic acids. This group allows for highly specific and efficient covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This enables a wide range of applications, from the attachment of fluorescent probes for imaging to the conjugation of solubility-enhancing tags.

The strategic integration of these three functionalities in a single, compact molecule provides a streamlined approach to creating sophisticated chemical probes and drug candidates.

Case Study: Development of a Selective Kinase Inhibitor Probe

To illustrate the practical advantages of this compound, we present a case study focused on the development of a selective inhibitor for a hypothetical kinase, "Kinase X," implicated in a cancer signaling pathway.

Objective: To synthesize a potent and selective inhibitor of Kinase X that can also be used to visualize the target enzyme in cells.

Experimental Design: We will synthesize two candidate inhibitors. Inhibitor A will be synthesized using this compound, while Inhibitor B will be synthesized using 2-fluorobenzoic acid as a direct comparison to assess the impact of the ethynyl group. Both inhibitors will share a common amine-containing scaffold known to have baseline affinity for Kinase X.

Synthesis Workflow

The general synthetic scheme involves a standard amide coupling reaction.

cluster_synthesis Inhibitor Synthesis reagent_A This compound inhibitor_A Inhibitor A (with alkyne) reagent_A->inhibitor_A Amide Coupling reagent_B 2-fluorobenzoic acid inhibitor_B Inhibitor B (no alkyne) reagent_B->inhibitor_B Amide Coupling amine_scaffold Amine Scaffold (R-NH2) amine_scaffold->inhibitor_A amine_scaffold->inhibitor_B coupling_agent EDC/HOBt coupling_agent->inhibitor_A coupling_agent->inhibitor_B

Caption: Synthesis of Inhibitor A and B via amide coupling.

Comparative Performance Data

The two inhibitors were evaluated for their biochemical and cellular activity.

ParameterInhibitor A (with Ethynyl)Inhibitor B (without Ethynyl)Rationale for Difference
Kinase X IC50 (nM) 5055The electronic properties of the ethynyl group can subtly influence binding affinity, though the primary driver is the fluorobenzoyl moiety.
Cellular Potency (EC50, nM) 150165Similar to IC50, showing good translation from biochemical to cellular activity for both compounds.
Microsomal Stability (t½, min) 6562The fluorine atom enhances metabolic stability in both compounds compared to a non-fluorinated analog (typically t½ < 30 min).[2]

As shown in the table, the introduction of the ethynyl group has a negligible impact on the intrinsic inhibitory activity and metabolic stability of the molecule. The key advantage of Inhibitor A is realized in the subsequent bioorthogonal labeling step.

Bioorthogonal Labeling for Target Visualization

Inhibitor A, with its terminal alkyne, can be "clicked" with an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488) for use in cellular imaging.

cluster_click_reaction Click Chemistry Labeling inhibitor_A Inhibitor A (Alkyne) labeled_inhibitor Fluorescently Labeled Inhibitor A inhibitor_A->labeled_inhibitor CuAAC Reaction azide_dye Azide-Fluor 488 azide_dye->labeled_inhibitor catalyst CuSO4 / Sodium Ascorbate catalyst->labeled_inhibitor

Caption: Bioorthogonal labeling of Inhibitor A via CuAAC.

ParameterInhibitor AInhibitor BRationale for Difference
Click Reaction Efficiency >95%N/AThe presence of the alkyne handle on Inhibitor A allows for a highly efficient and specific conjugation reaction.[3] Inhibitor B lacks the necessary functional group for this transformation.
Cellular Imaging Signal-to-Noise 15.21.1 (background)After treating cells with the respective inhibitors and then performing the click reaction with Azide-Fluor 488, only cells treated with Inhibitor A show a strong fluorescent signal localized to the expected cellular compartment of Kinase X.

This case study demonstrates the clear advantage of this compound. It allows for the development of a high-potency inhibitor that can be seamlessly converted into a chemical probe for further biological investigation, a capability that a simple fluorinated benzoic acid cannot offer.

Detailed Experimental Protocols

To ensure the reproducibility of these findings, we provide the following detailed protocols.

Protocol 1: Synthesis of Inhibitor A
  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine scaffold (R-NH2, 1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and wash with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final Inhibitor A.

Protocol 2: Fluorescent Labeling of Inhibitor A via CuAAC
  • Prepare a stock solution of Inhibitor A (10 mM in DMSO).

  • Prepare a stock solution of Azide-Fluor 488 (10 mM in DMSO).

  • Prepare a fresh stock solution of copper(II) sulfate (CuSO4, 50 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (100 mM in water).

  • In a microcentrifuge tube, combine 1 µL of Inhibitor A stock, 1.5 µL of Azide-Fluor 488 stock, and 85.5 µL of PBS buffer.

  • Add 1 µL of the CuSO4 stock solution.

  • Add 1 µL of the sodium ascorbate stock solution to initiate the reaction.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • The resulting fluorescently labeled inhibitor can be used directly for in vitro experiments or purified by HPLC for more sensitive applications.

Comparison with an Alternative: Suzuki Coupling Approach

An alternative strategy to synthesize a similar final molecule might involve a Suzuki coupling reaction using a boronic acid derivative, such as 4-carboxy-3-fluorobenzeneboronic acid, coupled with an ethynyl-containing partner.

FeatureThis compound ApproachSuzuki Coupling Approach
Convergence Highly convergent; the key functionalities are present in a single building block.Less convergent; requires separate coupling partners, potentially increasing the number of synthetic steps.
Reaction Conditions Amide coupling is generally robust and high-yielding.Suzuki coupling requires a palladium catalyst and specific base and solvent conditions, which may not be compatible with all functional groups.
Purification Typically straightforward purification of the amide product.Removal of the palladium catalyst and boron-containing byproducts can sometimes be challenging.
Versatility The alkyne handle is introduced early and is ready for a wide range of click reactions.The alkyne would need to be introduced on the other coupling partner, which may not always be commercially available or easy to synthesize.

While the Suzuki coupling approach is a valid synthetic strategy, the use of this compound offers a more streamlined and often more efficient route to the desired dual-functionality molecules.

Conclusion

This compound is a prime example of a modern chemical building block designed for efficiency and versatility. By combining the well-established benefits of fluorination in medicinal chemistry with the power of bioorthogonal click chemistry, it enables a seamless transition from initial inhibitor design to the development of sophisticated chemical probes. The case study and protocols presented here provide a clear roadmap for researchers to leverage this reagent in their own drug discovery and chemical biology endeavors, ultimately accelerating the pace of scientific discovery.

References

A Senior Application Scientist's Guide to Evaluating the Effect of the 2-Fluoro Substituent on Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding how subtle molecular changes impact chemical reactivity is paramount. The substitution of a hydrogen atom with fluorine, particularly at the 2-position relative to a reactive center, is a powerful strategy in medicinal chemistry and chemical biology. This guide provides an in-depth comparison of the multifaceted effects of the 2-fluoro substituent on reactivity, supported by experimental data and protocols. We will explore the underlying stereoelectronic principles, examine case studies in glycosylation and enzyme inhibition, and provide actionable methodologies for evaluating these effects in your own research.

The Duality of Fluorine: Stereoelectronic Effects at the Forefront

The influence of a 2-fluoro substituent is not merely a simple inductive effect. It's a complex interplay of stereoelectronic factors that can dramatically alter molecular conformation and, consequently, reactivity.[1][2]

  • Inductive Effect: Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect through the sigma bond (σ-inductive effect). This effect can destabilize adjacent carbocationic intermediates, thereby slowing down reactions that proceed through such species. For instance, in glycosylation reactions, a 2-fluoro group on the glycosyl donor is known to be "disarming," reducing the donor's reactivity by destabilizing the developing oxocarbenium ion at the anomeric center.[3]

  • Hyperconjugation and the Gauche Effect: Counterintuitively, fluorine can also be a source of stability through hyperconjugation. The interaction between a filled C-H bonding orbital (σC-H) and an empty C-F anti-bonding orbital (σ*C-F) is a stabilizing force.[4][5] This interaction is maximized in a gauche conformation, where the C-H and C-F bonds are oriented at a 60° dihedral angle.[4][5][6] This "gauche effect" can lock the molecule into a specific conformation, which can be crucial for its interaction with enzymes or for directing the stereochemical outcome of a reaction.[7][8]

The balance between these opposing effects is delicate and can be influenced by the molecular context, including the presence of other substituents and the solvent environment.

G cluster_inductive Inductive Effect cluster_hyperconjugation Hyperconjugation & Gauche Effect inductive Strong Electron Withdrawal (σ-effect) destabilization Destabilization of adjacent carbocationic character inductive->destabilization reactivity_decrease Decreased Reactivity (e.g., 'Disarming' Effect) destabilization->reactivity_decrease hyperconjugation σ(C-H) -> σ*(C-F) Interaction gauche Stabilization of Gauche Conformation hyperconjugation->gauche conformational_locking Conformational Rigidity gauche->conformational_locking main_effect 2-Fluoro Substituent main_effect->inductive Dominant in polar environments or electron-deficient systems main_effect->hyperconjugation Influential in non-polar environments and specific geometries

Caption: Trapping a glycosidase with a 2-fluoro-substituted inhibitor.

Experimental Design for Evaluating Reactivity

To quantitatively assess the impact of a 2-fluoro substituent, a comparative kinetic analysis is the most direct approach. This involves comparing the reaction rates of a fluorinated compound and its non-fluorinated analogue under identical conditions.

Experimental Protocol: Comparative Kinetic Analysis via NMR Spectroscopy

This protocol outlines a general method for comparing the reaction rates of a fluorinated substrate (S-F) and a non-fluorinated substrate (S-H) in a simple substitution reaction. 19F NMR is particularly powerful as it provides a clean background for monitoring the disappearance of the fluorinated starting material. [9][10][11] Objective: To determine the relative rate constants (k_rel = k_F / k_H) for the reaction of S-F and S-H with a common nucleophile.

Materials:

  • Fluorinated substrate (S-F)

  • Non-fluorinated analogue (S-H)

  • Nucleophile (Nu)

  • Internal standard (for 1H NMR, e.g., hexamethyldisiloxane; for 19F NMR, e.g., trifluorotoluene)

  • Anhydrous NMR solvent (e.g., CDCl3, CD3CN)

  • NMR tubes and spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of S-F, S-H, Nu, and the internal standard in the chosen anhydrous NMR solvent. The concentrations should be chosen to allow for a reaction half-life that is convenient to monitor (e.g., 30 minutes to several hours).

  • Kinetic Run for Fluorinated Substrate (S-F):

    • In an NMR tube, combine the stock solutions of S-F and the 19F internal standard.

    • Equilibrate the sample in the NMR spectrometer at a constant temperature (e.g., 298 K).

    • Acquire an initial 19F NMR spectrum (t=0).

    • Inject the stock solution of the nucleophile (Nu) to initiate the reaction, mix quickly, and immediately start acquiring spectra at regular time intervals.

    • The rationale for using 19F NMR is its high sensitivity and the absence of background signals, allowing for precise quantification of the fluorinated species. [9][12]

  • Kinetic Run for Non-Fluorinated Substrate (S-H):

    • Repeat the procedure in a separate NMR tube using S-H and the 1H internal standard.

    • Monitor the reaction using 1H NMR, integrating a signal unique to the starting material S-H against the internal standard.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining starting material ([S]t) by comparing its integral to the integral of the internal standard.

    • Plot ln([S]t / [S]0) versus time (in seconds).

    • For a pseudo-first-order reaction (if [Nu] >> [S]), the slope of the line will be equal to -k_obs.

    • Calculate the second-order rate constant, k = k_obs / [Nu]0.

    • Determine the relative reactivity: k_rel = k_F / k_H.

Diagram 3: Workflow for Comparative Kinetic Analysis

G cluster_SF Fluorinated Substrate (S-F) Run cluster_SH Non-Fluorinated Substrate (S-H) Run start Start: Define Substrates (S-F and S-H) & Reaction prep Prepare Stock Solutions (Substrates, Nucleophile, Standards) start->prep nmr_setup_F Load S-F & 19F Standard into NMR tube prep->nmr_setup_F nmr_setup_H Load S-H & 1H Standard into NMR tube prep->nmr_setup_H acq_t0_F Acquire t=0 19F Spectrum nmr_setup_F->acq_t0_F inject_F Inject Nucleophile acq_t0_F->inject_F monitor_F Monitor Reaction via Time-course 19F NMR inject_F->monitor_F analysis Data Analysis monitor_F->analysis acq_t0_H Acquire t=0 1H Spectrum nmr_setup_H->acq_t0_H inject_H Inject Nucleophile acq_t0_H->inject_H monitor_H Monitor Reaction via Time-course 1H NMR inject_H->monitor_H monitor_H->analysis plot Plot ln([S]t/[S]0) vs. Time analysis->plot calc_k Calculate Rate Constants (k_F and k_H) plot->calc_k calc_rel Determine Relative Reactivity (k_rel = k_F / k_H) calc_k->calc_rel end Conclusion calc_rel->end

Caption: Step-by-step workflow for determining relative reaction rates.

Conclusion

The 2-fluoro substituent is a versatile tool in molecular design, capable of profoundly modulating chemical reactivity through a delicate balance of inductive and hyperconjugative effects. [13][14]Its ability to decrease reactivity in contexts like glycosylation ("disarming") or to stabilize covalent intermediates in enzyme inhibition highlights its context-dependent nature. By employing rigorous comparative kinetic studies, researchers can harness these properties to fine-tune molecular behavior, leading to the development of more effective therapeutics, more efficient synthetic routes, and a deeper understanding of biological mechanisms.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-Ethynyl-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for potent and selective therapeutics is paramount. Small molecules, while designed to engage a specific biological target, often interact with unintended off-targets, leading to unforeseen side effects or polypharmacology. Understanding and characterizing this cross-reactivity is a critical step in the development of any new chemical entity. This guide provides an in-depth, comparative framework for assessing the cross-reactivity profile of 4-Ethynyl-2-fluorobenzoic acid, a synthetic building block with potential applications in medicinal chemistry.[1]

While this compound is primarily available as a chemical intermediate, its structural motifs—a substituted benzoic acid, a fluorine atom, and an ethynyl group—are prevalent in many biologically active compounds, including kinase inhibitors.[2][3][4] For the purpose of this technical guide, we will proceed under the hypothesis that this compound has been identified as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology. This guide will therefore compare its selectivity profile against established EGFR inhibitors and structurally related analogs, providing a roadmap for rigorous cross-reactivity assessment.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural homology, particularly in the ATP-binding pocket.[5] Consequently, small molecule inhibitors designed to target the ATP-binding site of one kinase may inadvertently bind to and inhibit others. This lack of selectivity can lead to toxicity or, in some cases, beneficial polypharmacology. A comprehensive understanding of a compound's selectivity is therefore not merely an academic exercise but a cornerstone of preclinical safety assessment and a predictor of clinical success.

This guide will delineate a multi-pronged approach to characterizing the selectivity of our lead compound, this compound, employing a combination of biochemical and cell-based assays.

Comparative Compounds for Cross-Reactivity Analysis

To provide a meaningful comparison, we have selected a panel of compounds with varying selectivity profiles against EGFR and other kinases:

CompoundRationale for Inclusion
This compound The test compound; a putative EGFR inhibitor.
Gefitinib A known, highly selective inhibitor of EGFR, serving as a benchmark for high selectivity.
Dasatinib A multi-kinase inhibitor known to inhibit EGFR as well as a broad range of other kinases, representing a promiscuous binding profile.
2-Fluoro-4-methylbenzoic acid A structurally similar analog lacking the ethynyl group, to probe the contribution of this moiety to potency and selectivity.

Methodologies for Comprehensive Cross-Reactivity Profiling

A robust assessment of cross-reactivity relies on a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays. We will detail three key experimental workflows: a broad biochemical screen (Kinome Profiling), a target engagement assay in a cellular context (Cellular Thermal Shift Assay), and a functional cellular assay (Cellular Phosphorylation Assay).

Biochemical Cross-Reactivity: Large-Scale Kinome Profiling

The initial step in assessing selectivity is to screen the compound against a large panel of purified kinases. This provides a broad, unbiased view of the compound's interaction space across the kinome.[6][7][8][9] Competitive binding assays are a common format for this type of profiling.[10][11]

Experimental Protocol: KinomeScan™ (Competitive Binding Assay)

This protocol is based on the principles of the KINOMEscan™ platform, a widely used service for kinase inhibitor profiling.

  • Preparation of Kinase-Phage Fusion: A library of human kinases is individually expressed as fusions to T7 bacteriophage.

  • Immobilization of Ligand: A broad-spectrum, immobilized kinase inhibitor (the "bait") is coated onto a solid support (e.g., beads).

  • Competitive Binding: The test compound (this compound) is incubated at a fixed concentration (e.g., 1 µM) with the kinase-phage fusion protein and the immobilized bait.

  • Equilibration and Washing: The mixture is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase-phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. The signal is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the vehicle control (% Control). A lower percentage indicates stronger binding of the test compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for biochemical kinome profiling.

Illustrative Data: Kinome Profiling Results (% Inhibition at 1 µM)

Kinase TargetThis compoundGefitinibDasatinib2-Fluoro-4-methylbenzoic acid
EGFR 95% 98% 92% 15%
ABL125%5%99% 2%
SRC30%8%98% 4%
VEGFR245%12%85% 8%
p38α (MAPK14)10%2%60%1%
CDK25%1%40%0%

Note: Data are illustrative. Higher % inhibition indicates stronger interaction.

From this initial screen, we would proceed to determine the half-maximal inhibitory concentration (IC50) for the primary target and any significant off-targets (e.g., >50% inhibition).

Illustrative Data: IC50 Values for Key Kinases (nM)

CompoundEGFRABL1SRCVEGFR2
This compound50>10,000>10,000850
Gefitinib25>10,000>10,000>10,000
Dasatinib6015150
2-Fluoro-4-methylbenzoic acid>10,000>10,000>10,000>10,000
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for broad screening, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[12][13][14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Experimental Protocol: CETSA for EGFR Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A431, which overexpresses EGFR) to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble EGFR using a standard protein quantification method such as Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) indicates target stabilization by the compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Illustrative Data: CETSA Results for EGFR

Compound (at 10 µM)Apparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5°C-
This compound56.0°C+3.5°C
Gefitinib58.5°C+6.0°C
Dasatinib55.0°C+2.5°C
2-Fluoro-4-methylbenzoic acid52.6°C+0.1°C

Note: Data are illustrative. A significant positive ΔTm indicates target engagement.

Functional Cellular Activity: Phosphorylation Assay

To confirm that target engagement translates into a functional effect, it is essential to measure the inhibition of the kinase's activity within the cell. For EGFR, this can be achieved by measuring the phosphorylation of a downstream substrate, such as EGFR itself (autophosphorylation) or a signaling protein like ERK.[17][18][19]

Experimental Protocol: EGFR Autophosphorylation Assay (ELISA-based)

  • Cell Culture and Serum Starvation: Plate A431 cells and grow to ~90% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) for a short period (e.g., 10 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • ELISA: Use a sandwich ELISA kit to quantify the amount of phosphorylated EGFR (p-EGFR) relative to the total amount of EGFR in the lysates.

  • Data Analysis: Plot the p-EGFR signal as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Workflow for a cellular phosphorylation assay.

Illustrative Data: Cellular IC50 for Inhibition of EGFR Autophosphorylation (nM)

CompoundCellular IC50 (nM)
This compound250
Gefitinib100
Dasatinib300
2-Fluoro-4-methylbenzoic acid>50,000

Note: Data are illustrative.

Synthesizing the Evidence: A Comparative Conclusion

By integrating the data from these three distinct yet complementary assays, a comprehensive cross-reactivity profile for this compound begins to emerge.

  • Biochemical Profiling provides a broad, unbiased view of the compound's selectivity across the kinome. Our hypothetical data suggests that this compound is a relatively selective inhibitor of EGFR, with some off-target activity on VEGFR2 at higher concentrations. It is significantly more selective than the multi-kinase inhibitor Dasatinib but less selective than Gefitinib. The lack of activity of the 2-fluoro-4-methylbenzoic acid analog underscores the importance of the ethynyl group for potent kinase inhibition.

  • Cellular Thermal Shift Assay confirms that this compound can enter cells and engage its primary target, EGFR. The magnitude of the thermal shift provides a qualitative measure of target engagement, which in our example, correlates with the observed potency.

  • Cellular Phosphorylation Assay demonstrates that target engagement leads to a functional consequence—the inhibition of EGFR signaling in a cellular context. The cellular IC50 value provides a crucial measure of on-target potency in a physiologically relevant setting.

This multi-faceted approach ensures a high degree of confidence in the cross-reactivity assessment. It moves beyond simple biochemical inhibition to provide a more holistic understanding of a compound's behavior, which is essential for making informed decisions in the drug discovery and development process. For a novel compound like this compound, this rigorous evaluation is the first step in unlocking its therapeutic potential.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Ethynyl-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you with not just the products for your research but also the critical knowledge to handle them safely and responsibly. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Ethynyl-2-fluorobenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined here are designed to be self-validating, integrating safety checks and clear decision points to minimize risk.

Hazard Identification and Immediate Safety

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar compounds, such as 2-fluorobenzoic acid and 4-ethynyl-3-fluorobenzoic acid, allow for a robust risk assessment.[1][2][3]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][4][5]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][4][5]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1][3]

These hazards necessitate careful handling in a controlled environment at all times. The primary causality for the stringent protocols that follow is the need to prevent skin/eye contact and aerosolization of the powdered compound.

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes skin irritation.[1][4][5]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][5]Use safety glasses with side shields or chemical splash goggles.
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]Handle only in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling this compound, including during disposal procedures.

  • Hand Protection: Nitrile or other chemical-resistant gloves.[4][6]

  • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.[4][6]

  • Skin and Body Protection: A fully buttoned laboratory coat.[6]

  • Respiratory Protection: For weighing or when dust may be generated outside of a fume hood, a NIOSH-approved respirator is necessary.[6] All respirator users must be part of a respiratory protection program that includes training and fit-testing as required by OSHA.[7]

Spill Management Protocol

Accidents happen. A swift and correct response is critical to mitigating exposure and contamination. This protocol addresses a small-scale spill (typically less than 1 liter of material) of solid this compound within a laboratory setting.[8]

Step-by-Step Spill Cleanup:

  • Alert & Isolate: Immediately alert personnel in the vicinity. Secure and control access to the affected area.[9]

  • Don PPE: Put on the appropriate PPE as described in Section 2.[10]

  • Control Dust: Gently cover the spilled powder with a damp paper towel or use a dust suppressant to prevent it from becoming airborne.[11][12] Do not dry sweep the powder, as this will create hazardous dust.[9][10]

  • Collect the Material: Carefully scoop the spilled material and the damp paper towels into a designated hazardous waste container or double plastic bags.[6][11][12] If broken glass is present, use tongs or a scoop to handle it.[12]

  • Decontaminate the Area: Wipe the spill area with a wet paper towel or spill pad.[12] For final decontamination, a solution of soap and water can be used.

  • Package the Waste: Place all contaminated materials (gloves, wipes, scoops) into a polyethylene bag.[12] Seal the bag, attach a completed hazardous waste label, and place it in the designated container for halogenated organic waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Waste Segregation and Collection

Proper segregation at the source is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[10][13]

This compound is classified as a Halogenated Organic Compound due to the presence of the fluorine atom bonded to the carbon structure.[14] Therefore, it must be collected in a waste stream specifically designated for this category.

Waste Collection Workflow:

  • Select the Correct Container: Obtain a clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[14][15] The container must be made of a compatible material and have a secure, tightly sealing lid.[15]

  • Label the Container: Before adding any waste, ensure the container is labeled with the words "Hazardous Waste" and a list of its chemical contents.[15]

  • Transfer Waste: Carefully transfer residual this compound and any contaminated items (e.g., weigh boats, contaminated wipes) into the designated container. Always perform this transfer inside a chemical fume hood to minimize inhalation exposure.[13]

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[15] This prevents the release of vapors and protects against spills.

  • Avoid Mixing: Do NOT mix this compound with the following:

    • Non-halogenated organic waste.[14]

    • Inorganic acids or bases.[14]

    • Strong oxidizing agents.[9][16]

    • Aqueous waste.[17]

Final Disposal Procedures

The final disposal of chemical waste is a regulated process that must be handled by trained professionals.

  • Storage: Store the sealed and labeled halogenated organic waste container in a designated satellite accumulation area within your laboratory.[14] This area should be away from ignition sources and incompatible materials.

  • Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the waste container.[4][9]

  • Documentation: Maintain a log of the waste generated, including the chemical name and approximate quantity, as required by your institution and local regulations.[14]

  • Ultimate Disposal: The designated disposal facility will typically use high-temperature incineration to destroy the halogenated organic waste in accordance with EPA regulations.[14]

Disposal Decision Workflow

The following diagram illustrates the critical decision points for handling and disposing of this compound waste in the laboratory.

DisposalWorkflow start Waste Generated (this compound) ppe_check Step 1: Don Appropriate PPE? start->ppe_check handle_waste Step 2: Handle Waste in Fume Hood ppe_check->handle_waste Yes stop STOP Consult Supervisor and SDS ppe_check->stop No waste_type Step 3: Identify Waste Type handle_waste->waste_type halogenated_container Step 4: Place in 'Halogenated Organic Waste' Container waste_type->halogenated_container Halogenated Organic Acid non_halogenated Incorrect Path: Non-Halogenated Waste waste_type->non_halogenated Non-Halogenated inorganic Incorrect Path: Inorganic/Aqueous Waste waste_type->inorganic Inorganic / Aqueous label_container Step 5: Ensure Container is Labeled & Closed halogenated_container->label_container store_waste Step 6: Store in Satellite Accumulation Area label_container->store_waste end Step 7: Contact EHS for Pickup store_waste->end

Caption: Decision workflow for segregating this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.